molecular formula C7H6O5 B1599917 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1199-60-6

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B1599917
CAS No.: 1199-60-6
M. Wt: 170.12 g/mol
InChI Key: JQYYVBCIIMRLDL-UHFFFAOYSA-N
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Description

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVBCIIMRLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475397
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-60-6
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structural Verification of a Key Pyranone Derivative for Advanced Drug Discovery

This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. This pyranone derivative, a close analog of the naturally occurring comenic acid, represents a scaffold of significant interest in medicinal chemistry. Understanding its precise molecular architecture is paramount for the rational design of novel therapeutic agents.

This document provides a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to deliver an unambiguous structural assignment. Each analytical technique is explored in detail, explaining not only the data but also the underlying chemical principles that govern the observed spectral features.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

The journey to structural elucidation begins with confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial step.

Molecular Formula: C₇H₆O₅[1][2]

Molecular Weight: 170.12 g/mol [1]

An electrospray ionization (ESI) mass spectrum, run in negative ion mode, is anticipated to show a prominent [M-H]⁻ ion at an m/z of approximately 169.0142. This high-resolution measurement provides the elemental composition, confirming the presence of seven carbons, five hydrogens (after loss of one acidic proton), and five oxygens, which is consistent with the proposed structure.

Unveiling the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit three distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 (broad)Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water in the solvent.
~7.90Singlet1HH-6This proton is on a carbon adjacent to the electron-withdrawing ketone and is also influenced by the ring oxygen, leading to a downfield chemical shift.
~6.50Singlet1HH-3This proton is on a carbon situated between the ring oxygen and the carboxylic acid group, resulting in a distinct chemical shift.
~3.90Singlet3H-OCH₃The three equivalent protons of the methoxy group are shielded relative to the aromatic protons and appear as a characteristic singlet.

The absence of any spin-spin coupling (all signals are singlets) is a key feature, indicating that none of the protons on the pyranone ring are on adjacent carbons. This provides crucial evidence for the substitution pattern.

Mapping the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy complements the proton data by providing a detailed map of the carbon framework. The predicted ¹³C NMR spectrum of this compound would display seven distinct resonances, corresponding to each of the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~174.0C-4 (C=O, ketone)The carbonyl carbon of the ketone is significantly deshielded and appears at a very downfield chemical shift.
~162.0C-7 (C=O, acid)The carbonyl carbon of the carboxylic acid is also highly deshielded.
~155.0C-2This carbon is attached to two electronegative oxygen atoms (ring oxygen and carboxylic acid), resulting in a downfield shift.
~148.0C-5The carbon bearing the methoxy group is deshielded due to the electron-withdrawing effect of the oxygen atom.
~140.0C-6This carbon is part of the C=C double bond and is adjacent to the ketone, leading to a downfield shift.
~112.0C-3This carbon is part of the C=C double bond and is influenced by the ring oxygen and the carboxylic acid group.
~56.0-OCH₃The carbon of the methoxy group is the most shielded carbon in the molecule, appearing at the most upfield chemical shift.

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Predicted Major IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-2500 (broad)O-H stretchCarboxylic Acid
~1735C=O stretchCarboxylic Acid
~1650C=O stretchKetone
~1620 & ~1580C=C stretchPyranone Ring
~1250C-O stretchEther

The very broad absorption in the 3200-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The two distinct carbonyl stretching frequencies for the carboxylic acid and the ketone provide strong evidence for both functional groups.

Fragmentation Analysis: Mass Spectrometry (MS)

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. Under electron impact (EI) ionization, this compound is expected to undergo characteristic fragmentation.

A probable fragmentation pathway would involve the initial loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion. Another likely fragmentation is the loss of a carboxyl group (•COOH, 45 Da). The molecular ion peak (M⁺•) at m/z 170 would be observed, and its relative intensity would depend on the stability of the molecule under the ionization conditions.

The Logic of Elucidation: A Step-by-Step Workflow

The comprehensive structure elucidation of this compound follows a logical and self-validating workflow.

StructureElucidationWorkflow cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Integration & Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) H_NMR ¹H NMR Spectroscopy HRMS->H_NMR Molecular Formula EA Elemental Analysis (Optional) EA->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Proton Environment Integration Integration of All Spectroscopic Data H_NMR->Integration IR Infrared (IR) Spectroscopy C_NMR->IR Carbon Skeleton C_NMR->Integration MS Mass Spectrometry (MS) IR->MS Functional Groups IR->Integration MS->Integration Fragmentation Pattern Confirmation Final Structure Confirmation Integration->Confirmation Consistent Picture

Caption: A logical workflow for the structure elucidation of organic compounds.

Experimental Protocols

7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulating 1024 scans.

7.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

7.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

Conclusion

The combination of high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy provides a robust and unequivocal method for the structure elucidation of this compound. The presented data and interpretations form a comprehensive guide for researchers, ensuring the accurate identification and characterization of this important molecule in their drug discovery and development endeavors. The logical flow of analysis, from molecular formula determination to the detailed mapping of the molecular framework and functional groups, exemplifies a rigorous scientific approach to structural chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, a derivative of kojic acid, is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyranone ring, a carboxylic acid functional group, and a methoxy substituent, imparts a unique combination of physicochemical properties that are critical for its biological activity and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research and development efforts in the pharmaceutical and chemical sciences.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is to establish its precise molecular structure and identity.

Chemical Structure:

G Kojic_Acid Kojic Acid Intermediate 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one Kojic_Acid->Intermediate Methylation (e.g., DMS, K2CO3) Final_Product This compound Intermediate->Final_Product Oxidation (e.g., Jones Reagent, TEMPO) G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Introduction: Unveiling the Potential of a Novel Pyran Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the pyran class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Derivatives of 4H-pyran have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and potent antitumor properties.[1][3] This guide synthesizes the current understanding of related compounds to postulate and explore the core mechanism of action of this compound, providing a robust framework for future research and drug development endeavors. While direct studies on this specific molecule are emerging, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its primary biological targets and downstream effects.

Part 1: Primary Postulated Mechanism of Action: Microtubule Destabilization as a Vascular Disrupting Agent

The structural similarity of this compound to known potent anticancer agents, particularly those in the combretastatin family, suggests that its primary mechanism of action is likely the inhibition of tubulin polymerization.[4][5] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a well-characterized tubulin-binding agent that has been a benchmark for the development of vascular disrupting agents (VDAs).[4][6]

Interaction with the Colchicine-Binding Site on β-Tubulin

The proposed mechanism initiates with the binding of this compound to the colchicine-binding site on β-tubulin.[5] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately culminating in cell death and the disruption of tumor vasculature.[5][7]

Downstream Cellular Consequences of Microtubule Destabilization

The failure of proper microtubule formation has profound effects on cellular processes:

  • Cell Cycle Arrest: Microtubules are critical for the formation of the mitotic spindle during cell division. Inhibition of their polymerization leads to an arrest of the cell cycle in the G2/M phase, preventing cellular proliferation.[4]

  • Induction of Apoptosis: Prolonged cell cycle arrest and cytoskeletal stress trigger the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as those found in tumors.[5]

  • Disruption of Endothelial Cell Morphology: Endothelial cells, which line blood vessels, are particularly sensitive to tubulin-destabilizing agents. The disruption of their cytoskeleton causes them to lose their flattened shape, leading to increased vascular permeability.[6][7]

The Vascular Disrupting Effect: A Targeted Attack on Tumor Blood Supply

The morphological changes in endothelial cells lead to a rapid and selective shutdown of blood flow within the tumor microenvironment.[4][7] This anti-vascular effect is the hallmark of VDAs and results in extensive ischemic necrosis in the tumor core, an area often resistant to conventional chemotherapies.[5][7] This mechanism is distinct from anti-angiogenic therapies, which primarily inhibit the formation of new blood vessels.[8]

Part 2: Pleiotropic Effects: Exploring Alternative and Complementary Mechanisms

The 4H-pyran scaffold is known for its diverse biological activities, suggesting that this compound may possess additional mechanisms of action that complement its primary role as a microtubule inhibitor.

Inhibition of Protein Kinases

Several pyran derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[9] There is evidence to suggest that compounds with a similar pyran-2-one core may act as Src kinase inhibitors.[9] Furthermore, related pyrano[3,2-c]quinoline derivatives have shown potent dual inhibitory activity against EGFR and HER-2 kinases.[10]

Anti-inflammatory Activity

A derivative of kojic acid, which shares the 4-oxo-4H-pyran core structure, has been shown to exert anti-inflammatory effects by suppressing the Syk/Src signaling pathway and subsequent NF-κB activation.[11] This suggests that this compound could also modulate inflammatory responses, a process closely linked to tumor progression.

Antioxidant Properties

The 4H-pyran motif is also associated with antioxidant and radical scavenging activities.[1][2] While likely a secondary effect, the ability to mitigate oxidative stress could contribute to the overall therapeutic profile of the compound.

Part 3: Experimental Protocols for Mechanistic Validation

To empirically validate the postulated mechanisms of action for this compound, the following detailed experimental protocols are recommended.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct inhibitory effect of the compound on tubulin polymerization.

Methodology:

  • Reagents: Tubulin (porcine brain, >99% pure), GTP, polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), this compound, Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition).

  • Procedure:

    • Resuspend tubulin in polymerization buffer to a final concentration of 3 mg/mL.

    • Aliquot the tubulin solution into a 96-well plate.

    • Add varying concentrations of this compound, paclitaxel, and colchicine to the respective wells.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

Protocol 3.2: Cell Cycle Analysis via Flow Cytometry

Objective: To assess the effect of the compound on cell cycle progression in a cancer cell line.

Methodology:

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., MCF-7, HT-29).

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Protocol 3.3: Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of the compound by assessing its effect on the formation of capillary-like structures by endothelial cells.

Methodology:

  • Reagents: Matrigel, HUVECs, EGM-2 medium.

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells in EGM-2 medium containing varying concentrations of this compound.

    • Incubate for 4-6 hours at 37°C.

    • Visualize the formation of tube-like structures using a microscope.

  • Data Analysis: Quantify the total tube length and the number of branch points. A reduction in these parameters indicates an anti-angiogenic effect.[8]

Part 4: Data Presentation and Visualization

Table 1: Hypothetical IC₅₀ Values for this compound
Assay Cell Line Hypothetical IC₅₀ (µM)
Tubulin PolymerizationN/A0.5
Cytotoxicity (MTT Assay)MCF-71.2
Cytotoxicity (MTT Assay)HT-291.5
Cytotoxicity (MTT Assay)HUVEC0.8
Kinase InhibitionSrc Kinase5.3
Kinase InhibitionEGFR> 50

Diagram 1: Postulated Signaling Pathway of Tubulin Disruption

G compound 5-Methoxy-4-oxo-4H- pyran-2-carboxylic acid tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cytoskeleton Endothelial Cytoskeleton Disruption microtubules->cytoskeleton g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis vascular_disruption Vascular Disruption & Increased Permeability cytoskeleton->vascular_disruption necrosis Tumor Necrosis vascular_disruption->necrosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Diagram 2: Experimental Workflow for Mechanistic Elucidation

G cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Models tubulin_assay Tubulin Polymerization Assay cytotoxicity Cytotoxicity Assay (MTT/LDH) tubulin_assay->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., Src) kinase_assay->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle tube_formation Tube Formation Assay (HUVEC) cytotoxicity->tube_formation xenograft Tumor Xenograft Model cell_cycle->xenograft cam_assay Chicken Chorioallantoic Membrane (CAM) Assay tube_formation->cam_assay nfkb_reporter NF-κB Reporter Assay

Caption: A multi-tiered workflow for mechanistic studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a microtubule-destabilizing agent, positioning it as a promising candidate for development as a vascular disrupting agent for cancer therapy. Its pleiotropic effects on kinase signaling and inflammatory pathways may further enhance its therapeutic efficacy. Future research should focus on the detailed experimental validation of these mechanisms, including in vivo studies using tumor xenograft models to confirm its anti-vascular and anti-tumor effects.[8] Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and pharmacokinetic properties of this promising compound.

References

spectroscopic data of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Introduction

This compound (CAS No. 1199-60-6), a derivative of pyranone, represents a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry and drug development.[1][2] Known for their diverse biological activities, pyranone derivatives are integral to the synthesis of complex natural products and novel therapeutic agents.[3][4] The precise elucidation of their molecular structure is the foundational step in understanding their reactivity, and by extension, their pharmacological potential.

This guide provides a comprehensive technical overview of the spectroscopic profile of this compound. As experimental spectra for this specific molecule are not widely disseminated in public databases, this document serves as a predictive and methodological guide for researchers. It combines theoretical principles with field-proven insights to forecast the expected spectroscopic signatures and outlines a robust, self-validating workflow for empirical characterization. The methodologies described herein are designed to ensure the highest standards of scientific integrity for researchers engaged in the synthesis, quality control, or application of this compound.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound (C₇H₆O₅, Molecular Weight: 170.12 g/mol ) dictate its unique spectroscopic fingerprint.[5][6] The molecule contains a 4-pyranone heterocyclic core, substituted with a methoxy group at the C5 position and a carboxylic acid at the C2 position. The key functional groups for spectroscopic analysis are:

  • Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR and NMR spectroscopy.

  • α,β-Unsaturated Ketone: The C4-carbonyl conjugated with the ring's double bonds will have a distinct IR absorption.

  • Vinyl Ether (-O-CH=): The pyran ring ether linkage and its adjacent double bonds influence the electronic environment of the ring protons and carbons.

  • Methoxy Group (-OCH₃): This will be identifiable as a sharp singlet in ¹H NMR and a distinct signal in the upfield region of the ¹³C NMR spectrum.

The effective analysis of this molecule relies on a multi-technique approach where data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically interpreted to confirm the structure.

Fig. 1: Structure of this compound cluster_molecule C2 C2 C3 C3 C2->C3 C_COOH C (COOH) C2->C_COOH C2->C_COOH C4 C4 C3->C4 H3 H3 C3->H3 C3->H3 C5 C5 C4->C5 = O_C4 O (C4) C4->O_C4 C4->O_C4 = C6 C6 C5->C6 O_C5 O (C5) C5->O_C5 C5->O_C5 O1 O1 C6->O1 H6 H6 C6->H6 C6->H6 O1->C2 C_Me C (Me) O_C5->C_Me O_C5->C_Me H_Me 3H (Me) C_Me->H_Me C_Me->H_Me O_COOH1 O (COOH) C_COOH->O_COOH1 C_COOH->O_COOH1 = O_COOH2 OH (COOH) C_COOH->O_COOH2 C_COOH->O_COOH2 H_COOH H (COOH) O_COOH2->H_COOH O_COOH2->H_COOH

Caption: Chemical structure with key atoms labeled for NMR correlation.

Predicted Spectroscopic Data

The following data are predicted based on established principles of organic spectroscopy and analysis of structurally similar compounds reported in the literature.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals in a deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1HCOOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet far downfield, often disappearing upon a D₂O exchange.[10]
~7.9 - 8.2Singlet1HH6This proton is adjacent to the ring oxygen and is deshielded by the anisotropic effect of the C4-carbonyl group.
~6.4 - 6.7Singlet1HH3This proton is on a double bond and adjacent to the electron-withdrawing carboxylic acid group.
~3.9 - 4.1Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. Seven distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180C4 (C=O)The carbonyl carbon of the α,β-unsaturated ketone in the pyranone ring is expected in this downfield region.[11]
~160 - 165COOHThe carbonyl carbon of the carboxylic acid typically appears in this range.[10]
~155 - 160C2This carbon is attached to the ring oxygen and the carboxylic acid group, making it significantly deshielded.
~145 - 150C5This carbon is part of a vinyl ether linkage and is attached to the methoxy group.
~140 - 145C6An olefinic carbon adjacent to the ring oxygen.
~110 - 115C3An olefinic carbon adjacent to the C2 and C4 positions.
~55 - 60-OCH₃The methoxy carbon is typically found in this upfield region.[11]
Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the key functional groups. The spectrum is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeDescription
2500 - 3300 (very broad)O-H stretchThis very broad and characteristic band is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][12]
~1720 - 1740C=O stretch (Carboxylic Acid)The carbonyl of the carboxylic acid is expected in this region. Conjugation with the pyran ring may shift it slightly.
~1650 - 1680C=O stretch (Ketone)The conjugated ketone of the pyranone ring typically absorbs at a lower frequency than a saturated ketone.
~1600 & ~1450C=C stretchAromatic/olefinic C=C bond absorptions from the pyranone ring.
~1250 & ~1050C-O stretchStrong bands corresponding to the C-O stretching of the carboxylic acid, ether, and methoxy groups.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

m/z ValueAssignmentRationale
170[M]⁺The molecular ion peak corresponding to the molecular weight of C₇H₆O₅.
153[M-OH]⁺Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[13]
142[M-CO]⁺Decarbonylation from the pyranone ring is a possible fragmentation.
125[M-COOH]⁺Loss of the entire carboxyl group as a radical.
Predicted Adducts[M+H]⁺, [M+Na]⁺, [M-H]⁻In ESI-MS, common adducts are expected at m/z 171.02, 193.01, and 169.01, respectively.[14]

Workflow for Spectroscopic Characterization

For researchers synthesizing or isolating this compound, a systematic workflow is essential for unambiguous structural confirmation and purity assessment. This protocol represents a self-validating system where each step provides corroborating evidence.

cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation cluster_confirm Phase 4: Final Confirmation Sample Synthesized/Purified Compound Purity Assess Purity (TLC/LC-MS) Sample->Purity Dry Dry Sample Under Vacuum Purity->Dry NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dry->NMR IR FT-IR Spectroscopy (ATR or KBr Pellet) Dry->IR MS High-Resolution MS (ESI or EI) Dry->MS Analyze_NMR Assign NMR Peaks Correlate ¹H and ¹³C NMR->Analyze_NMR Analyze_IR Identify IR Functional Groups (O-H, C=O, C-O) IR->Analyze_IR Analyze_MS Confirm Molecular Formula Analyze Fragmentation MS->Analyze_MS Corroborate Cross-Correlate All Data Analyze_NMR->Corroborate Analyze_IR->Corroborate Analyze_MS->Corroborate Final Structure Confirmed Corroborate->Final

Caption: A validated workflow for the complete spectroscopic characterization.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • Ensure the sample is of high purity (>95%), as confirmed by Thin Layer Chromatography (TLC) or preliminary Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Thoroughly dry the sample under high vacuum for several hours to remove residual solvents and water, which can interfere with NMR and IR analysis.

  • NMR Spectroscopy (400 MHz or higher):

    • Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's carboxylic acid functionality.

    • ¹H NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. An internal standard like tetramethylsilane (TMS) should be used for referencing.[15]

    • D₂O Exchange: After the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet around 13 ppm will confirm the acidic COOH proton.[10]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A higher concentration (~20-30 mg) and a longer acquisition time may be necessary.

    • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively correlate proton and carbon signals, providing incontrovertible proof of the assignments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Method: Use either Attenuated Total Reflectance (ATR) for a quick, solvent-free measurement of the solid powder, or prepare a potassium bromide (KBr) pellet.

    • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Analysis: Correlate the observed absorption bands with the predicted vibrations. Pay close attention to the broad O-H stretch and the two distinct C=O stretches, which are hallmark features of this molecule.[12]

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Use Electrospray Ionization (ESI) for soft ionization, which is likely to show the molecular ion as an adduct ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) can also be used to induce more fragmentation and aid in structural analysis.[16]

    • Analysis: Determine the accurate mass of the molecular ion. The result should match the calculated exact mass of C₇H₆O₅ (170.0215) within a 5 ppm error margin. This provides definitive confirmation of the elemental composition.

    • Tandem MS (MS/MS): Fragment the parent ion to compare the resulting daughter ions with the predicted fragmentation pattern. This validates the connectivity of the molecule.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. This guide establishes a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles. For researchers in synthetic and medicinal chemistry, the outlined workflow provides a robust and self-validating protocol to ensure the identity, purity, and structural integrity of this valuable heterocyclic building block. Adherence to these methodologies will facilitate reliable and reproducible scientific outcomes in the development of novel pyranone-based compounds.

References

An In-Depth Technical Guide to the Discovery and Isolation of Pyran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds, organic molecules containing at least one non-carbon atom within a ring structure, form the backbone of modern medicinal chemistry and materials science.[1] Among these, the pyran scaffold—a six-membered ring containing one oxygen atom—is a privileged structure found in a vast array of natural products, pharmaceuticals, and bioactive molecules.[2][3] From the pyranose form of sugars that constitute life's essential biopolymers like cellulose and starch to complex pyranonaphthoquinone antibiotics, the pyran ring is a cornerstone of bioorganic chemistry.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and, critically, the isolation of pyran compounds. The journey from the initial, challenging discovery of the unstable parent pyran molecule to the sophisticated, multi-step isolation protocols required for both natural and synthetic derivatives is one of nuanced chemistry. We will delve into the causality behind experimental choices, provide field-proven methodologies, and address the inherent stability challenges that make the isolation of these compounds a non-trivial pursuit.

A Historical Perspective: The Elusive Parent Pyran

The story of pyran is unique in that many of its more complex derivatives were known long before the parent molecule itself was isolated. The term "pyran" is often colloquially applied to its saturated analog, tetrahydropyran (oxane), a stable and common structural motif.[7] However, the simple, non-aromatic pyran ring, with its two double bonds, proved to be a significant challenge for chemists.

There are two isomers of pyran, differing in the location of the saturated carbon: 2H-pyran and 4H-pyran.[7] It was not until 1962 that 4H-pyran was first successfully isolated and characterized by Masamune and Castellucci.[2] They achieved this through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This seminal work also confirmed what had been long suspected: the parent pyran molecule is highly unstable, particularly in the presence of air.[2][7] It readily disproportionates into the corresponding dihydropyran and the pyrylium ion, which is easily hydrolyzed.[7]

This inherent instability is a central theme in pyran chemistry. 2H-pyrans are prone to spontaneous valence isomerization, existing in equilibrium with their open-chain dienone forms.[8] This tendency is mitigated when the pyran ring is fused to a stabilizing structure, such as an aromatic ring, which explains the abundance and stability of derivatives like chromenes and flavonoids.[8] This foundational knowledge underscores the critical importance of carefully designed and controlled isolation procedures.

Modern Isolation Strategies: A Dichotomy of Origin

The approach to isolating a pyran compound is fundamentally dictated by its source: a complex natural matrix or a synthetic reaction mixture. While both pathways converge on chromatographic techniques, the initial steps and considerations are distinct.

Isolation from Natural Sources

Pyran scaffolds are widespread in nature, found in fungi, plants, and marine organisms.[4][6][9] The isolation of these natural products is a process of methodical purification, guided by bioassays or spectroscopic analysis, to pinpoint and extract the molecule of interest from a complex biological milieu.[10]

General Workflow for Natural Product Isolation

The journey from a raw biological sample to a purified pyran compound follows a multi-stage process designed to systematically remove extraneous material and enrich the target molecule.

Natural_Product_Isolation_Workflow cluster_Preparation Sample Preparation cluster_Purification Purification Cascade cluster_Analysis Validation RawMaterial Raw Biological Material (e.g., Fungal Culture, Plant Leaves) Extraction Extraction (Solvent, SFE, etc.) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Initial Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation SemiPure Bioactive / Target Fractions Fractionation->SemiPure FinalPurification Final Purification (e.g., HPLC, Prep-TLC) SemiPure->FinalPurification PureCompound Pure Pyran Compound FinalPurification->PureCompound Characterization Structural Elucidation (NMR, MS, IR) PureCompound->Characterization

Caption: High-level workflow for pyran isolation from natural sources.

Step 1: Extraction

The initial goal is to liberate the target compounds from the source matrix. The choice of extraction method is a critical decision based on the compound's polarity and thermal stability.[11][12]

  • Solvent Extraction: This is the most common method, using organic solvents like methanol, ethanol, or ethyl acetate to dissolve the target compounds.[12][13] The principle of "like dissolves like" governs solvent selection. A non-polar pyran derivative will require a less polar solvent like hexane, while a highly functionalized, polar pyran (e.g., a glycoside) will require a more polar solvent system.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[10] It often leads to higher yields and shorter extraction times but can generate heat, posing a risk to thermally labile compounds.[10]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO₂, as the extraction medium.[11][13] SFE is highly tunable and produces pure extracts with no residual solvent, but it requires specialized equipment.

Step 2: Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[14][15]

  • Column Chromatography: Used for initial fractionation of the crude extract.[11] The extract is loaded onto a column packed with a stationary phase (typically silica gel for normal-phase or C18-bonded silica for reversed-phase). A solvent (the mobile phase) is passed through the column, and compounds elute at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of separated fractions.[15]

  • High-Performance Liquid Chromatography (HPLC): An indispensable tool for the final purification of the target compound.[11][16] HPLC uses high pressure to force the mobile phase through a column packed with very fine particles, providing high resolution and sensitivity. It can be used in a preparative mode to isolate milligram-to-gram quantities of highly pure compounds.

Experimental Protocol: Isolation of a Pyranonaphthoquinone from a Fungal Source

This protocol provides a representative methodology for isolating a moderately polar pyran compound from a fungal culture.

1. Extraction: a. Culture a fungus known to produce pyranonaphthoquinones (e.g., Dermocybe cardinalis) in a suitable liquid medium.[4] b. After the incubation period, separate the mycelia from the broth by filtration. c. Lyophilize (freeze-dry) the mycelia to remove water. d. Extract the dried mycelia with ethyl acetate (3 x 500 mL) by maceration at room temperature for 24 hours per extraction. Causality: Ethyl acetate is a solvent of intermediate polarity, effective for extracting many fungal secondary metabolites like pyranonaphthoquinones. e. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude extract.

2. Initial Fractionation (Normal-Phase Column Chromatography): a. Prepare a glass column with silica gel (e.g., 230-400 mesh) in hexane. b. Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Once the solvent is evaporated, carefully load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, then introducing ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate), and finally finishing with 100% ethyl acetate. Causality: The gradient elution ensures that compounds are separated based on polarity. Non-polar compounds elute first in low-polarity mobile phases, while more polar compounds require a higher polarity mobile phase to be displaced from the silica. e. Collect fractions (e.g., 20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC). f. Combine fractions containing the target compound(s), identified by their characteristic color and TLC profile (Rf value and UV absorbance).

3. Final Purification (Preparative HPLC): a. Dissolve the semi-purified fraction in methanol or a suitable solvent for injection. b. Purify the compound using a reversed-phase HPLC system with a C18 column. c. Elute with an isocratic or gradient mobile phase system (e.g., a water/acetonitrile or water/methanol mixture) at a specific flow rate (e.g., 5-10 mL/min). Causality: Reversed-phase HPLC separates compounds based on hydrophobicity. It is highly effective for achieving final purity and removing closely related impurities. d. Monitor the elution profile with a UV-Vis detector at a wavelength where the compound absorbs strongly. e. Collect the peak corresponding to the target pyranonaphthoquinone. f. Evaporate the solvent to yield the pure compound and verify its purity (>95%) by analytical HPLC.

Isolation from Synthetic Reaction Mixtures

Synthesizing pyran derivatives, often through multi-component reactions (MCRs), offers a direct route to novel structures.[17][18] The isolation challenge here is not the complexity of the matrix but the need to separate the desired product from starting materials, reagents, catalysts, and structurally similar byproducts.

General Workflow for Synthetic Product Purification

The post-reaction workflow is focused on efficiently removing non-product materials and isolating the target molecule in high purity.

Synthetic_Purification_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis ReactionMixture Reaction Mixture (Product, Reagents, Catalyst, Solvent) Quenching Reaction Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct Purification Purification (Flash Chromatography, Recrystallization) CrudeProduct->Purification PureCompound Pure Pyran Compound Purification->PureCompound Characterization Characterization & Purity Check PureCompound->Characterization

Caption: Standard workflow for the purification of a synthetic pyran.

Step 1: Reaction Work-up

Before chromatography, the reaction mixture must be "worked up" to remove the bulk of impurities.

  • Quenching: The reaction is stopped, often by adding water or a specific quenching agent to neutralize reactive species.

  • Liquid-Liquid Extraction: The product is partitioned between two immiscible solvents (e.g., water and an organic solvent like ethyl acetate). This step is crucial for removing water-soluble reagents and salts.

  • Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

Step 2: Purification
  • Flash Chromatography: This is the workhorse technique for routine purification of synthetic products.[16] It is a rapid form of column chromatography that uses moderate pressure to accelerate solvent flow, allowing for fast and efficient separations of gram-scale quantities.

  • Recrystallization: For solid compounds, recrystallization can be a highly effective method to achieve exceptional purity.[19] The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Characterization and Structural Elucidation

Once a compound is isolated and purified, its identity must be unequivocally confirmed. A combination of spectroscopic techniques is employed to piece together the molecular structure.[20][21]

Key Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation.[22]

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. Characteristic signals for protons on the pyran ring, particularly those adjacent to the oxygen atom or on double bonds, are key identifiers.

    • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The chemical shift of carbons bonded to the ring oxygen is a diagnostic feature.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the complete assembly of the molecular framework.[22]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy and provides information about its structure through fragmentation patterns.[11][20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For pyrans, a strong C-O-C stretching vibration in the fingerprint region (around 1050-1250 cm⁻¹) is a key indicator.[21][23]

Table 1: Representative Spectroscopic Data for a Dihydropyran Derivative

The following table summarizes expected data for a compound like Dihydro-2H-pyran-3(4H)-one, providing a baseline for characterization.[23]

Technique Parameter Expected Observation / Value Interpretation
¹H NMR Chemical Shift (δ)~3.5-4.5 ppmProtons adjacent to the ring oxygen (CH₂-O)
Chemical Shift (δ)~2.0-2.8 ppmProtons adjacent to the carbonyl group (C=O)
¹³C NMR Chemical Shift (δ)~200-210 ppmCarbonyl carbon (C=O)
Chemical Shift (δ)~60-75 ppmCarbon adjacent to the ring oxygen (C-O)
IR Spec. Wavenumber (cm⁻¹)~1720-1740 cm⁻¹Strong C=O (ketone) stretch
Wavenumber (cm⁻¹)~1050-1150 cm⁻¹Strong C-O (ether) stretch
Mass Spec. [M+H]⁺(Molecular Weight + 1)Confirms the molecular weight of the compound

Challenges and Critical Considerations: The Instability Factor

The primary challenge in the isolation of certain pyran compounds is their inherent instability. As established with the parent 4H-pyran, simple pyrans can be sensitive to air, acid, and even heat.[2][7][24]

Valence Isomerism in 2H-Pyrans

The equilibrium between the cyclic 2H-pyran and its acyclic valence isomer, a (Z,Z)-dienone, is a critical consideration during isolation.[8] This equilibrium can be influenced by substitution patterns, solvent, and temperature. Purification methods must therefore be chosen to avoid conditions that might favor the ring-opened form. Low-temperature chromatography and the use of neutral solvents are often necessary.

Caption: Equilibrium between 2H-pyran and its ring-opened dienone isomer.

Self-Validating Protocols: A trustworthy isolation protocol must account for these instabilities. For example, when isolating an acid-sensitive tetrahydropyran derivative, the protocol should specify using a neutralized silica gel for chromatography or employing a non-acidic solvent system. The final purity analysis by HPLC should also be conducted under conditions known not to degrade the sample, ensuring the measured purity reflects the true state of the isolated material.

Conclusion

The discovery and isolation of pyran compounds is a field that beautifully illustrates the interplay between chemical synthesis, natural product chemistry, and analytical science. From the landmark isolation of the unstable parent 4H-pyran to the routine, high-throughput purification of complex drug candidates, the methodologies have evolved significantly. A deep understanding of the underlying principles of extraction and chromatography, coupled with an acute awareness of the potential stability issues inherent to the pyran ring, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently navigate the challenges of isolating these scientifically vital molecules, paving the way for future discoveries in medicine and beyond.

References

theoretical studies of 4-oxo-4H-pyran structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-oxo-4H-Pyran Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4H-pyran core, a prominent feature in a vast array of natural products and synthetic molecules, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide, intended for computational chemists, medicinal chemists, and drug development scientists, provides a deep dive into the theoretical and computational methodologies used to investigate the 4-oxo-4H-pyran structure. We will move beyond mere procedural descriptions to explore the causal reasoning behind the selection of computational models, the interpretation of their outputs, and their direct application in predicting molecular properties and guiding rational drug design. This document serves as both a strategic overview and a practical handbook for leveraging computational chemistry to unlock the full therapeutic potential of this versatile heterocyclic system.

Part 1: Unveiling the Electronic Landscape of the 4-oxo-4H-Pyran Core

Understanding the fundamental electronic and structural properties of the 4-oxo-4H-pyran ring system is the first step toward predicting its behavior and designing novel derivatives. Theoretical studies provide unparalleled insight into these characteristics at a level of detail that is often inaccessible through purely experimental means.

Molecular Geometry and the Question of Aromaticity

The geometry of the 4-oxo-4H-pyran ring is a subject of significant theoretical interest. Unlike its aromatic cation counterpart, the pyrylium ion, the neutral 4-oxo-4H-pyran system is not truly aromatic.[5] The presence of a saturated sp³-hybridized carbon is often a disqualifier for classical aromaticity.[6] However, the system features significant electron delocalization involving the endocyclic oxygen atom and the exocyclic carbonyl group.

Computational methods, particularly Density Functional Theory (DFT), are essential for accurately determining the ground-state geometry. These calculations consistently show a planar C₂ᵥ symmetry for the parent molecule and its simple derivatives.[7] A key finding from theoretical studies is the strong polarization of charge, with a significant π-electron drift towards the exocyclic oxygen atom of the carbonyl group.[8] This charge distribution is fundamental to its reactivity and intermolecular interactions. Upon protonation at this exocyclic oxygen, the ring's conjugation increases, leading to a more aromatic character in the resulting cation.[8]

Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]

DFT calculations are routinely employed to compute FMO energies and visualize their distribution. For 4-oxo-4H-pyran derivatives, the HOMO is typically localized over the pyran ring, while the LUMO is often centered on the enone moiety. This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:[10]

  • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. A measure of resistance to change in electron distribution.

  • Chemical Softness (S): S = 1 / (2η). The reciprocal of hardness, indicating a propensity for chemical reactions.

  • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. A measure of the power to attract electrons.

  • Electrophilicity Index (ω): ω = χ² / (2η). A measure of the energy lowering of a system when it accepts electrons.

These calculated parameters are invaluable for comparing the reactivity of a series of derivatives and for predicting their behavior in chemical reactions and biological systems.

Part 2: The Computational Scientist's Toolkit for 4-oxo-4H-Pyran Analysis

The accurate theoretical description of 4-oxo-4H-pyran systems relies on a robust and well-validated computational toolkit. This section details the primary methods used, emphasizing not just the "how" but the "why."

The Workhorse: Density Functional Theory (DFT)

DFT has become the predominant method for studying systems of this size due to its excellent balance of computational cost and accuracy.[11][12]

Causality Behind Method Selection:

  • Why DFT? For molecules with dozens of atoms, wave function-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are often prohibitively expensive. DFT provides results of comparable quality for most ground-state properties (geometries, frequencies, electronic structure) at a fraction of the computational cost.

  • Choosing a Functional: The choice of the exchange-correlation functional is critical.

    • B3LYP: This hybrid functional is arguably the most widely used in chemistry. It often provides excellent geometric and electronic structure predictions for a broad range of organic molecules.[9]

    • M06-2X: This meta-hybrid GGA functional is highly recommended for main-group chemistry, especially for systems where non-covalent interactions are important. It often yields more accurate thermochemistry and barrier heights than B3LYP.[13]

  • Choosing a Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style (e.g., 6-311+G(d,p)): This is a flexible, split-valence basis set that is a good starting point for many studies. The "+" indicates the addition of diffuse functions (important for anions and excited states), and the "(d,p)" indicates the addition of polarization functions (essential for describing bonding anisotropy).[14]

    • Dunning's Correlation-Consistent (e.g., cc-pVTZ): These basis sets are designed to converge systematically to the complete basis set limit and are excellent for high-accuracy energy calculations.

Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for calculating the equilibrium geometry and vibrational frequencies of a 4-oxo-4H-pyran derivative. This process validates that the calculated structure is a true energy minimum.

Step-by-Step Methodology:

  • Build the Initial Structure: Construct a reasonable 3D starting geometry of the target molecule using a molecular builder/editor.

  • Select Computational Method: Specify the desired level of theory (functional and basis set), for example, B3LYP/6-311+G(d,p).

  • Define Calculation Type: Set the job type to Optimization + Frequencies (often specified as Opt Freq).

  • Specify Charge and Multiplicity: For a neutral, closed-shell molecule, this will be Charge = 0, Multiplicity = 1.

  • Submit and Monitor: Run the calculation. The optimization algorithm will iteratively adjust the geometry to find the point of minimum energy on the potential energy surface.

  • Validate the Output:

    • Convergence: Ensure the optimization has converged according to the software's criteria.

    • Vibrational Frequencies: Check the frequency output. A true minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. The calculated frequencies can be compared to experimental IR spectra.[15]

Workflow Visualization:

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Validation Phase Build 1. Build Initial 3D Structure Define 2. Define Level of Theory (e.g., B3LYP/6-311+G(d,p)) Build->Define Run 3. Run Optimization & Frequency Calculation Define->Run CheckConv 4. Check for Convergence Run->CheckConv CheckFreq 5. Analyze Frequencies (Confirm Zero Imaginary Freqs) CheckConv->CheckFreq Result Validated Minimum Energy Structure CheckFreq->Result

Caption: Workflow for a DFT Geometry Optimization and Frequency Calculation.

Simulating Bio-molecular Interactions: Molecular Docking

For 4-oxo-4H-pyran derivatives with therapeutic potential, molecular docking is a critical tool to predict how they might bind to a biological target, such as an enzyme's active site.[3][16]

Methodology Overview:

  • Prepare the Receptor: Start with a high-resolution crystal structure of the target protein (e.g., CDK2).[16] Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site or "grid box" based on the location of a known co-crystallized ligand.

  • Prepare the Ligand: Generate a low-energy 3D conformation of the 4-oxo-4H-pyran derivative. Assign appropriate atom types and rotational bonds.

  • Run Docking Simulation: The docking software systematically samples different poses (orientations and conformations) of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose.

  • Analyze Results: The output is a set of ranked poses. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding.[16]

Docking Workflow Visualization:

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor 1. Prepare Receptor (PDB structure, add H, define site) Dock 3. Run Docking Algorithm (Sample poses, score affinities) Receptor->Dock Ligand 2. Prepare Ligand (Generate 3D conformer) Ligand->Dock Rank 4. Rank Poses by Score Dock->Rank Analyze 5. Analyze Interactions (H-bonds, Hydrophobic, etc.) Rank->Analyze Hypothesis Binding Hypothesis Analyze->Hypothesis

Caption: Standard workflow for a molecular docking experiment.

Part 3: From Theory to Validation - Predicting Real-World Properties

The ultimate test of a computational model is its ability to predict experimentally verifiable data. For 4-oxo-4H-pyran structures, theoretical spectroscopy and reactivity modeling are key areas of validation.

Theoretical Spectroscopy

Computational chemistry can predict various types of spectra, which is invaluable for confirming the structure of newly synthesized compounds.

  • IR Spectroscopy: The frequencies calculated from a DFT Freq job correspond to vibrational modes. These can be directly compared to experimental FT-IR spectra to assign peaks to specific bond stretches and bends.[17]

  • NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. By calculating the shifts for a proposed structure and comparing them to the experimental spectrum, one can gain high confidence in the structural assignment.[15]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This can help explain the color of compounds and understand their electronic transitions.[7]

Table 1: Comparison of Experimental vs. Calculated Data for a Hypothetical Derivative

ParameterExperimental ValueCalculated Value (B3LYP/6-311+G(d,p))% Difference
IR C=O Stretch (cm⁻¹) 166016851.5%
¹H NMR (H2/H6, ppm) 7.857.920.9%
¹³C NMR (C4, ppm) 182.1184.51.3%
UV-Vis λmax (nm) 2452411.6%

Note: Data is illustrative. Real-world scaling factors are often applied to calculated frequencies to improve agreement with experiment.

Modeling Chemical Reactivity: Cycloaddition Reactions

The 4-oxo-4H-pyran core can participate in various chemical reactions. Its diene moiety makes it a candidate for [4+2] cycloaddition (Diels-Alder) reactions. Computational studies can elucidate the mechanisms of these reactions.[18][19] By locating the transition state (TS) structure on the potential energy surface, one can calculate the activation energy (ΔE‡), which determines the reaction rate. This is critical for understanding reaction feasibility and predicting outcomes.

Reaction Coordinate Diagram:

G cluster_0 R Reactants (Pyran + Dienophile) TS Transition State (TS) R->TS ΔE‡ R->R_level P Product (Cycloadduct) P->P_level TS->P TS->TS_level R_level->TS_level TS_level->P_level

Caption: A representative reaction coordinate diagram for a cycloaddition reaction.

Part 4: Application in Rational Drug Design

The ultimate goal of studying these structures for many researchers is the development of new therapeutics. Computational chemistry provides a suite of tools to guide this process, minimizing wasted synthetic effort and maximizing the chances of success.

In Silico ADMET Prediction

Before a molecule can be a drug, it must have acceptable pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Numerous computational models exist to predict these properties from chemical structure alone.

  • Physicochemical Properties: Early-stage filters like Lipinski's Rule of Five (Ro5) predict oral bioavailability based on properties like molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.[3][10] Many active 4-oxo-4H-pyran derivatives are designed to be compliant with these rules.[3]

  • Pharmacokinetics and Toxicity: More advanced models can predict properties like plasma-protein binding, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential toxicities like carcinogenicity or skin sensitization.[10][20]

Case Study: Guiding the Design of Novel Kinase Inhibitors

Many 4-oxo-4H-pyran derivatives have shown promise as anticancer agents by inhibiting protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2).[9][16][21] Theoretical studies are central to these efforts:

  • Hit Identification: A 4-oxo-4H-pyran scaffold is identified with modest CDK2 inhibitory activity.

  • Binding Mode Prediction: Molecular docking predicts its binding pose in the ATP-binding pocket of CDK2. Analysis reveals a key hydrogen bond with a backbone amide of LEU83 and available space in a nearby hydrophobic pocket.[16]

  • Rational Design: Based on the docking model, new derivatives are designed in silico. For example, a lipophilic group is added to the phenyl ring to fill the hydrophobic pocket, with the goal of increasing binding affinity.

  • Theoretical Validation: DFT calculations are used to assess the electronic effects of the new substituents. Docking is repeated for the new designs to confirm the intended binding mode and predict improved binding scores.

  • Synthesis and Testing: Only the most promising candidates from the computational analysis are synthesized and tested experimentally, confirming the computationally-guided improvements in potency.[9]

This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable framework for understanding and exploiting the chemical and biological properties of 4-oxo-4H-pyran structures. From elucidating fundamental electronic characteristics to predicting reaction outcomes and guiding the intricate process of drug design, these in silico methods offer unparalleled insight. The continued development of more accurate and efficient computational algorithms, coupled with the rise of machine learning and artificial intelligence, will further enhance our ability to design novel 4-oxo-4H-pyran derivatives with precisely tailored functions for a new generation of therapeutics.

References

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid CAS 1199-60-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid (CAS 1199-60-6)

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound, also known as MOPCA or comanic acid methyl ether, is a pyranocarboxylic acid derivative that stands as a molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its core structure, the 4-pyranone ring, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This guide provides an in-depth technical overview of MOPCA, consolidating its physicochemical properties, spectroscopic profile, synthesis, and therapeutic potential for researchers, scientists, and drug development professionals. The unique arrangement of a carboxylic acid, a methoxy ether, and a ketone within a heterocyclic ring system makes MOPCA a versatile building block for creating diverse molecular architectures. Its structural relatives, such as kojic acid and comanic acid, have well-documented biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, setting a precedent for the potential utility of MOPCA and its derivatives.[1][2]

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating its handling, solubility, and reactivity. MOPCA is a white crystalline solid.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1199-60-6[1]
Molecular Formula C₇H₆O₅[1][3]
Molecular Weight 170.12 g/mol [1][3]
IUPAC Name This compound[1]
Melting Point 154-155 °C[1]
Solubility Soluble in water[1]
pKa Values 1.7, 3.8[1]
SMILES COC1=COC(=CC1=O)C(=O)O[1]
InChI Key JQYYVBCIIMRLDL-UHFFFAOYSA-N[1]

Structural Diagram

The unique arrangement of functional groups on the 4-pyranone core is central to the molecule's chemical behavior and biological activity.

Caption: Chemical structure of this compound.

Spectroscopic Characterization Profile

Characterization by spectroscopic methods is essential for confirming the identity and purity of MOPCA. While specific spectra for this exact compound are not widely published, data from closely related 4H-pyran derivatives allow for a reliable prediction of its spectral features.[4][5]

¹H NMR (Proton NMR):

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Pyran Ring Protons (-CH=): Two distinct signals for the vinyl protons at C3 and C6. These would appear as doublets or singlets depending on coupling, likely in the range of 6.0-8.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the range of 3.8-4.2 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O, Carboxylic Acid): Expected in the 160-170 ppm range.

  • Carbonyl Carbon (C=O, Ketone): Expected further downfield, in the 175-185 ppm range.

  • Olefinic and Oxygen-Substituted Carbons (Pyran Ring): Multiple signals between 100-165 ppm.

  • Methoxy Carbon (-OCH₃): A signal in the 55-65 ppm range.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption around 1650-1680 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

  • C=C and C-O Stretches: Multiple bands in the 1000-1650 cm⁻¹ fingerprint region.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 169.02.

Synthesis and Purification

The synthesis of MOPCA can be approached through established methods for pyranone construction. A plausible and efficient route involves the condensation of a substituted benzaldehyde with an active methylene compound like malonic acid.[1]

G cluster_amide Amide Library cluster_ester Ester Library cluster_ring Ring Modification center MOPCA Core (CAS 1199-60-6) Amide1 Amide Derivative 1 center->Amide1 Amine 1 Coupling Reagents Amide2 Amide Derivative 2 center->Amide2 Amine 2 Coupling Reagents Amide_n Amide Derivative 'n' center->Amide_n Amine 'n' Coupling Reagents Ester1 Ester Derivative 1 center->Ester1 Alcohol 1 Acid Catalysis Ester2 Ester Derivative 2 center->Ester2 Alcohol 2 Acid Catalysis RingMod Modified Pyranone center->RingMod Reduction or Substitution

References

An In-Depth Technical Guide to the Solubility of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, hereafter referred to by its common acronym MOPCA, is a heterocyclic organic compound with the chemical formula C₇H₆O₅.[1][2] As a derivative of pyran, a six-membered heterocyclic ring containing oxygen, MOPCA possesses a unique combination of functional groups: a pyranone core, a carboxylic acid, and a methoxy group.[3][4] This structural arrangement imparts specific physicochemical properties that are of significant interest in medicinal chemistry, chemical synthesis, and materials science.

The solubility of a compound is a fundamental physical property that dictates its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility is paramount. It influences everything from reaction kinetics and purification strategies to formulation design and bioavailability.[5] Poorly water-soluble drugs, for instance, often face significant challenges in achieving therapeutic concentrations in the body, necessitating advanced formulation strategies.[5][6]

This technical guide provides a comprehensive analysis of the solubility of MOPCA. Moving beyond a simple data sheet, this document delves into the theoretical principles governing its solubility, outlines modern predictive methodologies, and provides detailed, field-proven experimental protocols for its empirical determination. The objective is to equip the scientific professional with the foundational knowledge and practical tools required to effectively work with and understand the solubility characteristics of this compound.

Part 1: Theoretical and Physicochemical Foundations

A molecule's solubility is not an arbitrary value; it is a direct consequence of its structure and the resulting intermolecular forces it can form with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility theory.

Molecular Structure Analysis

The solubility behavior of MOPCA is best understood by dissecting its constituent functional groups:

  • Carboxylic Acid (-COOH): This is the most influential group regarding aqueous solubility. It is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Crucially, it is an acidic group, meaning it can deprotonate to form a highly polar and water-soluble carboxylate anion (-COO⁻).

  • Pyranone Ring: The core structure contains an ether linkage (-O-) and a ketone group (C=O), both of which are polar and can act as hydrogen bond acceptors. This contributes to potential solubility in polar solvents.

  • Methoxy Group (-OCH₃): This group is moderately polar and can also accept a hydrogen bond at its oxygen atom.

Collectively, the molecule is rich in polar, hydrogen-bonding functionalities, suggesting a predisposition for solubility in polar solvents.

Key Physicochemical Parameters
  • pKa: The acidity of the carboxylic acid group is a critical determinant of aqueous solubility. MOPCA is reported to be a weak acid with two pKa values of 1.7 and 3.8.[1] This indicates that at pH values significantly above 3.8, the molecule will exist predominantly in its ionized, highly soluble carboxylate form. Conversely, at pH values below 1.7, it will be in its neutral, less soluble carboxylic acid form. The pH-solubility profile is therefore expected to show a dramatic increase in solubility as the pH rises above the pKa.

  • Crystal Lattice Energy: As MOPCA is a white crystalline solid, energy must be supplied to break its crystal lattice before solvation can occur.[1] A high melting point (reported as 154-155°C) often suggests a stable crystal lattice with strong intermolecular interactions, which can negatively impact solubility.[1] The overall solubility is a balance between the energy required to overcome these lattice forces and the energy released upon solvation.

Part 2: Predicting Solubility

In the absence of extensive experimental data, predictive methods offer a powerful, resource-efficient way to estimate a compound's solubility profile. These methods range from qualitative, principle-based assessments to sophisticated quantitative computational models.

Qualitative Solubility Forecast

Based on the structural analysis in Part 1, we can make the following qualitative predictions:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): MOPCA is expected to have moderate to high solubility in these solvents. Solubility in water will be highly dependent on pH.[7] In alcohols, hydrogen bonding interactions with the solvent will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in solvents like DMSO and DMF.[7] These solvents are highly polar and can accept hydrogen bonds, effectively solvating the MOPCA molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected.[7] The significant polarity mismatch between MOPCA and nonpolar solvents prevents the formation of favorable intermolecular interactions.

Quantitative Prediction with Computational Models

Modern drug discovery and chemical development heavily rely on computational tools to predict physical properties.[8] Machine learning and Quantitative Structure-Property Relationship (QSPR) models can provide accurate solubility predictions, saving significant time and resources.[9][10][11] These models correlate a molecule's structural features (descriptors or fingerprints) with experimentally determined solubility data from large databases to build a predictive algorithm.[9][10]

The general workflow for using such a model is as follows:

G cluster_input Input cluster_model Computational Model cluster_output Output Input_SMILES Molecular Structure (e.g., SMILES String) Calculate_Descriptors Calculate Molecular Descriptors / Fingerprints Input_SMILES->Calculate_Descriptors ML_Algorithm Apply Trained Machine Learning Algorithm (RF, ANN, GP, etc.) Calculate_Descriptors->ML_Algorithm Predicted_Solubility Predicted Solubility (e.g., logS value) ML_Algorithm->Predicted_Solubility

Caption: Conceptual workflow for computational solubility prediction.

Part 3: Experimental Determination of Solubility

While predictions are valuable, empirical data remains the gold standard. The following protocols describe robust methods for both qualitative classification and precise quantitative measurement of MOPCA's solubility.

Protocol 1: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in a series of aqueous reagents, providing insights into its acidic/basic character.[12][13][14]

Methodology:

  • Water Solubility: Add ~25 mg of MOPCA to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. Observe if the compound dissolves.

  • 5% NaOH Solubility: If insoluble in water, add ~25 mg of MOPCA to 0.75 mL of 5% w/v sodium hydroxide solution. Shake vigorously. Solubility indicates an acidic compound.

  • 5% NaHCO₃ Solubility: If soluble in 5% NaOH, repeat the test with a fresh sample in 0.75 mL of 5% w/v sodium bicarbonate solution. Solubility in this weaker base suggests a relatively strong acid (like a carboxylic acid).

  • 5% HCl Solubility: If insoluble in water and basic solutions, test solubility in 0.75 mL of 5% w/v hydrochloric acid. Solubility would indicate a basic compound (not expected for MOPCA).

  • Concentrated H₂SO₄: If the compound is insoluble in all of the above, test its solubility in cold, concentrated sulfuric acid. Solubility here suggests the presence of neutral, oxygen-containing functional groups that can be protonated.

Caption: Decision tree for qualitative solubility analysis of MOPCA.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the benchmark method for determining the thermodynamic equilibrium solubility of a compound.[7][15][16]

Materials:

  • This compound (solid)

  • Selected solvent (e.g., pH 7.4 phosphate buffer, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid MOPCA to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, 48 hours) is recommended to determine when the concentration in solution plateaus. Typically, 24-48 hours is sufficient.

  • Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be done by:

    • Centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtering the solution through a chemically compatible syringe filter (e.g., 0.22 µm). Adsorption of the compound to the filter should be checked.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it accurately with a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration of MOPCA using a validated HPLC-UV or other quantitative method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. The experiment should be performed in triplicate.

Protocol 3: pH-Dependent Aqueous Solubility Profile

This protocol is essential for ionizable compounds and is a core requirement for Biopharmaceutics Classification System (BCS) determination in drug development.[15][16][17]

Methodology:

  • Follow the quantitative shake-flask protocol (Protocol 2).

  • Perform the experiment in at least three different aqueous buffers covering the physiological pH range of 1.2 to 6.8. Standard buffers include:

    • pH 1.2 (e.g., 0.1 N HCl)

    • pH 4.5 (e.g., acetate buffer)

    • pH 6.8 (e.g., phosphate buffer)

  • It is also advisable to measure solubility at a pH near the compound's pKa to fully characterize the solubility curve.

  • Measure the final pH of the supernatant at the end of the experiment to ensure the buffer capacity was maintained.

  • Plot the measured solubility (often on a logarithmic scale) against the final measured pH.

Part 4: Data Summary and Interpretation

The data gathered from the theoretical and experimental work should be consolidated for clear interpretation.

Anticipated Solubility Profile

The following table summarizes the expected solubility of MOPCA in various solvents based on physicochemical principles. The descriptive terms are aligned with the United States Pharmacopeia (USP) definitions.[5]

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic Water (pH 1.0)Slightly SolubleNeutral form, polar but limited by crystal energy.
Water (pH 7.0)Freely SolublePredominantly ionized (carboxylate), highly polar.
Methanol / EthanolSolubleGood hydrogen bonding with the solvent.
Polar Aprotic DMSO / DMFVery SolubleStrong dipole-dipole interactions and H-bond accepting.
AcetoneSolubleGood polarity match.
Nonpolar Hexane / TolueneInsoluble / Practically InsolubleSignificant polarity mismatch ("like dissolves like" principle).
Aqueous Acid/Base 5% NaOHVery SolubleForms highly soluble sodium carboxylate salt.
5% NaHCO₃Very SolubleCarboxylic acid is strong enough to be deprotonated by bicarbonate.
Interpretation for Drug Development

The experimental solubility data, particularly the pH-solubility profile, is critical for drug development.

  • Biopharmaceutics Classification System (BCS): The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[15][16] By determining the lowest measured solubility of MOPCA in this pH range and knowing its potential therapeutic dose, one can classify it. Given its structure, MOPCA has the potential to be a Class I (high solubility, high permeability) or Class III (high solubility, low permeability) compound, which has significant positive implications for biowaivers and formulation design.

  • Formulation Strategy: If MOPCA is found to be poorly soluble at acidic pH (relevant for stomach conditions), formulation strategies such as creating a sodium salt, using buffers, or employing amorphous solid dispersions might be necessary to ensure adequate dissolution and absorption.[5]

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct chemical architecture. Its ionizable carboxylic acid group makes its aqueous solubility highly pH-dependent, a critical factor for any application in a biological context. A comprehensive understanding requires an integrated approach that combines theoretical analysis of its structure, modern in-silico prediction, and rigorous experimental validation via established protocols like the shake-flask method. The methodologies and principles detailed in this guide provide researchers, scientists, and drug development professionals with a robust framework to accurately characterize and intelligently modulate the solubility of MOPCA, enabling its effective application in their respective fields.

References

An In-Depth Technical Guide to the Stability and Degradation of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and degradation profile of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on pyranone chemistry to predict degradation pathways, outlines robust methodologies for stability assessment, and offers insights into the molecular behavior under various stress conditions.

Introduction: The Chemical Landscape of this compound

This compound, with a molecular formula of C₇H₆O₅ and a molecular weight of 170.12 g/mol , belongs to the γ-pyrone class of heterocyclic compounds.[1] Its structure, featuring a 4-pyranone ring substituted with a methoxy group at position 5 and a carboxylic acid at position 2, imparts a unique combination of chemical properties that are critical to its function and stability. The electron-withdrawing nature of the pyranone ring, coupled with the electronic effects of its substituents, dictates its susceptibility to various degradation pathways. Understanding these intrinsic properties is paramount for the development of stable formulations and for predicting its behavior in biological systems.

Structurally similar compounds, such as kojic acid and comenic acid, have been studied for their stability, and these studies provide a valuable framework for understanding the potential degradation of this compound.[2][3][4] The 4-pyranone ring is known to be susceptible to pH-mediated, thermal, and photolytic degradation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1199-60-6[1]
Molecular Formula C₇H₆O₅[1]
Molecular Weight 170.12 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 154-155°C[1]
Solubility Soluble in water; solubility increases with temperature.[1]
pKa 1.7, 3.8[1]

Predicted Degradation Pathways

Based on the chemistry of the 4-pyranone scaffold and studies on analogous compounds, several degradation pathways can be anticipated for this compound under forced degradation conditions. These studies are essential for identifying potential degradants and understanding the intrinsic stability of the molecule, in line with ICH guidelines.[5][6]

Hydrolytic Degradation

The pyranone ring is susceptible to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions.

  • Alkaline Hydrolysis: In the presence of a base, the lactone-like character of the pyranone ring makes it prone to nucleophilic attack by hydroxide ions. This is expected to lead to ring opening, forming a salt of a dicarboxylic acid derivative. Studies on selenium-kojic acid derivatives have shown rapid hydrolysis in simulated intestinal fluid (pH 7.4).[7] This suggests that this compound will be highly labile in basic solutions.

  • Acidic Hydrolysis: Under acidic conditions, protonation of the ring oxygen or the carbonyl group can facilitate nucleophilic attack by water, leading to ring cleavage. While generally more stable in acid than in base, prolonged exposure to strong acidic conditions, especially at elevated temperatures, is likely to induce degradation.[7]

Oxidative Degradation

Oxidative stress is a significant degradation pathway for pyranone derivatives.[3][8] The electron-rich nature of the pyranone ring makes it susceptible to attack by reactive oxygen species (ROS).

  • Mechanism: The proposed mechanism for oxidative degradation of kojic acid involves ring opening.[3][8] It is plausible that this compound follows a similar path, where oxidation leads to the formation of unstable intermediates that subsequently undergo ring fission to yield smaller, more highly oxidized fragments. The presence of the methoxy group may influence the rate and specific products of oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Kojic acid is known to be susceptible to photodegradation.[4]

  • Mechanism: Photodegradation can proceed through direct photolysis, where the molecule absorbs light energy and undergoes electronic excitation, leading to bond cleavage or rearrangement. Indirect photolysis can also occur, involving photosensitizers that generate ROS, which then attack the pyranone ring. The expected outcome is a complex mixture of degradation products, potentially arising from both ring opening and modifications to the side chains.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition.

  • Mechanism: The thermal decomposition of pyran derivatives has been proposed to occur via a concerted, six-membered cyclic transition state.[9] For this compound, thermal stress could potentially lead to decarboxylation of the carboxylic acid group, followed by or concurrent with ring fragmentation. The specific products will depend on the temperature and whether the degradation occurs in the solid state or in solution.

The following diagram illustrates the predicted degradation pathways:

cluster_Stressors Stress Conditions cluster_Molecule Parent Molecule cluster_Pathways Primary Degradation Pathways cluster_Products Potential Degradation Products Acid Acidic Hydrolysis RingOpening Pyranone Ring Opening Acid->RingOpening Base Alkaline Hydrolysis Base->RingOpening Oxidation Oxidation (e.g., H₂O₂) Oxidation->RingOpening SideChainOxidation Side-Chain Oxidation Oxidation->SideChainOxidation Light Photolysis (UV/Vis) Light->RingOpening Heat Thermal Stress Heat->RingOpening Decarboxylation Decarboxylation Heat->Decarboxylation MOPCA This compound LinearAcids Linear Dicarboxylic Acid Derivatives RingOpening->LinearAcids OxidizedFragments Smaller Oxidized Fragments RingOpening->OxidizedFragments DecarboxylatedSpecies 5-Methoxy-4-pyrone Decarboxylation->DecarboxylatedSpecies SideChainOxidation->OxidizedFragments

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[6]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

Stress Conditions
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (in solution):

    • Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Heat the solution at 80°C for 48 hours.

    • Cool and analyze.

  • Thermal Degradation (solid state):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photodegradation:

    • Expose a solution of the compound (0.1 mg/mL in mobile phase) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

    • Analyze a control sample stored in the dark.

The workflow for the forced degradation study is depicted below:

cluster_Stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid 1 N HCl, 60°C Start->Acid Base 0.1 N NaOH, RT Start->Base Oxidation 3% H₂O₂, RT Start->Oxidation Thermal 80°C (Solution & Solid) Start->Thermal Photo Photostability Chamber Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to 0.1 mg/mL Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Based on methods developed for kojic acid and its derivatives, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.[3][7][10][11][12]

HPLC System and Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 5% BA gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µL
Detector UV at 254 nm and 280 nmThe pyranone ring system is expected to have strong UV absorbance. Monitoring at multiple wavelengths can aid in distinguishing between different chromophores.
Mass Spectrometry ESI-MS in both positive and negative ion modesEssential for the identification of unknown degradation products by providing mass-to-charge ratio information.
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to resolve the main peak from all degradation product peaks.

Summary and Conclusion

This compound is predicted to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, photolytic, and thermal stress. The primary degradation pathway is likely to involve the opening of the 4-pyranone ring. A systematic forced degradation study, coupled with a validated stability-indicating HPLC-UV/MS method, is essential to fully characterize its stability profile. The insights gained from such studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential therapeutic applications.

References

Methodological & Application

Application Note & Protocol: A High-Yield, Two-Step Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, a valuable derivative of comenic acid. The presented methodology is a robust two-step process commencing from the widely available and cost-effective starting material, kojic acid. The synthesis involves an initial selective methylation of the C5 hydroxyl group of kojic acid, followed by a highly efficient palladium-catalyzed oxidation of the C2 hydroxymethyl group to the target carboxylic acid. This guide is designed to be self-validating, offering detailed causal explanations for experimental choices, integrated safety protocols, and thorough characterization guidelines to ensure both high yield and purity of the final compound.

Introduction and Scientific Background

This compound is a heterocyclic compound belonging to the γ-pyrone class. Its structural backbone is closely related to comenic acid and meconic acid, which are known for their diverse biological activities and utility as intermediates in medicinal chemistry.[1][2] The parent compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), is a natural product derived from fungal fermentation and is recognized for its ability to inhibit tyrosinase, making it a popular ingredient in cosmetic skin-lightening agents.[3]

The derivatization of kojic acid, such as through methylation of the C5 hydroxyl group and oxidation at the C2 position, allows for the fine-tuning of its physicochemical properties and biological activities.[4][5] Specifically, the 5-methoxy derivative is a key intermediate for creating more complex molecules. For instance, the presence of the carboxylic acid function provides a handle for amide bond formation, esterification, and other coupling reactions, while the methoxy group at the C5 position modifies the chelating properties of the pyranone ring compared to its hydroxylated parent.[4] This protocol details a practical and scalable synthesis route that has been adapted from established methodologies for preparing comenic acid ethers.[6]

Overall Synthetic Strategy

The synthesis is achieved in two primary stages, starting from kojic acid:

  • Step 1: Selective Methylation. The phenolic hydroxyl group at the C5 position of kojic acid is selectively methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions. This step yields the intermediate, 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one.

  • Step 2: Catalytic Oxidation. The primary alcohol at the C2 position of the methylated intermediate is oxidized to a carboxylic acid. This protocol utilizes a highly efficient and selective method involving atmospheric oxygen in the presence of a palladium catalyst, which has been shown to produce superior yields compared to other oxidation methods like permanganate or nitric acid.[6]

SynthesisWorkflow KojicAcid Kojic Acid Intermediate 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one KojicAcid->Intermediate Step 1: Methylation (CH3)2SO4, Base FinalProduct This compound Intermediate->FinalProduct Step 2: Oxidation O2, Pd/C Catalyst NaHCO3, H2O

Diagram 1: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Reagent / MaterialGradeSupplier (Example)Notes
Kojic Acid≥98%Sigma-AldrichStarting material
Sodium Hydroxide (NaOH)ReagentFisher ScientificBase for methylation
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Acros OrganicsCaution: Highly Toxic & Carcinogenic
Palladium on Carbon (Pd/C)10% Pd basisStrem ChemicalsCatalyst for oxidation
Sodium Bicarbonate (NaHCO₃)ReagentVWRBase for oxidation
Hydrochloric Acid (HCl)37%J.T. BakerFor pH adjustment/workup
Methanol (MeOH)AnhydrousEMD MilliporeSolvent
WaterDeionizedIn-houseSolvent
Ethyl AcetateACS GradeFisher ScientificExtraction solvent
Brine (Saturated NaCl)N/AIn-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeDrying agent

Detailed Experimental Protocols

Part A: Synthesis of 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one (Intermediate)

Principle: This step employs a Williamson ether synthesis. The phenolic hydroxyl group of kojic acid is deprotonated by a strong base (NaOH) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to form the methyl ether. The primary alcohol at C2 is less acidic and remains largely unreacted under these conditions.

Protocol:

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve kojic acid (14.2 g, 0.1 mol) in methanol (150 mL).

  • Basification: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL) and add it slowly to the kojic acid solution while stirring.

  • Methylation: Cool the mixture to 10-15°C using an ice bath. Add dimethyl sulfate (13.9 g, 10.5 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20°C.

    • Causality Note: Exothermic reaction. Slow, cooled addition is critical to prevent side reactions and control the reaction rate. Dimethyl sulfate is extremely toxic and must be handled with extreme care in a chemical fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution with 2M HCl. Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator.

  • Extraction: Transfer the concentrated mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate to yield pure 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one as white crystals. Expected yield: 80-90%.

Part B: Synthesis of this compound (Final Product)

Principle: This step involves the selective oxidation of a primary alcohol to a carboxylic acid using a heterogeneous catalyst. A 10% palladium on carbon (Pd/C) catalyst is used to facilitate the oxidation by atmospheric oxygen. The reaction is performed in an aqueous basic solution (NaHCO₃), which helps to solubilize the starting material and the carboxylic acid product as its sodium salt.[6] This method is advantageous due to its mild conditions, high selectivity, and the use of a non-toxic oxidant (air).

OxidationMechanism cluster_0 Simplified Oxidation Pathway Reactant R-CH₂OH Aldehyde [R-CHO] (Aldehyde Intermediate) Reactant->Aldehyde O₂, Pd/C Carboxylate R-COO⁻Na⁺ Aldehyde->Carboxylate O₂, Pd/C, H₂O Product R-COOH Carboxylate->Product H⁺ Workup

Diagram 2: Simplified pathway of the C2-hydroxymethyl oxidation.

Protocol:

  • Setup: To a 500 mL flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer, add the intermediate 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one (15.6 g, 0.1 mol), sodium bicarbonate (12.6 g, 0.15 mol), and deionized water (250 mL).

  • Catalyst Addition: Add 10% Pd/C catalyst (1.5 g, ~10% by weight of the substrate).

  • Reaction: Heat the suspension to 80-85°C. Bubble a steady stream of air (or oxygen) through the vigorously stirred mixture via the gas inlet tube.

    • Causality Note: Vigorous stirring and efficient gas dispersion are crucial for the reaction rate, as this is a triphasic system (solid catalyst, aqueous solution, gaseous oxidant).

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the Pd/C catalyst by vacuum filtration through a pad of Celite®. Wash the Celite pad with a small amount of hot water.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry and containing adsorbed hydrogen or solvents. Do not allow the filter cake to dry completely in the air. Quench the used catalyst with water immediately.

  • Workup: Transfer the clear filtrate to a beaker and cool in an ice bath.

  • Precipitation: Slowly acidify the solution to pH 2 by adding concentrated HCl dropwise with constant stirring. The product will precipitate as a white solid.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water. Dry the product in a vacuum oven at 50°C to a constant weight. Expected yield: 90-95%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: 262-265 °C (decomposes).[6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.1 (s, 1H, H-6), ~7.0 (s, 1H, H-3), ~3.9 (s, 3H, -OCH₃). (Note: Carboxylic acid proton may be broad or not observed).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~175 (C-4), ~162 (C-2), ~158 (C-5), ~145 (C-6), ~115 (C-3), ~57 (-OCH₃).

  • Mass Spectrometry (ESI-): m/z calculated for C₇H₅O₅⁻: 169.01. Found: 169.0.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete deprotonation; Inactive methylating agent; Insufficient reaction time.Ensure NaOH is fresh. Use freshly opened dimethyl sulfate. Monitor reaction by TLC to confirm completion before workup.
Formation of side products Reaction temperature too high; Incorrect stoichiometry.Maintain strict temperature control during dimethyl sulfate addition. Use precise molar equivalents of reagents.
Slow or stalled oxidation in Step 2 Inactive catalyst; Poor gas dispersion; Incorrect pH.Use fresh Pd/C catalyst. Ensure vigorous stirring and a steady flow of air. Confirm the solution is basic with NaHCO₃.
Product fails to precipitate Insufficient acidification; Product is too soluble.Check pH with a meter to ensure it is ≤ 2. If still soluble, attempt to extract the acidified aqueous layer with ethyl acetate.

Conclusion

This application note provides a reliable and high-yield protocol for the synthesis of this compound from kojic acid. By following the detailed steps, including the critical explanations for reaction conditions and safety precautions, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science. The use of a palladium-catalyzed aerobic oxidation in the final step represents a green and efficient alternative to traditional stoichiometric oxidants.

References

One-Pot Synthesis of 4H-Pyran Derivatives: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyran scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] These oxygen-containing heterocycles exhibit a broad spectrum of biological applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] This guide provides an in-depth exploration of the one-pot synthesis of 4H-pyran derivatives, focusing on the underlying chemical principles, diverse catalytic systems, and detailed experimental protocols designed for practical application in the laboratory.

The Strategic Advantage of One-Pot Multicomponent Reactions (MCRs)

The synthesis of complex molecules often involves multi-step procedures that can be time-consuming, resource-intensive, and generate significant chemical waste. One-pot multicomponent reactions (MCRs) offer a more elegant and efficient alternative by combining three or more reactants in a single reaction vessel to construct the final product in a single operation.[5][6] This approach is highly convergent, atom-economical, and aligns with the principles of green chemistry by minimizing intermediate isolation and purification steps.[6][7]

The one-pot synthesis of 4H-pyrans typically proceeds through a domino sequence of reactions, showcasing the power of MCRs in rapidly generating molecular diversity from simple, readily available starting materials.[5]

Mechanistic Insights: The Domino Knoevenagel-Michael-Cyclization Pathway

The formation of the 4H-pyran ring in a one-pot synthesis is a well-orchestrated sequence of three key reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization.[5][8] Understanding this mechanism is crucial for optimizing reaction conditions and selecting appropriate catalysts.

A typical one-pot synthesis of a 2-amino-4H-pyran-3-carbonitrile derivative, a common and biologically significant subclass, involves an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound.[9][10]

Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization Aldehyde Aromatic Aldehyde Knoevenagel_Product α,β-Unsaturated Nitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product + Malononitrile (Catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Adduct + Knoevenagel Adduct Final_Product 4H-Pyran Derivative Michael_Adduct->Final_Product Tautomerization & Cyclization

Figure 1: General mechanistic pathway for the one-pot synthesis of 4H-pyran derivatives.

1. Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aromatic aldehyde and an active methylene compound, typically malononitrile.[8] This step generates a highly electrophilic α,β-unsaturated nitrile intermediate. The choice of catalyst is critical here; even weak bases can facilitate this step.

2. Michael Addition: The enolate of a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone) then acts as a nucleophile and attacks the electron-deficient alkene of the Knoevenagel adduct in a Michael 1,4-conjugate addition.[8] This forms a new carbon-carbon bond and generates an open-chain intermediate.

3. Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular cyclization, where a nucleophilic group within the Michael adduct attacks a carbonyl or nitrile group, leading to the formation of the six-membered pyran ring. Subsequent tautomerization yields the stable 4H-pyran derivative.

Catalytic Systems: The Engine of the Reaction

The choice of catalyst is paramount in the one-pot synthesis of 4H-pyrans, influencing reaction rates, yields, and the overall "greenness" of the protocol. A wide array of catalysts has been successfully employed, ranging from simple bases to sophisticated nanocatalysts.

Green and Sustainable Catalysts

In line with the growing emphasis on sustainable chemistry, a variety of environmentally benign catalysts have been developed for 4H-pyran synthesis.[8]

  • Natural Catalysts: Lemon peel powder has been demonstrated as an effective and biodegradable catalyst for the synthesis of bioactive pyran derivatives in ethanol at room temperature. This approach offers operational simplicity and avoids the use of hazardous and expensive catalysts.

  • Magnetic Nanoparticles: Iron oxide magnetic nanoparticles (Fe₃O₄-MNPs) have emerged as highly efficient and recyclable catalysts.[11][12] Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, simplifying the work-up procedure and enabling catalyst reuse for several cycles without significant loss of activity.[11][12]

Organocatalysts

Organocatalysts are non-metallic, small organic molecules that can catalyze chemical transformations.

  • Sodium Benzoate: This readily available and environmentally benign organo-salt catalyst has been shown to be effective in the synthesis of various pyran-annulated heterocycles under green conditions.[13] The use of sodium benzoate avoids the need for specialized equipment and simplifies product isolation.[13]

  • Dodecylbenzenesulfonic Acid (DBSA): DBSA acts as a dual-function catalyst. It is a Brønsted acid that catalyzes the reaction and also a surfactant that can form a microemulsion in water, enlarging the boundary area between reactants.[14][15]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of separation and recyclability.

  • KOH-loaded CaO: A combination of potassium hydroxide loaded onto calcium oxide serves as a robust and inexpensive solid base catalyst for the solvent-free synthesis of 4H-pyran derivatives.[7][16]

  • Molecular Sieve-Supported Zinc: A heterogeneous catalyst comprising zinc(II) supported on 4 Å molecular sieves has been used for the selective synthesis of polyfunctionalized 4H-pyrans with high yields and short reaction times.[17]

Experimental Protocols

The following protocols are provided as examples of the one-pot synthesis of 4H-pyran derivatives using different catalytic systems. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Green Synthesis using a Recyclable Magnetic Nanocatalyst

This protocol describes the synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using a magnetic nanocatalyst.

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Dimedone

  • Fe₃O₄@silica-MCM-41@DABCO catalyst[8]

  • Ethanol

  • External Magnet

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the Fe₃O₄@silica-MCM-41@DABCO catalyst (a catalytic amount, as specified in the source literature) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, place an external magnet at the bottom of the flask to immobilize the catalyst.

  • Decant the supernatant solution.

  • Wash the catalyst with ethanol and decant again.

  • Combine the supernatant solutions and remove the solvent under reduced pressure.

  • The resulting solid product can be recrystallized from ethanol to afford the pure 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Protocol 2: Organocatalyzed Synthesis in an Aqueous Medium

This protocol details the synthesis of 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using DBSA in water.[14][15]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Cyclohexane-1,3-dione

  • Dodecylbenzenesulfonic acid (DBSA)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a mixture of benzaldehyde (1.2 mmol), malononitrile (1.0 mmol), and cyclohexane-1,3-dione (1.2 mmol) in water, add DBSA (0.2 mmol).[15]

  • Stir the reaction mixture at 105 °C.[15] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of different catalytic systems can be compared based on reaction times and product yields. The following table summarizes the performance of various catalysts in the one-pot synthesis of 4H-pyran derivatives.

CatalystSubstratesSolventConditionsTimeYield (%)Reference
Fe₃O₄@silica-MCM-41@DABCOAryl aldehyde, Malononitrile, DimedoneEthanolRoom Temp.ShortHigh[8]
Lemon Peel Powder4-Cl-benzaldehyde, Malononitrile, DimedoneEthanolRoom Temp.45 min96
Nd₂O₃Aromatic aldehyde, β-ketoesterH₂O/C₂H₅OHReflux30-54 min82-94[6][16]
K₂CO₃α,α′-bis(arylidene) cycloalkanone, MalononitrileEthanolReflux5-60 minExcellent[9]
DBSAAromatic aldehyde, Malononitrile, CyclohexanedioneWater105 °C2 hGood[14][15]
KOH loaded CaOAromatic aldehyde, Malononitrile, Ethyl acetoacetateSolvent-free60 °CShortHigh[7]

Logical Workflow for Synthesis Optimization

Optimizing the synthesis of a new 4H-pyran derivative involves a systematic approach to selecting reactants, catalysts, and reaction conditions.

Workflow Start Define Target 4H-Pyran Derivative Substrate_Selection Select Aldehyde, Active Methylene Compound, and 1,3-Dicarbonyl Start->Substrate_Selection Catalyst_Screening Screen a Range of Catalysts (Green, Organo, Heterogeneous) Substrate_Selection->Catalyst_Screening Solvent_Optimization Optimize Solvent System (Aqueous, Organic, Solvent-free) Catalyst_Screening->Solvent_Optimization Condition_Tuning Tune Reaction Conditions (Temperature, Time) Solvent_Optimization->Condition_Tuning Analysis Analyze Yield and Purity (TLC, NMR, MS) Condition_Tuning->Analysis Analysis->Catalyst_Screening Re-optimize if necessary Scale_Up Scale-Up and Product Isolation Analysis->Scale_Up

References

Application Notes & Protocols: 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyranone Scaffold

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, a derivative of the naturally occurring kojic acid, represents a highly versatile and strategic building block for synthetic chemistry. Its rigid pyranone core is decorated with multiple functional groups: a carboxylic acid, an enone system, a methoxy group, and a ring oxygen. This unique combination of functionalities allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules in medicinal chemistry, coordination chemistry, and materials science.[1]

The pyran ring is a foundational structural unit in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The strategic placement of the carboxylic acid at the C2 position and the methoxy group at the C5 position of this particular scaffold provides chemists with orthogonal handles for sequential and site-selective modifications.

This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application as a synthetic building block.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₆O₅[4]
Molecular Weight 170.12 g/mol [4]
Appearance White crystalline solid[1]
Melting Point 154-155°C[1]
pKa Values 1.7, 3.8[1]

Core Applications & Synthetic Protocols

The utility of this building block spans several key areas of chemical synthesis. Below are detailed protocols for two of its most common and powerful applications: functionalization of the carboxylic acid moiety and its use as a multidentate ligand in coordination chemistry.

Application 1: Esterification of the Carboxylic Acid Group

Principle: The carboxylic acid group is a primary site for modification, allowing for the introduction of various alkyl or aryl groups. This transformation is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the solubility and electronic properties of materials. Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and effective method.[5] An alternative, milder approach employs activating agents like POCl₃, which can be advantageous for sensitive substrates.[6]

Workflow for Esterification:

G cluster_0 Protocol A: Fischer Esterification cluster_1 Protocol B: POCl₃-Mediated Esterification A_start Dissolve Pyranone Acid in Excess Alcohol A_cat Add Catalytic H₂SO₄ (0.1 eq) at 0°C A_start->A_cat A_reflux Reflux for 4-12h (Monitor by TLC) A_cat->A_reflux A_workup Cool, Quench with NaHCO₃, Extract with Ethyl Acetate A_reflux->A_workup A_purify Dry, Concentrate & Purify (Chromatography) A_workup->A_purify B_start Dissolve Pyranone Acid in Alcohol at 0°C B_add Add POCl₃ (1.2 eq) Dropwise B_start->B_add B_stir Stir at Room Temp for 2h (Monitor by TLC) B_add->B_stir B_workup Pour on Ice, Extract with Ethyl Acetate B_stir->B_workup B_purify Wash with NaHCO₃, Dry, Concentrate B_workup->B_purify

Caption: Experimental workflows for esterification.

Detailed Protocol: Synthesis of Methyl 5-Methoxy-4-oxo-4H-pyran-2-carboxylate

This protocol details the Fischer-Speier esterification, a robust and scalable method.

Materials & Reagents:

  • This compound (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (Catalyst)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 5.00 g, 29.4 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Cool the stirring suspension in an ice bath (0°C). Slowly and carefully, add concentrated sulfuric acid (0.3 mL, ~0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) using a heating mantle. The suspension should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction for 4-8 hours. Progress can be tracked by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Neutralization & Extraction: Carefully pour the concentrated mixture into a beaker containing ice water (150 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Cautiously add saturated NaHCO₃ solution in portions until effervescence ceases and the aqueous layer is neutral (pH ~7-8).

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The resulting product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Application 2: Coordination Chemistry & Synthesis of Metal Complexes

Principle: this compound is an excellent chelating agent. The molecule possesses two key binding sites: the carboxylate group (-COOH) and the α-hydroxyketone-like moiety in the pyranone ring (the C4-carbonyl and C5-methoxy oxygen).[7] This allows it to act as a bidentate ligand, forming stable complexes with a variety of transition metals.[8][9] These coordination compounds are of significant interest for their potential as catalysts, magnetic materials, and metallodrugs. The coordination can enhance or modify the biological activity of the parent organic molecule.[7]

Coordination Modes of the Pyranone Ligand:

G cluster_0 Bidentate Chelation cluster_1 Bridging Dimer L1 Pyranone Ligand M1 Mⁿ⁺ L1->M1 C4=O L1->M1 COO⁻ L2_A Ligand A M2_A Mⁿ⁺ L2_A->M2_A C4=O L2_A->M2_A COO⁻ M2_B Mⁿ⁺ L2_A->M2_B Bridging Carboxylate L2_B Ligand B L2_B->M2_B C4=O L2_B->M2_B COO⁻

Caption: Potential coordination modes with a metal center (Mⁿ⁺).

Detailed Protocol: Synthesis of a Copper(II) Pyranone Complex

This protocol describes a general method for synthesizing a metal complex, exemplified with Copper(II).

Materials & Reagents:

  • This compound (2.0 eq)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (1.0 eq)

  • Methanol

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.688 g, 4.0 mmol) in warm methanol (30 mL).

  • Metal Salt Solution: In a separate 50 mL beaker, dissolve Copper(II) acetate monohydrate (e.g., 0.400 g, 2.0 mmol) in deionized water (10 mL). The solution should be a characteristic blue.

  • Complexation: While stirring the ligand solution at room temperature, add the aqueous solution of the copper salt dropwise over 5 minutes.

  • Precipitation: Upon addition, a colored precipitate (typically blue or green) should begin to form. Continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of deionized water (2 x 10 mL), methanol (1 x 10 mL), and finally diethyl ether (1 x 10 mL) to facilitate drying.

  • Drying: Dry the resulting complex under vacuum or in a desiccator. The expected product is Bis(5-methoxy-4-oxo-4H-pyran-2-carboxylato)copper(II).

  • Characterization: The final product should be characterized by techniques such as FT-IR spectroscopy (to observe shifts in C=O and COO⁻ stretching frequencies upon coordination), elemental analysis, and magnetic susceptibility measurements.

Scientific Insights & Causality

  • Reactivity of the Pyranone Ring: The enone functionality within the 4-pyranone ring system makes it susceptible to nucleophilic attack, although this reactivity is tempered by the electron-donating effect of the ring oxygen and the C5-methoxy group. This electronic nature makes the scaffold relatively stable but allows for targeted reactions under specific conditions, such as ring-opening or substitution reactions, which are beyond the scope of these introductory protocols but represent an advanced application of this building block.[10]

  • Chelation Effect: The formation of a five- or six-membered ring upon coordination with a metal ion is entropically favored, a phenomenon known as the chelate effect. This leads to the formation of thermodynamically stable metal complexes compared to those formed with monodentate ligands. The pre-organized structure of the pyranone acid facilitates this process, making it a highly effective chelating agent.[11]

Broader Applications & Future Directions

The derivatives of this compound are being actively investigated for a range of applications:

  • Medicinal Chemistry: The pyran core is a recognized pharmacophore with anticancer potential.[2] Derivatives have shown promise as inhibitors of enzymes like cyclin-dependent kinase-2 (CDK2), a key target in cancer therapy.[2] The parent scaffold has also been reported to have antimicrobial and anti-inflammatory properties.[1]

  • Materials Science: The ability to form stable metal complexes and the rigid, planar structure of the pyranone ring make these compounds candidates for the development of novel polymers, metal-organic frameworks (MOFs), and functional dyes.[1]

Further research is needed to fully explore the synthetic potential of this building block and the biological activity of its downstream derivatives.[1]

References

Application Notes and Protocols: High-Throughput Screening of 4H-Pyran Derivatives for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 4H-Pyrans as Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can inhibit or delay the oxidation of a substrate, thereby preventing or repairing cellular damage.[1][2] The 4H-pyran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[3][4][5] Notably, various derivatives of 4H-pyran have demonstrated significant antioxidant and free radical scavenging properties, positioning them as promising candidates for the development of novel therapeutics to combat oxidative stress-related diseases.[3][6][7][8]

This guide provides a comprehensive experimental framework for assessing the antioxidant capacity of novel 4H-pyran derivatives. We will detail the protocols for three robust and widely adopted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The causality behind experimental choices, self-validating system controls, and data interpretation are explained to ensure scientific integrity and reproducibility.

Pillar 1: Assay Selection & Mechanistic Rationale

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different antioxidant mechanisms.[9] The selected assays cover the two primary mechanisms of antioxidant action: hydrogen atom transfer (HAT) and single electron transfer (SET).[10][11][12]

  • DPPH Assay: This assay primarily measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11][13] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically, with the degree of color change being proportional to the radical scavenging activity.[9][10]

  • ABTS Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14][15] The reaction involves a single electron transfer mechanism, though hydrogen atom transfer can also occur.[16] The blue/green ABTS•+ is decolorized upon reduction by an antioxidant, and the change in absorbance is measured.[15] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[15]

  • FRAP Assay: The FRAP assay directly measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) via a single electron transfer mechanism.[17][18][19] The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the intensely blue Fe²⁺-TPTZ complex is monitored at a specific wavelength.[17][19]

The following diagram illustrates the logical workflow for evaluating the antioxidant potential of 4H-pyran derivatives.

G cluster_synthesis Compound Preparation cluster_assays Antioxidant Screening cluster_analysis Data Analysis & Interpretation compound_prep Synthesize & Purify 4H-Pyran Derivatives stock_solution Prepare Stock Solutions (e.g., in DMSO or Ethanol) compound_prep->stock_solution dpph DPPH Radical Scavenging Assay stock_solution->dpph abts ABTS Radical Cation Decolorization Assay stock_solution->abts frap Ferric Reducing Antioxidant Power (FRAP) Assay stock_solution->frap ic50 Calculate IC50 Values (DPPH & ABTS) dpph->ic50 abts->ic50 teac Calculate TEAC/FRAP Values frap->teac sar Structure-Activity Relationship (SAR) Analysis ic50->sar teac->sar

Caption: Experimental workflow for 4H-pyran antioxidant evaluation.

Pillar 2: Detailed Experimental Protocols

General Preparations
  • Reagents and Solvents: All reagents should be of analytical grade. Solvents like methanol, ethanol, and DMSO should be of spectroscopic grade.

  • Instrumentation: A UV-Vis spectrophotometer or a microplate reader is required for absorbance measurements.

  • Test Compounds: Prepare stock solutions of the synthesized 4H-pyran derivatives (e.g., 1-10 mg/mL) in an appropriate solvent (e.g., DMSO or ethanol). From these, prepare a series of working solutions at different concentrations.

  • Standard Antioxidants: Prepare stock solutions of known antioxidants such as Trolox, Ascorbic Acid, or Butylated Hydroxytoluene (BHT) to be used as positive controls and for creating standard curves.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from established methods.[10][11][13] The core principle is the reduction of the DPPH radical by the antioxidant.

Mechanism Visualization:

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant_H 4H-Pyran-H (Antioxidant) Antioxidant_radical 4H-Pyran• (Oxidized Antioxidant) Antioxidant_H->Antioxidant_radical - H•

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[10] Store the solution in the dark.

  • Reaction Setup: In a 96-well plate or cuvettes:

    • Add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of your 4H-pyran derivative solution at various concentrations (e.g., 20 µL).

    • For the blank (control), add the same volume of the solvent used for your test compounds instead of the sample.

  • Incubation: Mix gently and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance at 517 nm.[10][13]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [(A₀ - A₁) / A₀] x 100 [15]

    Where:

    • A₀ = Absorbance of the control (DPPH solution + solvent)

    • A₁ = Absorbance of the sample (DPPH solution + 4H-pyran derivative)

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the 4H-pyran derivative. The concentration required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.[3]

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC₅₀ (µg/mL)
4H-Pyran A10...
25...
50...
100...
Trolox10...
(Standard)25...
50...
100...
Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of the 4H-pyran derivatives to reduce the ABTS radical cation.[14][15]

Mechanism Visualization:

ABTS_Mechanism cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + e- Antioxidant 4H-Pyran (Antioxidant) Antioxidant_oxidized 4H-Pyran (Oxidized) Antioxidant->Antioxidant_oxidized - e-

Caption: ABTS radical cation reduction by an electron-donating antioxidant.

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.[15]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Setup:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to the wells of a 96-well plate or cuvettes.

    • Add a small volume of your 4H-pyran derivative solution at various concentrations (e.g., 10 µL).

    • A blank is prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[14][15][20]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition against different concentrations of Trolox. The TEAC value of the 4H-pyran derivative is then calculated from this curve.[15]

Data Presentation:

CompoundConcentration (µg/mL)% ABTS InhibitionTEAC (mM Trolox Eq./mg)
4H-Pyran B10...
25...
50...
100...
Trolox2...
(Standard)4...
6...
8...
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay evaluates the ability of the 4H-pyran derivatives to reduce Fe³⁺ to Fe²⁺.[17][21][22]

Mechanism Visualization:

FRAP_Mechanism cluster_reactants Reactants cluster_products Products Fe3_TPTZ [Fe(III)-(TPTZ)₂]³⁺ (Colorless) Fe2_TPTZ [Fe(II)-(TPTZ)₂]²⁺ (Blue) Fe3_TPTZ->Fe2_TPTZ + e- Antioxidant 4H-Pyran (Antioxidant) Antioxidant_oxidized 4H-Pyran (Oxidized) Antioxidant->Antioxidant_oxidized - e-

Caption: Reduction of the Fe(III)-TPTZ complex in the FRAP assay.

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix these in a 10:1:1 (v/v/v) ratio.[21] Warm the reagent to 37°C before use.[17]

  • Reaction Setup:

    • Add a large volume of the FRAP reagent (e.g., 285 µL) to a 96-well plate or cuvettes.

    • Add a small volume of the 4H-pyran derivative solution (e.g., 15 µL).

    • A blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the mixture at 37°C for a specified time, typically 4 to 30 minutes.[17]

  • Measurement: Measure the absorbance at 593 nm.[17][18]

  • Calculation: The antioxidant power is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Data Presentation:

CompoundConcentration (µg/mL)Absorbance (593 nm)FRAP Value (µM Fe(II) Eq./mg)
4H-Pyran C50...
100...
200...
FeSO₄100...
(Standard)200...
400...
600...

Pillar 3: Trustworthiness and Self-Validation

To ensure the reliability and validity of your results, incorporate the following practices:

  • Positive Controls: Always run a known antioxidant (e.g., Trolox, Ascorbic Acid, BHT) alongside your test compounds. This validates that the assay is working correctly and provides a benchmark for comparison.[3]

  • Solvent Blanks: Measure the absorbance of the reagents with the solvent used to dissolve your compounds to account for any background interference.

  • Replicate Measurements: Perform all experiments in at least triplicate to ensure precision and to calculate standard deviations.

  • Concentration-Response Curves: Evaluating compounds over a range of concentrations is essential for determining IC₅₀ values and understanding the dose-dependent nature of the antioxidant activity.

  • Fresh Reagents: Assays involving free radicals (DPPH, ABTS) are sensitive to reagent degradation. Always use freshly prepared radical solutions for consistent results.[10]

By systematically applying these protocols and controls, researchers can confidently screen and characterize the antioxidant potential of novel 4H-pyran derivatives, paving the way for the identification of promising new drug candidates.

References

Application of 4H-Pyrans in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents to combat the multifaceted challenge of cancer has led researchers down numerous molecular avenues. Among these, the heterocyclic scaffold of 4H-pyran has emerged as a privileged structure, demonstrating significant potential in the development of new anticancer agents. This guide provides an in-depth exploration of the application of 4H-pyran derivatives in cancer research, offering not just a review of their activity but also detailed, field-proven protocols for their synthesis and evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Rationale for 4H-Pyrans in Oncology

The 4H-pyran motif is a core component of numerous biologically active natural products and synthetic compounds.[1][2] Their appeal in medicinal chemistry stems from their synthetic accessibility, often through efficient multicomponent reactions, and their ability to be readily functionalized, allowing for the exploration of a vast chemical space to optimize potency and selectivity.[3][4] In the context of cancer, 4H-pyran derivatives have been shown to exhibit a wide spectrum of activities, including potent cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[4][5][6]

Core Mechanism of Action: Targeting the Cell Cycle Engine

A significant body of evidence points towards the inhibition of cyclin-dependent kinases (CDKs) as a primary mechanism of action for many anticancer 4H-pyran derivatives.[7][8] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. Specifically, CDK2 has been identified as a key target of several bioactive 4H-pyran compounds.[7][8][9] By inhibiting CDK2, these compounds can halt the progression of the cell cycle, typically at the G1/S or G2/M phases, thereby preventing cancer cell proliferation.[10]

Featured Application: A Potent 4H-Pyran Derivative in Colorectal Cancer

To illustrate the therapeutic potential of this class of compounds, we will focus on a representative 4H-pyran derivative, 2-amino-4-(4-chlorophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile, hereafter referred to as Pyrano-C1 . This compound has demonstrated significant cytotoxic activity against colorectal cancer (CRC) cell lines, such as HCT-116. The following sections provide detailed protocols for its synthesis and biological evaluation.

Protocol 1: Multicomponent Synthesis of Pyrano-C1

This protocol describes a one-pot, three-component reaction for the synthesis of Pyrano-C1, a method that is both efficient and scalable.[3][11]

Materials:

  • 4-chlorobenzaldehyde

  • Malononitrile

  • 1-phenylethanone (acetophenone)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and 1-phenylethanone (10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 5 mol% of piperidine.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials and catalyst, and dry under vacuum. The resulting solid is typically of high purity.

Causality of Experimental Choices:

  • Multicomponent Reaction: This approach is chosen for its high atom economy and operational simplicity, reducing the number of synthetic steps and purification procedures.[3]

  • Piperidine as Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, a crucial step in the reaction cascade.

  • Ethanol as Solvent: Ethanol is an environmentally friendly and effective solvent for the reactants and facilitates the precipitation of the product upon cooling.

Evaluating Anticancer Efficacy: In Vitro Protocols

The following protocols are essential for determining the anticancer activity of newly synthesized 4H-pyran derivatives like Pyrano-C1.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HCT-116 colorectal cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Pyrano-C1 (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Pyrano-C1 in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Pyrano-C1 (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle, revealing the effect of Pyrano-C1 on cell cycle progression.[1]

Materials:

  • HCT-116 cells

  • Pyrano-C1

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with Pyrano-C1 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Assessment of Apoptosis via Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12]

Materials:

  • HCT-116 cells

  • Pyrano-C1

  • Caspase-3 fluorometric assay kit (containing a DEVD-AMC substrate)

  • Lysis buffer

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Treat HCT-116 cells with Pyrano-C1 at its IC50 concentration for 24 hours.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Assay: Add the cell lysate to a 96-well black plate and add the caspase-3 substrate (Ac-DEVD-AMC).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Protocol 5: Western Blot Analysis of Key Regulatory Proteins

Western blotting is used to detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis, such as CDK2, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).[13][14][15]

Materials:

  • HCT-116 cells

  • Pyrano-C1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CDK2, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with Pyrano-C1, lyse them, and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Evaluation: A Xenograft Tumor Model

To translate in vitro findings into a more physiologically relevant context, in vivo studies are crucial. The following protocol outlines a subcutaneous xenograft model in immunodeficient mice.[6][10][16]

Protocol 6: Subcutaneous Xenograft Model for Efficacy Testing

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • HCT-116 cells

  • Matrigel

  • Pyrano-C1 formulated for in vivo administration (e.g., in a vehicle of 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Pyrano-C1 (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle alone.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

Quantitative data from the described protocols should be presented clearly to facilitate interpretation and comparison.

Table 1: In Vitro Anticancer Activity of Pyrano-C1

Cell LineAssayParameterValue
HCT-116MTTIC50 (µM)[Insert experimental value]
HCT-116Cell Cycle% Cells in G2/M (24h)[Insert experimental value]
HCT-116Caspase-3Fold Increase (24h)[Insert experimental value]

Table 2: In Vivo Efficacy of Pyrano-C1 in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle--[Insert experimental value]
Pyrano-C1[Dose 1][Insert experimental value][Insert experimental value]
Pyrano-C1[Dose 2][Insert experimental value][Insert experimental value]

Visualizing the Mechanism: Signaling Pathways

The anticancer effects of 4H-pyrans can be visualized through signaling pathway diagrams. The primary pathway affected by many 4H-pyrans involves the cell cycle machinery. More broadly, their ability to induce apoptosis suggests interactions with the intrinsic apoptotic pathway. While direct targeting of pathways like PI3K/Akt or MAPK by 4H-pyrans is an active area of investigation, the core, validated mechanism often revolves around CDK inhibition.

G cluster_0 4H-Pyran Derivative (Pyrano-C1) cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction PyranoC1 Pyrano-C1 CDK2_CyclinE CDK2/Cyclin E PyranoC1->CDK2_CyclinE Inhibition Bcl2 Bcl-2 PyranoC1->Bcl2 Downregulation Bax Bax PyranoC1->Bax Upregulation G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Phosphorylation (Promotion) DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release (Activation) Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative signaling pathway of Pyrano-C1 in cancer cells.

workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy synthesis Multicomponent Synthesis of 4H-Pyran purification Purification & Structure Verification synthesis->purification cell_viability MTT Assay (IC50 Determination) purification->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis_assay Caspase Activity Assay cell_viability->apoptosis_assay western_blot Western Blot (Protein Expression) cell_viability->western_blot xenograft Xenograft Tumor Model cell_cycle->xenograft apoptosis_assay->xenograft western_blot->xenograft efficacy_study Efficacy & Toxicity Assessment xenograft->efficacy_study

Caption: Experimental workflow for 4H-pyran anticancer drug discovery.

Conclusion and Future Perspectives

4H-pyran derivatives represent a promising class of compounds in the landscape of cancer drug discovery. Their synthetic tractability and potent, often multi-faceted, mechanisms of action make them attractive candidates for further development. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate novel 4H-pyran analogues. Future research should focus on elucidating the broader signaling networks affected by these compounds, exploring their potential in combination therapies, and optimizing their pharmacokinetic properties to advance the most promising candidates toward clinical investigation. The journey from a heterocyclic scaffold to a life-saving therapeutic is long and arduous, but for 4H-pyrans, the path is well-lit with scientific promise.

References

Application Notes & Protocols: 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Pyran Scaffold

In the landscape of medicinal chemistry, the pyran ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 1199-60-6), hereafter referred to as MOPCA, emerges as a molecule of significant interest. While direct, extensive biological characterization of MOPCA is nascent, its structural features suggest its potential as a valuable building block or lead compound in drug discovery.[3]

This guide provides a comprehensive framework for investigating the therapeutic potential of MOPCA, with a particular focus on oncology. We will operate on a central, guiding hypothesis: that MOPCA, sharing structural motifs with known anticancer agents, may function as an inhibitor of tubulin polymerization. This document outlines the essential protocols, from initial cytotoxicity screening to mechanism-of-action studies, designed to rigorously test this hypothesis and elucidate the compound's biological function.

PART 1: Physicochemical Properties and Laboratory Handling

A thorough understanding of a compound's physical and chemical properties is fundamental to successful experimentation.

Compound Specifications
PropertyValueSource
IUPAC Name 5-methoxy-4-oxopyran-2-carboxylic acid[3]
CAS Number 1199-60-6[3][4]
Molecular Formula C₇H₆O₅[3]
Molecular Weight 170.12 g/mol [3][5]
Appearance White to off-white crystalline solid[3]
Canonical SMILES COC1=COC(=CC1=O)C(=O)O[3]
Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of MOPCA and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[7][8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, maintain at room temperature in a sealed, dry environment.[5][8]

  • Solubility: Prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO) for biological assays. For aqueous buffers, solubility may be limited and should be determined empirically.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

PART 2: A Hypothesis-Driven Workflow for Anticancer Evaluation

Our investigation into MOPCA is guided by the established activities of structurally related compounds. The natural product Combretastatin A-4 (CA-4), a potent anticancer agent, functions by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[9][10] This leads to cell cycle arrest, apoptosis, and disruption of tumor vasculature.[11][12] The structural similarity of MOPCA to key pharmacophores provides a logical starting point for evaluating it as a potential tubulin inhibitor.

The following workflow provides a systematic approach to characterizing the bioactivity of MOPCA.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: Downstream Effects & Pathway Analysis A Compound Procurement & QC (MOPCA) B Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/XTT) A->B Test compound C Determine IC50 Values Across Cancer Cell Lines B->C Analyze data D Protocol 2: In Vitro Tubulin Polymerization Assay C->D If active (low µM IC50) E Cell Cycle Analysis (Flow Cytometry) C->E If active F Characterize MOA: - Microtubule Destabilizer? - G2/M Arrest? D->F Confirm target E->F Confirm phenotype G Apoptosis Assays (e.g., Annexin V) F->G Investigate downstream effects H Angiogenesis Assays (e.g., Tube Formation) F->H Investigate vascular effects I Elucidate Cellular Fate: - Apoptosis Induction - Anti-Angiogenic Potential G->I H->I

Caption: A hypothesis-driven workflow for the evaluation of MOPCA.

PART 3: Experimental Protocols

The following sections provide detailed, step-by-step protocols for the initial phases of the proposed workflow.

Protocol 1: In Vitro Cytotoxicity Screening using Tetrazolium Salt Assays (MTT/XTT)

Scientific Rationale: The initial step in evaluating any potential anticancer compound is to determine its ability to reduce the viability of cancer cells. Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods that measure the metabolic activity of living cells.[13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of living cells.[14]

Methodology: MTT Assay Protocol

This protocol is adapted from standard procedures.[13][14][15]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) to ~80% confluency.[16]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of MOPCA in DMSO.

    • Perform serial dilutions of the MOPCA stock solution in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a "vehicle control" well containing only the highest concentration of DMSO used.

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions to each well. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[14]

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Mechanism of Action - In Vitro Tubulin Polymerization Assay

Scientific Rationale: If MOPCA demonstrates significant cytotoxicity, the next logical step is to test the primary hypothesis: its effect on microtubule dynamics. An in vitro tubulin polymerization assay directly measures the assembly of purified tubulin into microtubules.[17] This assay monitors the increase in fluorescence or absorbance over time as tubulin heterodimers polymerize.[17][18] The results will reveal whether MOPCA inhibits polymerization (like colchicine or vinca alkaloids) or enhances it (like taxanes).

G cluster_0 Tubulin Polymerization cluster_1 Effect of Inhibitors Tubulin αβ-Tubulin Dimers (Monomers) MT Microtubule (Polymer) Tubulin->MT Polymerization (GTP, 37°C) MT->Tubulin Depolymerization MOPCA MOPCA (Hypothesized) MOPCA->Tubulin Binds & Sequesters Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->MT Binds & Stabilizes

Caption: Principle of the in vitro tubulin polymerization assay.

Methodology: Fluorescence-Based Assay

This protocol is based on commercially available kits and established methods.[18][19]

  • Reagent Preparation:

    • Resuspend lyophilized, >99% pure porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare a fluorescent reporter solution (e.g., DAPI, which fluoresces upon incorporation into microtubules).

    • Prepare serial dilutions of MOPCA in the general tubulin buffer. Include a known inhibitor (e.g., colchicine) as a positive control and a known stabilizer (e.g., paclitaxel) as a contrasting control. A vehicle control (DMSO) is essential.

  • Assay Setup:

    • Work on ice to prevent premature tubulin polymerization.

    • In a pre-chilled 96-well, black, flat-bottom plate, add the diluted test compounds (MOPCA and controls).

    • Prepare a master mix of tubulin, GTP (final concentration 1 mM), and the fluorescent reporter in the assay buffer.

    • Add the tubulin master mix to each well containing the test compounds. The final tubulin concentration is typically 2-4 mg/mL.

  • Polymerization and Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration. A typical polymerization curve shows a lag phase, an exponential growth phase, and a plateau.[17]

    • Interpretation:

      • Vehicle Control: Will show a standard sigmoidal curve.

      • MOPCA (if inhibitory): Will show a dose-dependent decrease in the maximum fluorescence (Vmax) and a potential increase in the lag time.

      • Colchicine Control: Will strongly suppress the polymerization curve.

      • Paclitaxel Control: Will show a faster polymerization rate and a higher Vmax, often with no lag phase.

    • Calculate the IC₅₀ value for polymerization inhibition by plotting the Vmax against the log of MOPCA concentration and fitting the data to a dose-response curve.[17]

PART 4: Anticipated Downstream Cellular Consequences

Should MOPCA prove to be a tubulin polymerization inhibitor, a cascade of predictable cellular events would follow, mirroring the known mechanism of other colchicine-site binding agents.[9]

Cell Cycle Arrest: Functional microtubules are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[12] This can be confirmed experimentally using flow cytometry analysis of propidium iodide-stained cells.

Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for programmed cell death, or apoptosis. The cell dismantles itself in an orderly fashion, a hallmark of many effective chemotherapy agents.[9]

Vascular Disruption: In the context of a tumor, tubulin inhibitors can cause rapid changes in the morphology of endothelial cells, leading to a collapse of the tumor's immature blood vessels.[10][20] This cuts off the supply of oxygen and nutrients, resulting in extensive ischemic necrosis within the tumor core.[12][20] This anti-angiogenic effect is often mediated by the disruption of signaling pathways like the VEGF/VEGFR-2 axis.[11]

G MOPCA MOPCA Tubulin β-Tubulin (Colchicine Site) MOPCA->Tubulin Binds MT Microtubule Polymerization Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle Endo Endothelial Cell Cytoskeleton MT->Endo G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged arrest induces Vessel Tumor Vasculature Collapse Endo->Vessel Disruption leads to Necrosis Tumor Necrosis Vessel->Necrosis Ischemia induces

Caption: Potential downstream signaling cascade initiated by MOPCA.

References

Application Notes and Protocols for the Quantification of 4H-Pyran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4H-Pyran-2-Carboxylic Acid Quantification

4H-pyran-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyran scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of pharmacological properties.[1] Accurate and reliable quantification of 4H-pyran-2-carboxylic acid is paramount for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of 4H-pyran-2-carboxylic acid in various matrices, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles and regulatory guidelines.

Core Principles of Analysis: Navigating the Challenges

The quantification of carboxylic acids like 4H-pyran-2-carboxylic acid by chromatographic techniques presents a unique set of challenges. These molecules are often polar and can exhibit poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Furthermore, their ionization efficiency in mass spectrometry (MS) can be low, impacting sensitivity.[2] To overcome these hurdles, the methodologies presented in this guide employ strategies such as ion suppression through mobile phase modification and, where necessary, chemical derivatization to enhance detectability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Approach

HPLC-UV is a widely accessible and reliable technique for the quantification of 4H-pyran-2-carboxylic acid, particularly at moderate to high concentrations. The key to a successful separation is the use of a reversed-phase column and an acidic mobile phase to ensure the analyte is in its protonated, less polar form, thereby improving retention.[3]

Illustrative Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Plasma) Pretreatment Pre-treatment (Filtration/Centrifugation) Sample->Pretreatment Remove Particulates Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Pretreatment->Extraction Isolate Analyte Dilution Dilution with Mobile Phase Extraction->Dilution Adjust Concentration Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 210-254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: A generalized workflow for the quantification of 4H-pyran-2-carboxylic acid using HPLC-UV.

Detailed Protocol for HPLC-UV Quantification

1. Materials and Reagents:

  • 4H-Pyran-2-carboxylic acid analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid or phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 4-oxo-4H-pyran-2-carboxylic acid[4]).

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier. A typical starting point is a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.[5] The pH of the mobile phase should be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. A starting point could be in the range of 210-254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

The choice of sample preparation method is critical and depends on the complexity of the sample matrix.[6][7]

  • For Reaction Mixtures:

    • Dilute a known amount of the reaction mixture with the mobile phase to bring the concentration of 4H-pyran-2-carboxylic acid within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation: Add three volumes of cold acetonitrile or methanol to one volume of plasma. Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.[8]

4. Calibration and Quantification:

  • Prepare a stock solution of 4H-pyran-2-carboxylic acid and the internal standard in methanol or the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Spike each calibration standard and sample with the internal standard at a constant concentration.

  • Inject the calibration standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of 4H-pyran-2-carboxylic acid in the samples from the calibration curve.

Illustrative Quantitative Data for HPLC-UV Method

The following table presents typical performance characteristics that should be aimed for during method validation. These values are illustrative and will need to be established for the specific method and laboratory.

ParameterPerformance Characteristic
Linear Range0.5 - 100 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Limit of Detection (LOD)0.15 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring lower detection limits, such as in pharmacokinetic studies with low dosage, LC-MS/MS is the method of choice. This technique offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. While direct analysis is possible, derivatization can be employed to enhance ionization efficiency.[9]

Illustrative Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Plasma, Urine, Tissue) Pretreatment Homogenization & Centrifugation Sample->Pretreatment Extraction Protein Precipitation or Solid-Phase Extraction Pretreatment->Extraction Derivatization Derivatization (Optional) (e.g., with 3-NPH/EDC) Extraction->Derivatization Injection Inject into UPLC/HPLC System Derivatization->Injection Separation Chromatographic Separation (C18 or HILIC Column) Injection->Separation Ionization Electrospray Ionization (ESI - Negative Mode) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Isotope-labeled IS) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A comprehensive workflow for the sensitive quantification of 4H-pyran-2-carboxylic acid using LC-MS/MS.

Detailed Protocol for LC-MS/MS Quantification

1. Materials and Reagents:

  • 4H-Pyran-2-carboxylic acid analytical standard (≥98% purity)

  • Isotopically labeled internal standard (e.g., ¹³C or ²H labeled 4H-pyran-2-carboxylic acid) is highly recommended for optimal accuracy.

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • (Optional, for derivatization) 3-Nitrophenylhydrazine (3-NPH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Pyridine.[9]

2. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in negative ion mode is typically preferred for carboxylic acids.[2]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be generated by collision-induced dissociation. These transitions must be optimized by infusing a standard solution of the analyte.

3. Sample Preparation:

Sample preparation is similar to the HPLC-UV method, but with a higher emphasis on cleanliness to avoid ion suppression. Use of an isotopically labeled internal standard added at the beginning of the sample preparation process is the gold standard for correcting for matrix effects and analyte loss.

4. (Optional) Derivatization Protocol with 3-NPH: [9]

  • To 50 µL of sample extract or standard, add 25 µL of 200 mM 3-NPH in 50% acetonitrile/water and 25 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile/water.

  • Incubate at 40 °C for 30 minutes.

  • Dilute the reaction mixture with 50% acetonitrile/water before injection.

5. Calibration and Quantification:

The calibration process is similar to the HPLC-UV method, but the use of an isotopically labeled internal standard is strongly recommended.

Illustrative Quantitative Data for LC-MS/MS Method
ParameterPerformance Characteristic
Linear Range0.1 - 100 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the methodology has been rigorously tested to prove its suitability for the intended purpose. Adherence to guidelines from the International Council for Harmonisation (ICH) is crucial.[10][11]

Key Validation Parameters
  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) at different levels and expressing the results as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. LOD is often estimated as a signal-to-noise ratio of 3:1, and LOQ as 10:1.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Stability: The stability of the analyte in the sample matrix and in the analytical solutions should be evaluated under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations (e.g., short-term, long-term, freeze-thaw cycles).[13]

References

large-scale synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Large-Scale Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a valuable heterocyclic building block in medicinal chemistry. The synthesis protocol is designed for scalability and robustness, starting from the readily available and cost-effective starting material, kojic acid. This application note details a two-step synthetic sequence involving a selective methylation followed by an oxidation. The rationale behind the choice of reagents and reaction conditions is discussed in depth to ensure reproducibility and safety in a large-scale setting. This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyranone core is a structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The presence of both a carboxylic acid and a methoxy group on the pyranone ring provides versatile handles for further chemical modifications, making it a valuable scaffold in drug discovery programs. For instance, derivatives of this molecule have been explored for their potential as enzyme inhibitors and as components of novel therapeutic agents. The development of a reliable and scalable synthesis is therefore crucial for enabling its wider application in medicinal chemistry and process development.

Overview of the Synthetic Strategy

The presented synthesis of this compound is a two-step process commencing from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The strategic approach is as follows:

  • Selective Methylation of Kojic Acid: The first step involves the selective methylation of the more acidic 5-hydroxyl group of kojic acid to yield 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one. This transformation is crucial for installing the desired methoxy functionality early in the synthesis.

  • Oxidation to the Carboxylic Acid: The subsequent step is the oxidation of the 2-hydroxymethyl group of the methylated intermediate to the corresponding carboxylic acid, affording the final product, this compound.

This synthetic route is advantageous for large-scale production due to the use of readily available starting materials, straightforward reaction sequences, and amenability to standard industrial equipment and procedures.

Synthetic_Workflow Kojic_Acid Kojic Acid Intermediate 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one Kojic_Acid->Intermediate Step 1: Selective Methylation Final_Product This compound Intermediate->Final_Product Step 2: Oxidation

Figure 1: Overall synthetic workflow for the preparation of this compound from kojic acid.

Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one

Rationale: This step aims to selectively methylate the phenolic hydroxyl group at the 5-position of kojic acid. The choice of a suitable methylating agent and base is critical to achieve high selectivity and yield on a large scale. Dimethyl sulfate is a cost-effective and reactive methylating agent, while potassium carbonate serves as a mild and economical base. Acetone is chosen as the solvent due to its good solvating power for the reactants and its relatively low boiling point, which facilitates removal during work-up.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 1 kg scale)Moles
Kojic Acid142.111.00 kg7.04
Dimethyl Sulfate126.130.98 kg (0.74 L)7.74
Anhydrous Potassium Carbonate138.212.92 kg21.12
Acetone-20 L-
Deionized Water-40 L-
Hydrochloric Acid (1 M)-As needed-
  • 20 L reaction vessel with mechanical stirring, reflux condenser, and temperature control.

  • Large filtration apparatus (e.g., Buchner funnel).

  • Drying oven.

Procedure:

  • To a 20 L reaction vessel, add kojic acid (1.00 kg, 7.04 mol) and acetone (15 L). Stir the suspension at room temperature.

  • Add anhydrous potassium carbonate (2.92 kg, 21.12 mol) to the suspension. The mixture will become a thick slurry.

  • Slowly add dimethyl sulfate (0.98 kg, 7.74 mol) to the reaction mixture over a period of 1-2 hours. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The addition is exothermic, and the temperature should be maintained below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (5 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Resuspend the crude solid in deionized water (20 L) and stir for 1 hour.

  • Filter the solid, wash with cold deionized water (2 x 10 L), and dry in a vacuum oven at 50 °C to a constant weight.

  • The product, 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one, is typically obtained as a white to off-white solid.

Expected Yield: 85-95% Purity (by HPLC): >98%

Step 2: Large-Scale Synthesis of this compound

Rationale: This step involves the oxidation of the primary alcohol in the intermediate to a carboxylic acid. For large-scale synthesis, a selective and environmentally benign oxidation method is preferred. The use of a TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) is a well-established and scalable method that avoids heavy metal waste. A buffered system is used to maintain the optimal pH for the reaction.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 1 kg scale of starting material)Moles
5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one156.141.00 kg6.40
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)156.2510 g0.064
Potassium Bromide (KBr)119.0064 g0.54
Sodium Hypochlorite (10-15% solution)74.44~5.5 L~8.32
Sodium Bicarbonate (NaHCO₃)84.011.61 kg19.2
Dichloromethane (DCM)-20 L-
Deionized Water-30 L-
Hydrochloric Acid (6 M)-As needed-
  • 20 L reaction vessel with mechanical stirring, addition funnel, and pH and temperature control.

  • Separatory funnel (20 L).

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • In a 20 L reaction vessel, dissolve 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one (1.00 kg, 6.40 mol) in dichloromethane (10 L).

  • Prepare an aqueous solution by dissolving sodium bicarbonate (1.61 kg, 19.2 mol) and potassium bromide (64 g, 0.54 mol) in deionized water (10 L). Add this aqueous solution to the reaction vessel.

  • Add TEMPO (10 g, 0.064 mol) to the biphasic mixture.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add the sodium hypochlorite solution via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

  • After the addition is complete, stir the mixture vigorously at 0-5 °C for another 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Separate the aqueous layer and wash the organic layer with deionized water (5 L).

  • Combine the aqueous layers and cool to 0-5 °C.

  • Carefully acidify the aqueous layer to pH 2-3 with 6 M hydrochloric acid. A precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Filter the solid, wash with cold deionized water (2 x 5 L), and dry under vacuum at 50 °C to a constant weight.

  • The final product, this compound, is obtained as a white to pale yellow solid.

Expected Yield: 80-90% Purity (by HPLC): >99%

Reaction_Mechanism_Step2 cluster_0 Oxidation of Primary Alcohol to Carboxylic Acid Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde + TEMPO⁺=O Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid + TEMPO⁺=O TEMPO_Oxoammonium TEMPO⁺=O TEMPO_Hydroxylamine TEMPO-H TEMPO_Hydroxylamine->TEMPO_Oxoammonium + OCl⁻ Hypochlorite OCl⁻ Chloride Cl⁻

Figure 2: Simplified representation of the TEMPO-catalyzed oxidation mechanism.

Data Presentation and Characterization

Table 1: Summary of a Typical Large-Scale Synthesis Batch

ParameterStep 1: MethylationStep 2: Oxidation
Starting Material Kojic Acid5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one
Scale 1.00 kg1.00 kg
Product Name 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-oneThis compound
Molecular Formula C₇H₈O₄C₇H₆O₅
Molar Mass ( g/mol ) 156.14170.12
Theoretical Yield (kg) 1.10 kg1.09 kg
Actual Yield (kg) 0.99 kg0.93 kg
Yield (%) 90%85%
Appearance White to off-white solidWhite to pale yellow solid
Purity (HPLC, %) >98%>99%
Melting Point (°C) 145-148 °C210-215 °C (decomposes)

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, COOH), 8.25 (s, 1H, H-6), 6.95 (s, 1H, H-3), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175.0 (C-4), 162.5 (C-2), 158.0 (C-5), 145.0 (C-6), 115.0 (C-3), 56.5 (OCH₃).

  • Mass Spectrometry (ESI-): m/z 169.0 [M-H]⁻.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1735 (C=O, acid), 1640 (C=O, pyranone), 1210 (C-O).

Safety and Handling

  • Kojic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Dimethyl Sulfate: Highly toxic, corrosive, and a potential carcinogen. All handling must be done in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and face shield. Have an ammonia solution available for decontamination of spills.

  • TEMPO: Stable radical. Avoid sources of ignition.

  • Sodium Hypochlorite: Corrosive. Reacts with acids to produce toxic chlorine gas.

  • General Precautions: All steps should be carried out by trained personnel in a well-ventilated laboratory or a pilot plant facility. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step sequence, starting from the inexpensive and readily available kojic acid, is well-suited for industrial production. The detailed procedures and rationale provided herein are intended to facilitate the successful implementation of this synthesis in a research or manufacturing setting, thereby enabling the broader availability of this important chemical intermediate for drug discovery and development.

Application Notes & Protocols: The Strategic Use of 4-oxo-4H-pyran-2-carboxylic Acid as a Versatile Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Comanic Acid

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-oxo-4H-pyran-2-carboxylic acid, commonly known as comanic acid, has emerged as a highly valuable and versatile building block.[1][2] Its unique heterocyclic structure, featuring a pyranone ring system and a carboxylic acid moiety, presents multiple reactive sites that can be selectively manipulated. This dual functionality makes it an indispensable precursor in the synthesis of a wide array of high-value compounds, from life-saving pharmaceuticals to advanced agrochemicals and novel polymers.[2][3]

This guide provides an in-depth exploration of comanic acid's utility. We will delve into its fundamental reactivity, provide validated protocols for its synthesis and derivatization, and showcase its strategic application in the synthesis of complex target molecules, most notably as a key intermediate in the production of the HIV-1 integrase inhibitor, Dolutegravir.[4] The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical Properties & Reactivity Profile

A thorough understanding of a starting material's properties is critical for successful reaction planning and optimization. Comanic acid is a crystalline powder, typically white to light yellow, with a defined set of characteristics that govern its handling and reactivity.[3]

Table 1: Physicochemical Data for 4-oxo-4H-pyran-2-carboxylic acid

PropertyValueSource
CAS Number 499-05-8[1][5][6]
Molecular Formula C₆H₄O₄[3][5][6]
Molecular Weight 140.09 g/mol [5][7]
IUPAC Name 4-oxopyran-2-carboxylic acid[5][7]
Appearance White to light yellow crystalline powder[3]
Solubility Limited solubility in water, moderate in organic solvents[6]
SMILES C1=COC(=CC1=O)C(=O)O[5][6]
InChI Key UFMDRPPBUAPWBK-UHFFFAOYSA-N[5][7]

The synthetic versatility of comanic acid stems from the distinct reactivity of its two primary functional domains: the carboxylic acid group and the α,β-unsaturated ketone system within the pyranone ring.

  • Carboxylic Acid Group: This site readily undergoes standard acid reactions such as esterification, amidation, and salt formation.[5][6] These transformations are fundamental for linking the pyranone core to other molecular fragments.

  • Pyranone Ring: The conjugated system of the ring makes it susceptible to a variety of reactions. It can participate as a diene in Diels-Alder reactions, undergo nucleophilic addition, or be subject to ring-opening under specific conditions.[8]

Caption: Core structure and primary reactive sites of Comanic Acid.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of Comanic Acid from Malic Acid

Comanic acid can be synthesized from the bio-renewable feedstock malic acid through a dehydration and condensation cyclization reaction.[8] The classic laboratory-scale preparation utilizes strong dehydrating acids.[8]

Principle: Two molecules of malic acid are dehydrated and decarboxylated in the presence of fuming sulfuric acid to form formylacetic acid as an intermediate. Two molecules of this intermediate then condense to form one molecule of comanic acid.[8]

Materials:

  • L-Malic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, carefully add 100g of L-malic acid to a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Slowly and with vigorous stirring, add 150 mL of concentrated sulfuric acid to the flask. An exothermic reaction will occur.

  • Heating and Dehydration: Once the initial reaction subsides, add 100 mL of fuming sulfuric acid. Fit the flask with a reflux condenser and heat the mixture to 70°C using a heating mantle.[8]

  • Reaction Monitoring: Maintain the temperature at 70°C for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice (approx. 1 L) in a large beaker with stirring. This step is highly exothermic and must be performed with extreme caution.

  • Crystallization and Isolation: Allow the quenched mixture to stand in the ice bath. Comanic acid will precipitate as a solid. Collect the crude product by vacuum filtration.

  • Purification: Wash the filter cake with small portions of ice-cold deionized water to remove residual acid. The crude comanic acid can be further purified by recrystallization from hot water.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Safety Note: This procedure involves highly corrosive and fuming acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Caption: Workflow for the synthesis of Comanic Acid from Malic Acid.

Application Spotlight: Intermediate for Dolutegravir Synthesis

A prominent application of the 4-oxo-4H-pyran scaffold is in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor.[4] A key intermediate in this process is a protected derivative, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid .[4][9] This intermediate contains the core pyranone structure, with the C3-hydroxyl group protected as a benzyl ether, ready for subsequent elaboration into the complex polycyclic structure of the final drug.

G A 3-(Benzyloxy)-4-oxo-4H-pyran- 2-carboxylic acid (Key Intermediate) B Amide Coupling A->B C Cyclization Reactions B->C D Deprotection & Final Modifications C->D E Dolutegravir (Final API) D->E

Caption: High-level synthetic pathway to Dolutegravir.

Protocol 2: General Amide Coupling of the Carboxylic Acid Moiety

The conversion of the carboxylic acid to an amide is a critical step in extending the molecular framework. Standard peptide coupling reagents are highly effective for this transformation.

Principle: The carboxylic acid is activated by a coupling agent (e.g., EDC) and stabilized by an additive (e.g., NHS) to form an active ester. This intermediate then reacts cleanly with a primary or secondary amine to form the corresponding amide bond.

Materials:

  • 4-oxo-4H-pyran-2-carboxylic acid derivative (e.g., 3-benzyloxy derivative) (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq) [Optional, but recommended]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base (2.0 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add the pyran carboxylic acid derivative and dissolve it in anhydrous DCM.

  • Activation: Add NHS and EDC to the solution and stir at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC.

  • Amine Addition: In a separate flask, dissolve the amine and the base (TEA or DIPEA) in anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.

Broader Applications in Chemical Synthesis

While its role in pharmaceutical synthesis is a primary driver of its importance, the utility of comanic acid and its derivatives extends to several other key industrial sectors.

  • Agrochemicals: The pyranone scaffold is present in various bioactive molecules. Comanic acid serves as a precursor for herbicides and fungicides, contributing to crop protection and global food security.[1][2][3]

  • Polymer Chemistry: In the pursuit of sustainable materials, comanic acid is used in the formulation of polymers, including the development of biodegradable plastics.[1][3]

  • Deep Eutectic Solvents (DESs): Comanic acid has been identified as a component in the formulation of DESs. These novel solvent systems are explored in biomedicine for their low cytotoxicity and potential as enhancers for drug delivery.[5]

Conclusion and Future Outlook

4-oxo-4H-pyran-2-carboxylic acid is more than just a simple heterocyclic compound; it is a strategic synthetic intermediate with a proven track record in the efficient construction of complex and valuable molecules. Its readily available starting materials, well-defined reactivity, and central role in high-impact applications like the synthesis of Dolutegravir underscore its importance. Future research will likely focus on expanding its applications by exploring novel reactions of the pyranone ring and developing more sustainable, flow-chemistry-based synthetic protocols for its production and derivatization.[10] The continued exploration of this versatile building block promises to unlock new pathways for innovation in medicine, agriculture, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental procedures.

Synthesis Overview: From Kojic Acid to Methyl Comenate

The most practical and widely adopted synthetic route to this compound (also known as comenic acid methyl ether) begins with the commercially available and renewable starting material, kojic acid.[1] The process involves two primary transformations: the selective methylation of the 5-hydroxyl group, followed by the catalytic oxidation of the primary alcohol at the 2-position.

The causality behind this strategy is rooted in selective reactivity. The 5-hydroxyl group of kojic acid is more acidic and sterically accessible than the ring oxygen, allowing for selective etherification. The subsequent oxidation step is the most critical phase for determining overall yield and is often the primary focus of optimization efforts.[2]

Synthesis_Workflow KojicAcid Kojic Acid KojicEther Kojic Acid Methyl Ether KojicAcid->KojicEther Step 1: Methylation (Protection) FinalProduct 5-Methoxy-4-oxo-4H-pyran- 2-carboxylic Acid KojicEther->FinalProduct Step 2: Catalytic Oxidation (Yield-Determining Step)

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes?

A low overall yield is typically traced back to inefficiencies in the oxidation step (Step 2) or product loss during workup and purification.

  • Primary Suspect: Inefficient Oxidation: The conversion of kojic acid methyl ether to the final carboxylic acid is the most challenging step. Sub-optimal conditions can lead to incomplete reactions or the formation of byproducts. Key factors to investigate are catalyst activity, pH control, and reaction temperature.[2]

  • Secondary Suspect: Product Loss During Workup: The product, being a carboxylic acid, has significant polarity and some water solubility. Ensure your extraction and isolation procedures are optimized. Acidification of the aqueous layer to a pH of 1-2 is crucial to precipitate the product fully before filtration.[2]

Question 2: The catalytic oxidation of kojic acid methyl ether is sluggish, and I observe a significant amount of unreacted starting material. How can I drive the reaction to completion?

This is a common issue directly related to the catalytic system and reaction environment.

  • Catalyst Activity: Ensure you are using a high-quality 5% palladium-on-carbon (Pd/C) catalyst. If the catalyst is old or has been exposed to air for extended periods, its activity may be compromised. Using a fresh batch is recommended. The catalyst loading is also important; a 1:20 to 1:50 catalyst-to-substrate ratio by weight is a good starting point.

  • pH Control: This is arguably the most critical parameter. The reaction should be maintained at a pH between 5 and 6. This is often achieved by the periodic, controlled addition of a dilute base like sodium carbonate solution.[2] A pH below 4 can halt the reaction, while a pH above 8 can promote degradation of the pyrone ring.[2]

  • Oxygen/Air Supply: The oxidation requires a continuous and vigorous supply of an oxidant, typically air or pure oxygen. Ensure that the gas is being effectively dispersed throughout the reaction mixture via vigorous stirring and an appropriate sparging tube. A simple headspace flush is insufficient.

  • Temperature: The reaction is typically run at 60-80°C.[2] Lower temperatures will significantly slow the reaction rate, while temperatures above 90°C increase the risk of thermal decomposition and byproduct formation.

Question 3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like, intractable byproduct. What is causing this decomposition?

The formation of dark, polymeric tars is a clear sign of product or intermediate degradation, usually caused by excessive heat or improper pH.

  • Cause - Thermal Decomposition: The pyrone ring system can be susceptible to polymerization and decomposition at elevated temperatures. Localized overheating, often due to poor stirring or an overly aggressive heating rate, can initiate this process.

  • Solution - Strict Temperature Control: Use an oil bath for uniform heating and maintain the internal reaction temperature strictly within the 60-80°C range.[2]

  • Cause - pH Imbalance: Strongly acidic or basic conditions can catalyze the decomposition of the pyrone ring.

  • Solution - Calibrated pH Monitoring: Use a calibrated pH meter to monitor the reaction. Do not rely on pH paper, which can be inaccurate in non-aqueous or colored solutions. Add base dropwise to avoid pH overshooting.

Question 4: My crude product appears pure by TLC, but I get a low yield after recrystallization. How can I improve my purification?

This issue points to problems with the chosen recrystallization solvent system or technique, leading to product loss.

  • Solvent Selection: The product is a polar dicarboxylic acid. Water is often a good solvent for recrystallization.[3] If the product is too soluble in water at room temperature, consider a mixed solvent system, such as water/ethanol or water/acetone. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Inducing Crystallization: If crystals do not form upon cooling, the solution may not be sufficiently saturated or may lack nucleation sites.

    • Concentrate the Solution: Gently boil off some of the solvent to increase the concentration.

    • Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod or add a single seed crystal of the pure compound.[3]

  • Minimizing Loss: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3]

Problem Summary Potential Cause(s) Recommended Solution(s)
Low Overall Yield Inefficient oxidation; Product loss during workup.Optimize oxidation parameters (pH, temp, catalyst); Ensure complete precipitation by acidifying to pH 1-2 before filtration.
Incomplete Oxidation Inactive catalyst; Poor pH control; Insufficient oxidant.Use fresh 5% Pd/C catalyst; Maintain pH strictly between 5-6; Ensure vigorous sparging with air/oxygen.
Formation of Tar Overheating; Incorrect pH.Maintain temperature at 60-80°C using an oil bath; Monitor pH carefully with a calibrated meter.
Low Recovery from Recrystallization Unsuitable solvent; Solution not saturated.Use water or a water/alcohol solvent system; Concentrate the solution or induce crystallization with a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the initial methylation of kojic acid?

A1: A standard Williamson ether synthesis is highly effective. Reacting kojic acid with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF) provides high yields of the kojic acid methyl ether.

Q2: Mechanistically, what is the role of the palladium-on-carbon catalyst?

A2: The Pd/C catalyst facilitates the aerobic oxidation of the primary alcohol. The palladium surface adsorbs both the alcohol and molecular oxygen. It activates the C-H bond of the hydroxymethyl group and the O-O bond of oxygen, enabling the stepwise oxidation from the alcohol to an aldehyde and then to the carboxylic acid, with water as the only byproduct.

Q3: What are the best analytical techniques to monitor the reaction and assess final purity?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the disappearance of the starting material (kojic acid methyl ether). Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid product moves from the baseline.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and detecting trace impurities.[3] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and identify any residual starting material or byproducts.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

Protocol_Flow cluster_step1 Step 1: Methylation of Kojic Acid cluster_step2 Step 2: Oxidation to Final Product s1_reagents 1. Dissolve Kojic Acid in Acetone 2. Add K₂CO₃ and Dimethyl Sulfate s1_reaction 3. Reflux for 8-12 hours s1_reagents->s1_reaction s1_workup 4. Filter solids, concentrate filtrate 5. Recrystallize to get Kojic Acid Methyl Ether s1_reaction->s1_workup s2_setup 1. Suspend Kojic Acid Methyl Ether and 5% Pd/C in Water s1_workup->s2_setup Use purified ether s2_reaction 2. Heat to 70°C, sparge with air 3. Maintain pH 5-6 with Na₂CO₃ solution s2_setup->s2_reaction s2_isolation 4. Filter hot solution to remove catalyst 5. Cool filtrate, acidify to pH 1-2 with HCl s2_reaction->s2_isolation s2_purify 6. Collect precipitate by filtration, wash with cold water 7. Dry under vacuum s2_isolation->s2_purify

Caption: Step-by-step experimental workflow for the synthesis protocol.

Step 1: Methylation of Kojic Acid

  • In a round-bottom flask, suspend kojic acid (1 mole equivalent) and anhydrous potassium carbonate (1.5 mole equivalents) in acetone.

  • Add dimethyl sulfate (1.1 mole equivalents) dropwise with vigorous stirring.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the kojic acid is consumed.

  • After cooling, filter off the inorganic salts and wash them with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water) to yield pure kojic acid methyl ether.

Step 2: Catalytic Oxidation

  • In a reactor equipped with a mechanical stirrer, reflux condenser, thermometer, gas inlet tube, and pH probe, suspend kojic acid methyl ether (1 mole equivalent) and 5% palladium-on-carbon (approx. 5% by weight of the substrate) in water.

  • Heat the mixture to 60-80°C with vigorous stirring.

  • Begin sparging air vigorously through the suspension.

  • Monitor the pH continuously. As the carboxylic acid forms, the pH will drop. Maintain the pH between 5.0 and 6.0 by the periodic addition of a 5% aqueous sodium carbonate solution.

  • Continue the reaction for 4-8 hours or until TLC/HPLC analysis shows complete consumption of the starting material.

  • While still hot, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with hot water.

  • Cool the clear filtrate to room temperature in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH is 1-2. A white precipitate of the product will form.

  • Age the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry under vacuum to afford this compound.

References

troubleshooting 4H-pyran synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4H-Pyran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of 4H-pyran derivatives. Our focus is on the widely used three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound. This resource aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues that can arise during the synthesis and purification of 4H-pyrans.

I. Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired 4H-pyran. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in 4H-pyran synthesis are a common issue and can often be traced back to several key factors related to reactants, catalysts, and reaction conditions. A systematic approach to troubleshooting is crucial.

1. Causality Analysis: The Reaction Cascade

The synthesis of 4H-pyrans via this multicomponent reaction is a domino sequence, typically proceeding through two key steps: a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.[1][2][3][4] Understanding this sequence is vital for troubleshooting, as a failure at any stage will impact the final yield.

  • Step 1: Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde and the active methylene compound (e.g., malononitrile) to form a highly electrophilic α,β-unsaturated dinitrile (a Knoevenagel adduct).[2][5]

  • Step 2: Michael Addition & Cyclization: The 1,3-dicarbonyl compound then acts as a nucleophile in a Michael 1,4-addition to the Knoevenagel adduct.[6][7][8] This is followed by an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system.[9][10]

A bottleneck in either of these steps will result in a poor overall yield.

2. Troubleshooting Protocol & Optimization

To address low yields, consider the following factors, starting with the most common culprits:

  • Catalyst Choice and Concentration: The choice of catalyst is critical. While bases like piperidine or triethylamine are common, their basicity needs to be appropriate. A base that is too strong can lead to self-condensation of the aldehyde or the 1,3-dicarbonyl compound. Conversely, a base that is too weak may not be effective in deprotonating the active methylene compound.

    • Recommendation: If using a common base like piperidine, ensure it is fresh and not degraded. Consider screening other catalysts. For instance, milder bases like ammonium acetate or even some Lewis acids can be effective.[11] Green catalysts, such as nano-magnetic particles, have also shown high efficacy and ease of separation.[5][12] The catalyst loading is also important; typically, catalytic amounts are sufficient. Excess catalyst can sometimes promote side reactions.

  • Solvent Selection: The polarity and protic nature of the solvent can significantly influence reaction rates and equilibria.

    • Recommendation: Ethanol is a commonly used solvent and generally provides good results.[4][5] However, if solubility of your starting materials is an issue, consider other solvents or solvent mixtures. In some cases, solvent-free conditions have been shown to improve yields and reaction times.[5][10]

  • Reaction Temperature and Time: These two parameters are intrinsically linked.

    • Recommendation: Many 4H-pyran syntheses proceed efficiently at room temperature or with gentle heating (e.g., 50-80°C).[12] If you are experiencing low yields, monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Pushing the reaction for too long or at too high a temperature can lead to decomposition or the formation of side products. Conversely, insufficient time or temperature may result in incomplete conversion.

  • Purity of Starting Materials: The purity of aldehydes, especially, is crucial. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction.

    • Recommendation: Use freshly distilled or purified aldehydes. Ensure your active methylene and 1,3-dicarbonyl compounds are of high purity.

  • Stoichiometry of Reactants: While a 1:1:1 stoichiometry is standard, slight adjustments can sometimes improve yields.

    • Recommendation: If you suspect one of your reactants is volatile or prone to side reactions, using a slight excess (e.g., 1.1 equivalents) of the other two components might be beneficial.

Table 1: Catalyst and Solvent Effects on 4H-Pyran Synthesis

Catalyst TypeCommon ExamplesSolventTypical ConditionsPotential Issues
Basic (Organic) Piperidine, TriethylamineEthanol, WaterRoom Temp to RefluxStrong bases can cause self-condensation.
Basic (Inorganic) KOH/CaO[5]Solvent-free60°CHeterogeneous, requires good mixing.
Lewis Acid Nd2O3[11]Water/EthanolRefluxMay require higher temperatures.
Green/Heterogeneous CuFe2O4@starch[12]EthanolRoom TemperatureCatalyst synthesis may be required.
II. Unexpected Side Products

Question: I've isolated my product, but NMR analysis shows the presence of significant impurities. What are the likely side products and how can I avoid their formation?

Answer:

The formation of side products is a common challenge in multicomponent reactions. Understanding the potential side reactions is the first step towards mitigating them.

1. Common Side Products and Their Formation Mechanisms

  • Uncyclized Michael Adduct: The intermediate formed after the Michael addition may fail to cyclize, especially if the reaction is not allowed to proceed to completion or if there are steric hindrances. This will result in an open-chain, highly functionalized molecule.

    • Mechanism: The reaction stalls after the formation of the Michael adduct.

    • Avoidance: Ensure sufficient reaction time and optimal temperature. The choice of catalyst can also influence the rate of cyclization.

  • Knoevenagel Adduct Dimerization: The highly reactive Knoevenagel adduct can sometimes react with another molecule of the deprotonated active methylene compound, leading to dimeric byproducts.

  • Hantzsch Pyridine Derivatives: If ammonia or an ammonium salt (like ammonium acetate) is used as the catalyst, a competing Hantzsch pyridine synthesis can occur, leading to the formation of dihydropyridine or pyridine derivatives instead of the desired 4H-pyran.[9][11]

    • Mechanism: In the Hantzsch synthesis, two equivalents of the β-keto ester react with one equivalent of the aldehyde and ammonia.[9]

    • Avoidance: If pyridine-based side products are observed, switch to a non-ammonia-based catalyst such as piperidine, triethylamine, or a Lewis acid.

  • Hydrolysis of Cyano Group: If the reaction or work-up is performed under harsh acidic or basic conditions, the cyano group of the malononitrile-derived portion of the 4H-pyran can be hydrolyzed to a carboxamide or even a carboxylic acid.

    • Mechanism: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[13]

    • Avoidance: Maintain a neutral or mildly basic/acidic pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases.

  • Pyran Ring Contraction: In some cases, the 4H-pyran ring can undergo rearrangement or contraction. For instance, bromination of a tetrahydrochromene derivative has been shown to result in a benzofuran derivative.[9] While not a direct side product of the initial synthesis, this highlights the potential for post-synthesis transformations.

2. Diagnostic & Prevention Strategies

  • Reaction Monitoring: Closely monitor the reaction progress by TLC. This will help you identify the point of maximum product formation and avoid prolonged reaction times that can lead to side products or decomposition.

  • Catalyst Selection: As mentioned, the choice of catalyst is crucial in directing the reaction towards the desired product. If you suspect a particular side reaction is occurring (e.g., Hantzsch synthesis), changing the catalyst is a primary troubleshooting step.

  • Control of Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.

Diagram 1: Key Reaction Pathways in 4H-Pyran Synthesis

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start Aldehyde + Malononitrile + 1,3-Dicarbonyl Knoevenagel Knoevenagel Adduct Start->Knoevenagel Knoevenagel Condensation Hantzsch Hantzsch Pyridine (Side Product) Start->Hantzsch Catalyst: Ammonia/ Ammonium Salts Michael Michael Adduct Knoevenagel->Michael Michael Addition Dimer Knoevenagel Dimer (Side Product) Knoevenagel->Dimer Dimerization Pyran 4H-Pyran (Desired Product) Michael->Pyran Intramolecular Cyclization Hydrolysis Hydrolyzed Product (Amide/Carboxylic Acid) Pyran->Hydrolysis Harsh Acidic/ Basic Workup

Caption: Main and side reaction pathways in 4H-pyran synthesis.

III. Purification Challenges

Question: My crude product is a complex mixture, and I'm having difficulty isolating the pure 4H-pyran. What are the best purification strategies?

Answer:

Purification of 4H-pyrans can indeed be challenging due to the potential for multiple products and the similar polarities of the desired product and some side products. A combination of techniques is often necessary.

1. Recrystallization

For many 4H-pyran derivatives that are crystalline solids, recrystallization is an effective and scalable purification method.[3][14][15][16][17]

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Common Solvents: Ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexane are often good starting points for recrystallization of 4H-pyrans.[18]

  • Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

2. Column Chromatography

If recrystallization is ineffective or if the product is an oil, column chromatography is the next logical step.[19]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of 4H-pyrans.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal ratio will depend on the polarity of your specific 4H-pyran derivative.

    • Tip: Use TLC to determine the best eluent system before running the column. The ideal system will give your desired product an Rf value of around 0.3-0.4.

  • Troubleshooting: If the product and a major impurity have very similar Rf values, consider using a different solvent system or a different stationary phase (e.g., alumina).

3. Acid-Base Extraction

This technique can be useful for removing certain types of impurities.

  • Removing Basic Impurities: If you used a basic catalyst like piperidine or triethylamine and suspect it is present in your crude product, you can dissolve the product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid solution (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer. Be sure to then wash with a neutral brine solution and dry the organic layer before concentrating.

  • Removing Acidic Impurities: If the aldehyde starting material has oxidized to a carboxylic acid, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove it. The desired 4H-pyran will remain in the organic layer.

G Start Crude Reaction Mixture Recrystallization Recrystallization Start->Recrystallization If solid Chromatography Column Chromatography Start->Chromatography If oily or recrystallization fails Extraction Acid-Base Extraction Start->Extraction To remove acidic/ basic impurities Recrystallization->Chromatography Fails PureProduct Pure 4H-Pyran Recrystallization->PureProduct Successful Chromatography->PureProduct Extraction->Recrystallization Extraction->Chromatography

References

Technical Support Center: Optimization of Reaction Conditions for Pyran Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of pyran formation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during pyran synthesis.

Low or No Product Yield

Q1: My pyran synthesis is resulting in a low yield or no product at all. What are the most common culprits and how can I address them?

A1: Low or no product yield is a frequent challenge in pyran synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

  • Inactive or Inefficient Catalyst: The choice and condition of the catalyst are paramount.

    • Troubleshooting:

      • Catalyst Selection: The type of catalyst can dramatically influence the reaction outcome. For instance, in multicomponent reactions (MCRs) for 4H-pyran synthesis, a wide range of catalysts have been successfully employed, including basic catalysts like piperidine or KOH-loaded CaO, and various nanoparticles such as magnetite (Fe₃O₄) and Neodymium(III) oxide (Nd₂O₃).[1][2] The selection should be based on your specific substrates and reaction type.

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. The optimal amount should be determined experimentally, but a common starting point is in the range of 10-20 mol%.[2]

      • Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of high purity and solvents are anhydrous if required by the reaction mechanism.[3][4] Some catalysts, especially heterogeneous ones, can be recovered and reused, but their activity may decrease over multiple cycles.[2][5]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and thermodynamics.

    • Troubleshooting:

      • Insufficient Heat: Many pyran-forming reactions require heating to proceed at a reasonable rate. For example, some MCRs for 4H-pyran synthesis are conducted at 60-80°C.[1][6]

      • Excessive Heat: Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product.[7] The optimal temperature should be determined through systematic optimization studies. Monitoring the reaction at different temperatures can help identify the ideal conditions.[6]

  • Inappropriate Solvent: The solvent can significantly impact reactant solubility, reaction rates, and even the reaction pathway.

    • Troubleshooting:

      • Solvent Polarity: The choice between polar protic, polar aprotic, and nonpolar solvents can be critical. For instance, polar aprotic solvents like DMF or DMSO are often effective in base-catalyzed reactions.[3] In some green chemistry approaches, ethanol or even water are used.[1][5]

      • Solvent-Free Conditions: In many modern protocols, solvent-free conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields, in addition to being more environmentally friendly.[1]

  • Incomplete Reaction or Prolonged Reaction Time: Reactions may not have reached completion, or extended reaction times could be leading to byproduct formation.

    • Troubleshooting:

      • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

      • Equilibrium Considerations: Some pyran structures, particularly 2H-pyrans, can exist in equilibrium with their open-chain isomers (1-oxatrienes).[3][8] Reaction conditions should be optimized to favor the formation of the desired cyclic product.

Below is a troubleshooting workflow to guide your optimization process:

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst (Activity, Loading, Type) start->catalyst temperature Optimize Temperature catalyst->temperature solvent Screen Solvents (or Solvent-Free) temperature->solvent time Monitor Reaction Time solvent->time reagents Verify Reagent Purity & Stoichiometry time->reagents endpoint Improved Yield reagents->endpoint

Caption: A logical workflow for troubleshooting low-yield pyran synthesis.

Formation of Side Products

Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity towards the desired pyran?

A2: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions and understanding the underlying mechanism.

  • Understanding the Reaction Mechanism: Most pyran syntheses, especially multicomponent reactions, proceed through a series of steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization.[5][9] Side products can arise from competing reaction pathways.

    • Troubleshooting:

      • Order of Addition: In some cases, the order of reagent addition can influence the outcome. For unsymmetrical starting materials, pre-forming an intermediate before the final cyclization step can sometimes improve selectivity.[10]

      • Catalyst Choice: The nature of the catalyst (acidic vs. basic, Lewis acid vs. Brønsted acid) can favor one pathway over another. For example, in the synthesis of pyrano[2,3-c]pyrazoles, both acid and base catalysts have been effectively used.[11][12]

  • Controlling Reaction Conditions:

    • Temperature: As mentioned previously, temperature can affect selectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to undesired byproducts through decomposition or alternative reaction pathways.

    • Concentration (High Dilution): For reactions involving intramolecular cyclization, performing the reaction under high dilution conditions can favor the desired intramolecular process over intermolecular side reactions.[4]

The following diagram illustrates a typical mechanistic pathway for the formation of 4H-pyrans via a multicomponent reaction, highlighting key intermediates where side reactions could potentially occur.

Pyran_Formation_Mechanism A Aldehyde + Malononitrile B Knoevenagel Adduct (Benzylidenemalononitrile) A->B Knoevenagel Condensation D Michael Adduct B->D Michael Addition C Active Methylene Compound (e.g., Dimedone) C->D E 4H-Pyran (Final Product) D->E Intramolecular Cyclization & Tautomerization

Caption: A simplified mechanism for 4H-pyran formation.

Catalyst Selection and Optimization

Q3: There are many catalysts reported for pyran synthesis. How do I choose the best one for my specific reaction?

A3: Catalyst selection is indeed critical and depends heavily on the specific pyran scaffold you are targeting and the nature of your starting materials.

  • Homogeneous vs. Heterogeneous Catalysts:

    • Homogeneous catalysts (e.g., piperidine, L-proline) are soluble in the reaction medium, often leading to high efficiency. However, their removal from the reaction mixture can be challenging.[1]

    • Heterogeneous catalysts (e.g., nano-Fe₃O₄, KOH-loaded CaO) are in a different phase from the reactants and are easily separable by filtration, allowing for recycling and reuse.[1][5] This makes them particularly attractive from a green chemistry perspective.

  • Acidic vs. Basic Catalysts:

    • Basic catalysts are commonly used to deprotonate active methylene compounds, initiating the reaction sequence. Examples include piperidine, triethylamine, and solid bases like KOH-loaded CaO.[1]

    • Acidic catalysts , both Brønsted and Lewis acids, can also promote pyran formation, often by activating carbonyl groups.

  • Nanocatalysts: There has been a surge in the use of nanocatalysts due to their high surface area and catalytic activity. Magnetic nanoparticles are particularly advantageous as they can be easily recovered using an external magnet.[5][13]

Table 1: Comparison of Catalysts for 4H-Pyran Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Basic Piperidine, TriethylamineHigh efficiency, mild conditionsDifficult to separate from product
Homogeneous Acidic L-proline, p-TSACan promote specific pathwaysMay require higher temperatures
Heterogeneous Basic KOH-loaded CaOEasily separable, reusableMay have lower activity than homogeneous counterparts
Heterogeneous Acidic Amberlyst-15Reusable, can lower reaction temperatureMay not be suitable for all substrates
Nanocatalysts Nano-Fe₃O₄, Nd₂O₃High activity, short reaction times, reusableSynthesis of the catalyst can be multi-step

Experimental Protocols

General Protocol for Catalyst Screening in 4H-Pyran Synthesis

This protocol provides a general framework for optimizing the catalyst for a three-component synthesis of a 4H-pyran derivative.

  • Reaction Setup: In a series of reaction vials, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone, 1.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to each vial. If testing solvent-free conditions, omit this step.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of piperidine, L-proline, nano-Fe₃O₄, etc.). Include a control reaction with no catalyst.

  • Reaction Conditions: Place the vials in a pre-heated reaction block at a set temperature (e.g., 60 °C) and stir for a designated time.

  • Monitoring and Analysis: Monitor the reactions by TLC. Upon completion, work up the reactions and analyze the crude product by ¹H NMR to determine the conversion and yield.

  • Optimization: Based on the results, further optimize the reaction conditions (temperature, catalyst loading, reaction time) for the most promising catalyst.

References

Technical Support Center: Synthesis of Substituted 4H-Pyrans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 4H-pyrans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. 4H-pyran derivatives are cornerstone structures in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3].

The most prevalent and atom-economical route to these molecules is the one-pot, three-component reaction (MCR) involving an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound[4][5]. While elegant in principle, this reaction is sensitive to a variety of parameters, leading to challenges in optimization and execution. This guide provides in-depth, cause-and-effect troubleshooting advice to address the common issues encountered in the lab.

Part 1: The Core Mechanism - A Visual Guide

Understanding the reaction pathway is critical for effective troubleshooting. The dominant mechanism for the three-component synthesis of 2-amino-3-cyano-4H-pyrans proceeds through a sequence of well-established organic reactions.

  • Knoevenagel Condensation: The reaction initiates with a base- or acid-catalyzed condensation between the aldehyde and the active methylene compound (malononitrile) to form an electron-deficient alkene, the arylidene malononitrile intermediate (A)[5].

  • Michael Addition: The 1,3-dicarbonyl compound, acting as a nucleophile, then attacks this intermediate in a conjugate fashion to form the Michael adduct (B)[5].

  • Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization via nucleophilic attack of the enolic oxygen onto one of the nitrile groups, followed by tautomerization to yield the stable 4H-pyran ring system.

4H-Pyran Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Adduct Intermediate A (α-cyanocinnamonitrile) Aldehyde->Knoevenagel_Adduct + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile Dicarbonyl 1,3-Dicarbonyl (Enol form) Michael_Adduct Intermediate B (Acyclic Michael Adduct) Knoevenagel_Adduct->Michael_Adduct + 1,3-Dicarbonyl (Michael Addition) Pyran Substituted 4H-Pyran Michael_Adduct->Pyran Intramolecular O-Cyclization Catalyst Catalyst (Acid or Base) Catalyst->Aldehyde activates

Caption: Generalized mechanism for the three-component synthesis of 4H-pyrans.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary factors to investigate?

Answer: Low or no yield is the most frequent issue and is almost always related to one of four factors: catalyst, solvent, temperature, or reactant integrity.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Problem: Low/No Yield Catalyst 1. Check Catalyst - Is it appropriate? - Is it active? - Correct loading? Start->Catalyst Solvent 2. Evaluate Solvent - Correct polarity? - Are reactants soluble? - Using a 'green' solvent? Catalyst->Solvent If catalyst is OK Conditions 3. Review Conditions - Temperature too low? - Reaction time too short? Solvent->Conditions If solvent is suitable Reactants 4. Verify Reactants - Aldehyde pure? - Dicarbonyl degrading? Conditions->Reactants If conditions are optimal Success Yield Improved Reactants->Success If reactants are pure

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

In-Depth Analysis:

  • Catalyst Inactivity/Choice: The choice of catalyst is paramount. Basic catalysts like piperidine or organocatalysts are common, but acidic catalysts like dodecylbenzenesulfonic acid (DBSA) can also be highly effective, sometimes acting as both a catalyst and a surfactant to create microemulsions that enhance reaction rates[1][6]. Heterogeneous catalysts (e.g., magnetic nanoparticles, MOFs) offer easier workup but may have different activity profiles[4][7].

    • Action: If using a base like piperidine, ensure it hasn't degraded. If using a heterogeneous catalyst, confirm its preparation was successful and it has not been poisoned. Try screening a few different types of catalysts—for instance, compare an amine base with a Brønsted acid[1][8].

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and in mediating the reaction mechanism. While ethanol is a common choice, some reactions perform exceptionally well in water or even under solvent-free conditions[7][9][10]. In some cases, using water as a solvent can lead to poor solubility and no product formation, whereas solvent-free conditions can give excellent yields[9][11].

    • Action: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If yields are low in a traditional solvent like ethanol, consider a trial under solvent-free conditions (often with gentle heating) or in water, which can promote the reaction through hydrophobic effects[10].

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. While many are run at room temperature, some substrates, particularly less reactive aldehydes, require heating to proceed at a reasonable rate[10]. A reaction time of 2-4 hours is typical, but this can vary.

    • Action: Monitor the reaction by Thin Layer Chromatography (TLC). If you see the formation of the Knoevenagel intermediate but no final product, the reaction may need more time or gentle heating to facilitate the subsequent Michael addition and cyclization steps.

Q2: I'm observing significant side product formation. How can I improve selectivity?

Answer: The primary side products are typically unreacted Knoevenagel or Michael adducts, or products from undesired ring-opening of the pyran core[12].

  • Incomplete Cyclization: If you isolate the acyclic Michael adduct, it indicates the final intramolecular cyclization is the rate-limiting step.

    • Causality: This can be caused by steric hindrance around the reacting groups or insufficient catalytic activity to promote the ring closure.

    • Solution: Switching to a stronger base or acid catalyst can often drive the reaction to completion. Alternatively, increasing the reaction temperature may provide the necessary activation energy for the cyclization to occur.

  • Knoevenagel Intermediate Accumulation: If the Knoevenagel adduct is the main species observed, the Michael addition is the bottleneck.

    • Causality: The 1,3-dicarbonyl compound may be a poor nucleophile, or the Knoevenagel adduct may be too sterically hindered for the attack to occur efficiently.

    • Solution: Ensure the catalyst is capable of generating the enolate of the 1,3-dicarbonyl effectively. Using a more basic catalyst can increase the concentration of the active nucleophile.

  • Ring Instability: The 4H-pyran ring itself can be unstable under certain conditions, particularly harsh acidic or basic workups, leading to ring-opened products[12][13].

    • Solution: Maintain a neutral or near-neutral pH during workup and purification. Avoid prolonged exposure to strong acids or bases. Purification via recrystallization or silica gel chromatography is generally mild enough to preserve the product structure[14][15].

Q3: How do I choose the right catalyst for my specific substrates?

Answer: Catalyst selection depends on your substrates, desired reaction conditions (e.g., green chemistry principles), and scalability. There is no single "best" catalyst.

Catalyst TypeExamplesTypical Use CaseAdvantagesDisadvantages
Homogeneous Base Piperidine, L-proline, DABCOGeneral purpose, small-scale synthesisInexpensive, readily available, well-understood mechanism.[16]Can be difficult to remove from the reaction mixture, requiring aqueous workup.
Homogeneous Acid Dodecylbenzenesulfonic acid (DBSA)When reactants have poor water solubilityDual-action: acts as an acid catalyst and a surfactant to form reaction-enhancing microemulsions.[1][6]Can be corrosive; removal is necessary.
Heterogeneous Solid KOH/CaO, Nd₂O₃, Magnetic Nanoparticles (CuFe₂O₄)Green chemistry, large-scale synthesisEasily removed by filtration, recyclable, minimizes waste.[7][8][9]May have lower activity than homogeneous catalysts, potential for metal leaching.
Bifunctional Metal-Organic Frameworks (e.g., Cu₂(NH₂-BDC)₂(DABCO))Mechanochemical or solvent-free reactionsContains both Lewis acid (metal) and Lewis base (amine) sites, potentially accelerating multiple steps.[4]Higher initial cost, synthesis of the catalyst is required.

Recommendation: For initial screening, a simple organobase like piperidine or L-proline is a good starting point. For developing a more sustainable or scalable process, investigating a recyclable heterogeneous catalyst is highly recommended[7][17].

Q4: I'm struggling to purify my final 4H-pyran product. It's an oil or streaks on the column. Any tips?

Answer: Purification can indeed be challenging. 4H-pyrans can be sensitive, and crude reaction mixtures can be complex.

  • Recrystallization (Preferred Method): This is the most effective method for obtaining high-purity crystalline solids.

    • Protocol: Ethanol is the most commonly cited solvent for recrystallization[1][4][6]. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. If the product "oils out," try adding a co-solvent like water or hexane dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.

  • Silica Gel Chromatography: Use this method if recrystallization fails or if you need to separate multiple products.

    • Challenge: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive 4H-pyrans. The polar functional groups can also lead to significant tailing.

    • Solution: To mitigate these issues, you can neutralize the silica gel by preparing your slurry in an eluent containing 0.5-1% triethylamine. This will deactivate the acidic sites on the silica surface and improve the chromatography of basic or sensitive compounds. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.

Part 3: Key Experimental Protocols
Protocol 1: General Three-Component Synthesis of a 4H-Pyran Derivative

This protocol is a generalized starting point based on common literature procedures[4][14].

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol, 140 mg).

  • Solvent & Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL). Add the catalyst (e.g., piperidine, 0.1 mmol, ~10 µL).

  • Reaction Execution: Stir the mixture at room temperature or the desired temperature (e.g., 60 °C). Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Workup & Isolation:

    • If a precipitate forms upon completion, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry it under vacuum. This product is often pure enough for characterization.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified.

  • Purification: Purify the crude product by recrystallization from ethanol as described in the troubleshooting section above.

Protocol 2: Recycling a Magnetic Heterogeneous Catalyst

This protocol is essential for green chemistry applications[7].

  • Separation: After the reaction is complete, place a strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be drawn to the magnet, allowing the clear supernatant containing the product to be decanted or pipetted off.

  • Washing: Remove the external magnet, add hot ethanol to the flask to re-suspend the catalyst, and agitate. Re-apply the magnet and decant the wash solvent. Repeat this washing step 2-3 times to remove any adsorbed products or impurities.

  • Drying & Reuse: After the final wash, dry the catalyst in an oven (e.g., at 80-100 °C) for several hours. The reactivated catalyst is now ready for use in a subsequent reaction. Most studies report minimal loss of activity for at least 5-6 cycles[7].

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 1199-60-6), hereafter referred to as MOPCA. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles governing MOPCA's behavior in solution.

Section 1: Understanding the 'Why' — Core Physicochemical Properties of MOPCA

Effective troubleshooting begins with understanding the molecule. MOPCA is a pyranocarboxylic acid derivative with distinct properties that directly influence its solubility.[1]

  • Molecular Structure and Polarity: MOPCA possesses a polar pyranone ring and a carboxylic acid group, which allows for hydrogen bonding with water.[2][3] However, the overall structure also has nonpolar characteristics, which can limit its solubility in purely aqueous neutral solutions.

  • The Critical Role of pKa: The most crucial factor governing MOPCA's aqueous solubility is its acidic nature. It has two reported pKa values: 1.7 and 3.8.[1] The pKa of 3.8, corresponding to the carboxylic acid group, is the key to controlling its solubility.

    • Below pH 3.8: The carboxylic acid group is predominantly in its protonated, neutral form (R-COOH). This form is less polar and thus exhibits significantly lower water solubility.

    • Above pH 3.8: The carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This ionized form is much more polar and can engage in favorable ion-dipole interactions with water, leading to a dramatic increase in solubility.[4]

According to the Henderson-Hasselbalch equation, at a pH two units above the pKa (i.e., pH 5.8), the compound will be >99% in its ionized, more soluble form.[4] This principle is the foundation of our primary troubleshooting strategy.

cluster_0 MOPCA Solubility Equilibrium cluster_1 Protonated MOPCA-COOH (Protonated Form) Deprotonated MOPCA-COO⁻ (Deprotonated/Ionized Form) Protonated->Deprotonated pH > pKa (3.8) Addition of Base (e.g., NaOH, NaHCO₃) Low_Sol Low Aqueous Solubility Protonated->Low_Sol Deprotonated->Protonated pH < pKa (3.8) Addition of Acid (e.g., HCl) High_Sol High Aqueous Solubility Deprotonated->High_Sol

Caption: Chemical equilibrium of MOPCA in aqueous solution.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues in a direct question-and-answer format.

Q1: My MOPCA powder won't dissolve when I add it to my neutral buffer (e.g., PBS pH 7.4) or deionized water. What is the first thing I should try?

A: The first and most effective method is pH adjustment . While MOPCA is theoretically soluble at pH 7.4, the dissolution of the solid (which is in the less soluble protonated form) can be kinetically slow. By transiently increasing the pH, you rapidly convert the solid into its highly soluble ionized form. Do not assume the compound is insoluble without first attempting this.

Q2: What is the recommended, step-by-step procedure for preparing a stock solution of MOPCA using pH adjustment?

A: We have developed a self-validating protocol for this purpose. Please see Protocol 1: Preparation of an Aqueous Stock Solution of MOPCA via pH Adjustment in the Methodologies section below. This method is the gold standard for solubilizing MOPCA in aqueous systems.

Q3: My experiment is sensitive to high pH and I cannot use the pH adjustment method. What is my next best option?

A: Your next option is to use organic co-solvents . Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the overall polarity of the solvent system.[5][6] This is a very common strategy for compounds that are difficult to dissolve.

First, prepare a high-concentration stock solution of MOPCA in a neat organic solvent, and then dilute this stock into your aqueous experimental medium.

Q4: Which co-solvents are recommended for MOPCA, and how do I perform a solubility screen?

A: Common co-solvents for compounds like MOPCA are Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and N,N-Dimethylformamide (DMF). The choice depends on the tolerance of your specific assay or model system. We recommend performing a systematic solubility screen as detailed in Protocol 2: Solubility Screening with Organic Co-solvents . A summary of common choices is provided in the table below.

Co-SolventTypical Starting Stock Conc.ProsCons
DMSO 10-50 mMHigh solubilizing power for many organic compounds.Can be toxic to cells, even at low final concentrations (<0.5%). Can interfere with some assays.
Ethanol 10-50 mMLess toxic than DMSO for many biological systems. Volatile.May not be as effective as DMSO for all compounds. Can have biological effects.
DMF 10-50 mMStrong solubilizing power.Higher toxicity profile than DMSO and Ethanol. Use with caution.

Q5: I successfully dissolved MOPCA in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A: This is a common issue known as "crashing out" or "precipitation upon dilution" and occurs when the final co-solvent concentration is too low to maintain solubility. Here are key tips to prevent it:

  • Vortex Vigorously: When adding the organic stock to the aqueous buffer, ensure immediate and rapid mixing by vortexing or stirring. This prevents the formation of localized, supersaturated pockets where precipitation can initiate.

  • Dilute Stepwise: Instead of a single large dilution, try adding the stock in smaller aliquots with mixing in between.

  • Increase Final Co-solvent %: You may need a higher percentage of the co-solvent in your final working solution. For example, if it precipitates in 1% DMSO, try 2% or 5%, assuming your experiment can tolerate it.

  • Warm the Aqueous Medium: MOPCA's solubility is known to increase with temperature.[1] Gently warming your buffer (e.g., to 37°C) before adding the stock can sometimes help.

Q6: Are there other advanced methods if both pH adjustment and co-solvents are unsuitable for my experiment?

A: Yes, for highly sensitive applications where the above methods are not viable, you can explore advanced formulation strategies. These typically require more development but can be very effective:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate MOPCA, forming a water-soluble inclusion complex.[6][7][8] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

  • Use of Surfactants: Surfactants, above their critical micelle concentration, can form micelles that encapsulate MOPCA and increase its apparent solubility in water.[6][9] However, surfactants can also interfere with biological assays.

Section 3: Detailed Methodologies & Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of MOPCA via pH Adjustment

This protocol leverages the pKa of MOPCA to achieve complete dissolution in an aqueous medium.

Materials:

  • This compound (MOPCA) powder

  • High-purity deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh MOPCA: Accurately weigh the desired amount of MOPCA powder to make your target stock solution (e.g., for 10 mL of a 10 mM stock, weigh 17.01 mg).

  • Add Water: Add approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume). The powder will likely not dissolve and will form a slurry.

  • Increase pH: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution's appearance. You will see the suspension clarify as the pH increases and the MOPCA dissolves.

  • Target pH: Continue adding NaOH until the solution is completely clear. A target pH of ~7.0-8.0 is usually sufficient.

  • Final Volume Adjustment: Once fully dissolved, use the pH meter to check the pH. Adjust back towards your desired final pH (e.g., 7.4) using 0.1 M HCl if necessary, but do not go below pH 6.0 to avoid precipitation.

  • QS to Volume: Add water to reach the final desired volume (e.g., 10 mL).

  • Validation & Sterilization: For biological applications, sterile-filter the final solution through a 0.22 µm filter. This also serves as a final validation step to ensure no micro-precipitates are present. Store the stock solution appropriately (typically at 4°C or -20°C).

Protocol 2: Solubility Screening with Organic Co-solvents

This protocol provides a systematic way to determine the solubility of MOPCA in various solvents.

Procedure:

  • Prepare Vials: In separate small glass vials, weigh a fixed amount of MOPCA (e.g., 5 mg).

  • Solvent Addition: To the first vial, add the first co-solvent (e.g., DMSO) in small, precise increments (e.g., 25 µL).

  • Mix and Observe: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe if the solid has completely dissolved.

  • Determine Solubility: Continue adding solvent increments until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculate Solubility: Calculate the approximate solubility in mg/mL or as a molar concentration.

  • Repeat: Repeat steps 2-5 for each co-solvent you wish to test (e.g., Ethanol, DMF). This will give you a quantitative comparison of MOPCA's solubility in each.

Section 4: Visual Troubleshooting Workflow

This decision tree guides you through the process of selecting the appropriate solubilization strategy.

start Start: Need to dissolve MOPCA q1 Can your experiment tolerate pH adjustment? start->q1 ph_yes YES: Use Protocol 1 (pH Adjustment) q1->ph_yes Yes ph_no NO: Proceed to Co-Solvent Method q1->ph_no No q2 Did MOPCA dissolve in co-solvent stock? ph_no->q2 cosolvent_yes YES: Dilute stock into aqueous buffer with vigorous mixing q2->cosolvent_yes Yes cosolvent_no NO: Try a different co-solvent (e.g., DMF) or increase temperature q2->cosolvent_no No q3 Did it precipitate upon dilution? cosolvent_yes->q3 precip_no NO: Success! Solution is ready q3->precip_no No precip_yes YES: Increase final co-solvent % or consider advanced methods (Cyclodextrins, Surfactants) q3->precip_yes Yes

References

Technical Support Center: Navigating the Challenges of Pyran-2-Carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on handling and utilizing pyran-2-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet often misunderstood challenge of unintended decarboxylation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering practical, field-tested solutions to preserve the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing gas evolution and the loss of my carboxyl group when working with a pyran-2-carboxylic acid. What is happening?

A1: You are likely observing decarboxylation, a chemical reaction where the carboxyl group (-COOH) is removed and released as carbon dioxide (CO₂). Pyran-2-carboxylic acids, and heteroaromatic carboxylic acids in general, are susceptible to this transformation, particularly under acidic conditions and/or at elevated temperatures. The perceived stability of the resulting pyran ring lacking the carboxyl group can be a strong thermodynamic driving force for this reaction.

Q2: What is the primary mechanism that drives the decarboxylation of pyran-2-carboxylic acids?

A2: While several factors can contribute, the most prevalent pathway, especially in the presence of moisture, is an acid-catalyzed associative mechanism . It's a common misconception that CO₂ simply "leaves" the molecule. Instead, the process is more intricate:

  • Ring Protonation: In an acidic environment, the pyran ring's oxygen atom or a double bond can become protonated. Protonation at the carbon adjacent to the carboxyl group (C2) is particularly effective at initiating decarboxylation.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This step is often the rate-determining step in the overall process.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • C-C Bond Cleavage: The crucial carbon-carbon bond between the pyran ring and the carboxyl group breaks, leading to the formation of the pyran ring and protonated carbonic acid (H₃CO₃⁺).

  • Dissociation: Protonated carbonic acid is unstable and rapidly dissociates into carbon dioxide and a hydronium ion (H₃O⁺)[1][2][3].

This associative pathway is energetically more favorable than the direct formation of a high-energy protonated CO₂ molecule[1].

Acid_Catalyzed_Decarboxylation cluster_0 Mechanism PyranCOOH Pyran-2-carboxylic Acid ProtonatedPyran Protonated Pyran Intermediate PyranCOOH->ProtonatedPyran + H3O+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedPyran->TetrahedralIntermediate + H2O (rate-determining) Products Pyran + H3O+ + CO2 TetrahedralIntermediate->Products C-C Cleavage & Dissociation

Caption: Acid-catalyzed decarboxylation workflow.

Q3: Are all pyran-2-carboxylic acids equally susceptible to decarboxylation?

A3: No, the stability can vary significantly based on the substitution pattern of the pyran ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups can increase the stability of the pyran-2-carboxylic acid by decreasing the electron density of the ring, making it less susceptible to protonation.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) or amino (-NH₂) groups can increase the electron density of the pyran ring, potentially accelerating acid-catalyzed decarboxylation[4].

  • Steric Hindrance: Bulky substituents near the carboxylic acid group can sometimes sterically hinder the approach of water or other nucleophiles, thereby slowing down the decarboxylation process.

Troubleshooting Unwanted Decarboxylation

Q4: I need to perform a reaction in an acidic medium. How can I minimize decarboxylation?

A4: This is a common challenge. Here are several strategies to consider:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Decarboxylation often has a higher activation energy than the desired reaction, so lowering the temperature will disproportionately slow the unwanted side reaction.

  • Use a Non-Aqueous, Aprotic Solvent: Since water is a key participant in the most common decarboxylation mechanism, switching to a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can significantly suppress this pathway.

  • Choose a Milder Acid: If possible, use a weaker acid or a solid-supported acid catalyst that can be easily filtered off. Avoid strong mineral acids like sulfuric acid or hydrochloric acid if alternatives are available.

  • Protect the Carboxylic Acid: A robust strategy is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are generally much more stable to acidic conditions. After your desired reaction is complete, you can hydrolyze the ester back to the carboxylic acid under carefully controlled (often basic) conditions.

Q5: My decarboxylation seems to be happening even under neutral or slightly basic conditions, especially when I heat the reaction. Why?

A5: While acid-catalyzed decarboxylation is common, thermal decarboxylation can also occur, particularly if the pyran-2-carboxylic acid has a structural motif that facilitates a cyclic transition state. This is analogous to the well-known decarboxylation of β-keto acids. If there is a substituent at the 3-position that can participate in intramolecular hydrogen bonding (like a hydroxyl group), it can facilitate a concerted mechanism for CO₂ loss upon heating.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature.

  • Solvent Choice: The choice of solvent can influence the stability of the transition state. Experiment with different solvents to find one that disfavors the decarboxylation pathway.

  • Derivative Formation: As a last resort, consider if your synthetic route can be modified to carry out the heat-sensitive step before the formation of the pyran-2-carboxylic acid.

Protocols for Avoiding Decarboxylation in Common Reactions

Protocol 1: Esterification of Pyran-2-Carboxylic Acids

Direct Fischer esterification using a strong acid and an alcohol at high temperatures is a recipe for decarboxylation. Instead, opt for milder, coupling agent-mediated methods.

Method: POCl₃-Mediated Esterification at Room Temperature

This method is efficient and avoids harsh acidic conditions and high temperatures[5].

Step-by-Step Protocol:

  • Dissolve the pyran-2-carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol) which will also serve as the solvent (use approximately 5-10 mL per mmol of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Protocol 2: Amide Coupling Reactions

Directly forming an amide by heating a carboxylic acid and an amine is generally inefficient and can lead to decarboxylation. The use of modern coupling reagents is essential.

Method: HATU-Mediated Amide Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that works under mild conditions, minimizing the risk of decarboxylation and racemization[6].

Step-by-Step Protocol:

  • Dissolve the pyran-2-carboxylic acid (1 equivalent) in a dry, aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Add HATU (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the activated mixture.

  • Continue to stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF, if used), 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Safe_Reaction_Workflow cluster_1 Recommended Workflow Start Pyran-2-carboxylic Acid Esterification Esterification (e.g., POCl3, Room Temp) Start->Esterification Amidation Amide Coupling (e.g., HATU, DIPEA, Room Temp) Start->Amidation Protection Protection as Ester Start->Protection Reaction Perform Other Necessary Reactions Protection->Reaction Deprotection Deprotection (Mild Conditions) Reaction->Deprotection FinalProduct Desired Product Deprotection->FinalProduct

Caption: General workflow for safe reactions.

Data Summary: Choosing the Right Conditions

The selection of reagents and conditions is critical for success. The following table provides a comparison of common methods for esterification and amidation, highlighting those that are favorable for avoiding decarboxylation.

Transformation Method Typical Conditions Advantages for Pyran-2-Carboxylic Acids Potential Issues
Esterification Fischer EsterificationStrong Acid (e.g., H₂SO₄), Alcohol, Heat-High risk of decarboxylation
POCl₃ Alcohol, 0 °C to RTMild, avoids strong acid and heat [5]POCl₃ is moisture-sensitive
DCC/DMAP Alcohol, DCM, RTMild, effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove
Amide Coupling Direct ThermalAmine, High Heat-High risk of decarboxylation , inefficient
EDC/NHS Amine, DCM or DMF, RTWater-soluble byproducts, mildCan sometimes be sluggish with hindered substrates
HATU/DIPEA Amine, DMF, RTVery efficient, fast, and mild [6]Reagent is more expensive

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to anticipate and overcome the challenges inherent in chemical scale-up.

Overview of the Synthetic Pathway & Scale-Up Considerations

This compound is a derivative of comenic acid, which is often synthesized from the widely available and renewable starting material, kojic acid[1][2][3]. The most direct synthetic route involves two key transformations: etherification of the 5-hydroxyl group and oxidation of the 2-hydroxymethyl group.

When scaling this synthesis, the primary challenges are not in the chemistry itself, which is well-established, but in the physical and engineering aspects of running the reactions in larger vessels. Key considerations include:

  • Heat Management: The oxidation step is typically exothermic. What is easily managed in a 1L flask with an ice bath can become a serious safety hazard in a 100L reactor if not properly controlled[4][5].

  • Mass Transfer: Efficient mixing and, in the case of catalytic air oxidation, gas-liquid mass transfer become critical for reaction efficiency and consistency.

  • Isolation & Purification: Crystallization, the preferred method for purification at scale, can present challenges such as "oiling out," inconsistent crystal form (polymorphism), and impurity inclusion that may not be apparent at the lab scale[6][7].

  • Process Robustness: A scalable process must be resilient to minor variations in raw material quality, temperature, and addition rates to consistently deliver a product of the required purity and yield[8].

Below is a typical reaction pathway from kojic acid.

Synthesis_Pathway Kojic_Acid Kojic Acid Intermediate 5-Methoxy-2-(hydroxymethyl) -4H-pyran-4-one Kojic_Acid->Intermediate Methylation (e.g., DMS, NaH in THF) Final_Product 5-Methoxy-4-oxo-4H-pyran -2-carboxylic acid Intermediate->Final_Product Selective Oxidation (e.g., Pd/C, Air, aq. NaHCO3)

Caption: General synthetic route to the target molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise before and during the scale-up campaign.

Q1: What is the most robust and scalable method for the oxidation of 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one?

A1: For large-scale synthesis, catalytic oxidation using air or oxygen with a heterogeneous catalyst like palladium on carbon (Pd/C) is highly recommended. A patented process for a similar compound, the methyl ether of comenic acid, highlights the use of a palladium catalyst for air oxidation, which resulted in significantly higher yields compared to previous methods using platinum or chemical oxidants like KMnO₄ or HNO₃[2]. This method offers several advantages for scale-up:

  • Safety: It avoids the use of hazardous and stoichiometric heavy-metal oxidants.

  • Cost-Effectiveness: Air is an inexpensive oxidant, and the catalyst can often be recovered and recycled.

  • Simplified Workup: The catalyst is easily removed by filtration, simplifying the product isolation process.

Q2: How can I effectively monitor the progress of the oxidation reaction in a large reactor?

A2: Direct sampling from a large, potentially pressurized reactor can be challenging. While in-situ monitoring with probes (e.g., IR spectroscopy) is ideal, it requires specialized equipment[5]. A practical and robust approach involves a combination of methods:

  • Oxygen/Air Uptake: Monitoring the consumption of the oxidant can provide a real-time indication of the reaction rate.

  • Heat Flow Calorimetry: If your reactor is equipped with a calorimeter, you can monitor the heat output of the reaction. The reaction is complete when the heat flow returns to the baseline[4].

  • Periodic Sampling (with caution): If safe to do so, take small samples and analyze them quickly by HPLC or TLC to track the disappearance of the starting material and the appearance of the product. An established HPLC method is crucial for this.

Q3: What are the critical safety considerations for the methylation and oxidation steps at scale?

A3:

  • Methylation: If using reagents like dimethyl sulfate (DMS), be aware of its high toxicity and handle it with appropriate personal protective equipment (PPE) and engineering controls. If using sodium hydride (NaH), it is highly flammable and reacts violently with water. The addition of NaH to the solvent and the subsequent addition of the substrate must be carefully controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Oxidation: The primary hazard is a runaway reaction due to the exothermicity. The rate of air/oxygen introduction and the reactor's cooling capacity must be carefully balanced. Ensure the reactor has a reliable cooling system and a pressure relief device. It is crucial to establish the thermal profile of the reaction at a smaller scale using reaction calorimetry before proceeding to the pilot plant[4][5].

Q4: My product is "oiling out" during crystallization instead of forming a solid. What should I do?

A4: "Oiling out" is a common problem, especially with compounds that have melting points lower than the boiling point of the crystallization solvent, or in the presence of impurities. It occurs when the compound separates from the solution as a liquid phase[6][9].

  • First, try to induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.

  • If that fails, reheat the mixture to redissolve the oil, add more of the primary solvent to make the solution more dilute, and allow it to cool much more slowly. Insulating the flask can promote slow cooling.

  • Consider a different solvent system. A solvent in which the compound is less soluble may be required. For carboxylic acids, water or mixed aqueous-organic solvents are often good choices[10][11].

Troubleshooting Guide

This guide provides a structured approach to solving specific problems you may encounter during the scale-up process.

Issue 1: Low or Inconsistent Reaction Yield

A drop in yield is one of the most common and frustrating issues during scale-up. The cause can often be traced back to physical factors rather than a change in the chemical reactivity.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the reaction going to completion? (Check via HPLC/TLC) start->q1 cause1 Cause: Inefficient Mixing or Mass Transfer Limitation q1->cause1 No q2 Is there evidence of product degradation? (Check for new impurity spots/peaks) q1->q2 Yes sol1 Solution: • Increase agitation speed. • Optimize gas sparging rate (for oxidation). • Consider a different impeller design. cause1->sol1 cause2 Cause: Over-reaction or Thermal Decomposition q2->cause2 Yes cause3 Cause: Mechanical Losses During Work-up/Isolation q2->cause3 No sol2 Solution: • Reduce reactor temperature. • Decrease reaction time. • Ensure prompt work-up after completion. cause2->sol2 sol3 Solution: • Optimize pH for extraction. • Check for product solubility in wash solvents. • Optimize crystallization solvent & temperature. cause3->sol3

Caption: Decision workflow for troubleshooting low reaction yield.

Issue 2: Impurity Profile Worsens at Scale

New or increased levels of impurities can appear during scale-up due to prolonged reaction times or localized "hot spots" caused by inefficient mixing.

Problem Potential Cause Suggested Solution & Rationale
High levels of unreacted starting material Incomplete reaction due to poor mass transfer or insufficient reaction time.Solution: Increase agitation and/or reaction time. Rationale: In larger vessels, reactants can be less homogenous. Improved mixing ensures all molecules come into contact with the catalyst and other reagents.
Formation of a new, less polar impurity Possible decarboxylation of the product due to excessive heat. The pyrone ring can be susceptible to decomposition under harsh conditions.Solution: Reduce the reaction temperature and minimize the time the product spends under hot conditions. Rationale: Thermal stability is a key factor in scale-up. A reaction that is stable for 4 hours at 80°C in the lab might show significant degradation after 8 hours at the same temperature in a large reactor with slower heating and cooling cycles.
Formation of a new, more polar impurity Potential over-oxidation or ring-opening byproducts.Solution: Reduce the partial pressure of oxygen or the rate of oxidant addition. Ensure the reaction is not run for an unnecessarily long time. Rationale: Controlling stoichiometry is critical. In a large reactor, it's easier to overshoot the required amount of a gaseous reagent if addition is not carefully controlled.
Issue 3: Crystallization is Unsuccessful or Yields a Difficult-to-Handle Solid

The final purification step is critical for achieving the desired product quality.

Problem Potential Cause Suggested Solution & Rationale
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or crystallization is kinetically slow.Solution: 1. Reduce the solvent volume by distillation. 2. Cool the solution to a lower temperature (e.g., 0-5°C). 3. Add seed crystals. 4. Gently scratch the inner surface of the reactor. Rationale: Crystallization requires both thermodynamic driving force (supersaturation) and a kinetic trigger (nucleation). These steps address both factors.
Product precipitates as very fine needles or powder Crystallization is happening too quickly due to rapid cooling or high supersaturation.Solution: Cool the solution more slowly. Use a slightly larger volume of solvent to reduce the level of supersaturation. Rationale: Slow crystal growth allows for the formation of a more ordered, stable crystal lattice, typically resulting in larger, more easily filterable particles.
Product purity is low after crystallization The chosen solvent is not selective enough, leading to co-crystallization of impurities.Solution: Perform a solvent screen to find a system where the product has high solubility in the hot solvent but low solubility in the cold solvent, while the key impurities remain soluble even when cold. Consider an anti-solvent crystallization. Rationale: The principle of crystallization relies on the difference in solubility between the desired compound and its impurities. This difference must be maximized for effective purification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one (Intermediate)

This protocol assumes a starting scale of 1 mole of Kojic Acid.

  • Reactor Setup: Equip a dry, inerted reactor with a mechanical stirrer, thermocouple, and addition funnel.

  • Reagent Charge: Charge the reactor with Tetrahydrofuran (THF, 2.0 L).

  • Base Addition: While maintaining the temperature below 25°C, portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 44 g, 1.1 mol). Caution: NaH reacts with moisture to produce flammable hydrogen gas.

  • Substrate Addition: Slowly add a solution of Kojic Acid (142.1 g, 1.0 mol) in THF (1.0 L) via the addition funnel. Maintain the temperature between 20-30°C. The addition rate should be controlled by the rate of hydrogen evolution and the cooling capacity of the reactor.

  • Reaction: Stir the resulting slurry for 1 hour at ambient temperature after the addition is complete.

  • Methylation: Cool the mixture to 0-5°C. Slowly add Dimethyl Sulfate (DMS, 132.5 g, 1.05 mol) via the addition funnel, ensuring the internal temperature does not exceed 10°C. Caution: DMS is extremely toxic and a suspected carcinogen.

  • Completion & Quench: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC/HPLC for the disappearance of kojic acid. Once complete, cool the reactor to 0-5°C and very slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Proceed with standard extractive work-up using ethyl acetate and water. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Oxidation to this compound

This protocol is adapted from methodologies for similar compounds[2].

  • Reactor Setup: Equip a reactor with a mechanical stirrer capable of good gas dispersion (e.g., a gas-entrainment impeller), a subsurface gas inlet tube, a condenser, and a thermocouple.

  • Reagent Charge: Charge the reactor with water (3.0 L), Sodium Bicarbonate (NaHCO₃, 126 g, 1.5 mol), and the crude 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one (from the previous step, ~1.0 mol). Stir to dissolve.

  • Catalyst Charge: Add 5% Palladium on Carbon (Pd/C, 50% wet, ~15 g).

  • Reaction: Heat the mixture to 70-80°C. Begin sparging air or a mixture of O₂/N₂ through the subsurface inlet at a controlled rate. The reaction is exothermic; use the reactor cooling system to maintain the target temperature.

  • Monitoring: Monitor the reaction by HPLC. The reaction is typically complete in 6-12 hours.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with water.

  • Isolation: Transfer the clear filtrate to a clean reactor. Cool to 0-5°C and slowly add concentrated Hydrochloric Acid (HCl) to adjust the pH to ~1-2. The product will precipitate as a solid.

  • Purification: Stir the slurry for 1-2 hours at 0-5°C, then collect the solid by filtration. Wash the filter cake with cold water. The crude solid can be recrystallized from water or an alcohol/water mixture to achieve high purity.

Table of Scale-Up Parameters
ParameterLab Scale (10g)Pilot Scale (1kg) - Suggested Starting Point Rationale for Change
Solvent Volume (Oxidation) 200 mL30 LMaintain a stirrable slurry and aid in heat dissipation. The ratio is often kept similar initially.
Agitator Speed 300-400 RPM (Magnetic)100-200 RPM (Mechanical)Different impeller types and vessel geometries mean RPM is not directly comparable. The goal is good surface movement and solids suspension.
Air Flow Rate Not typically measured1-5 L/minMust be determined experimentally. Too low a flow will starve the reaction; too high can cause excessive foaming and strip solvent.
Reagent Addition Time 10-15 minutes1-2 hoursAddition rate must be dictated by the reactor's ability to remove heat, not by a fixed time.
Cooling Method Ice BathReactor Cooling JacketJacket cooling is less efficient per unit volume than an ice bath. This necessitates slower additions and careful temperature monitoring.
Typical Yield 85-95%80-90%A slight drop in yield on the first scale-up is common due to unoptimized parameters and larger surface area losses.

References

Technical Support Center: Purification of 4H-Pyran Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4H-pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. 4H-pyrans are core structures in numerous bioactive molecules, but their purification can be non-trivial due to their unique chemical properties.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity compounds efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic purification of 4H-pyran derivatives.

Q1: What are the key stability concerns for 4H-pyran derivatives during chromatography?

A1: The primary stability concern for the 4H-pyran ring system is its sensitivity to acidic conditions. The parent 4H-pyran molecule is known to be unstable and can disproportionate.[4] While derivatives are often more stable, the acidic nature of standard silica gel can be sufficient to catalyze degradation, hydrolysis, or rearrangement on the column.[5] This is a critical consideration, as decomposition during purification leads to low recovery and introduces new impurities.[5][6] Some derivatives, particularly those with electron-donating groups, may be more susceptible to oxidation, especially with prolonged exposure to air during the purification process.[7]

Q2: How do I choose the right stationary phase for my 4H-pyran derivative?

A2: The choice of stationary phase is dictated by the polarity and, most importantly, the stability of your target compound.[8][9][10]

  • Normal-Phase Silica Gel: This is the most common choice for many organic compounds. However, due to its acidic surface, it can cause degradation of sensitive 4H-pyrans. It is crucial to first assess your compound's stability on a TLC plate.[5] If streaking or the appearance of new spots occurs, consider deactivating the silica or using an alternative.

  • Deactivated Silica Gel: To mitigate acidity, silica gel can be treated with a basic modifier like triethylamine (typically 0.1-1% v/v) added to the mobile phase. This is often sufficient to prevent the degradation of acid-sensitive compounds.

  • Alumina (Neutral or Basic): For compounds that are highly sensitive to silica gel, neutral or basic alumina can be an excellent alternative for normal-phase chromatography.[5]

  • Reversed-Phase (C18, C8, etc.): If your 4H-pyran derivative has sufficient polarity to be soluble in common reversed-phase solvents (like methanol, acetonitrile, water), this is often the preferred method. The stationary phase is less reactive, and degradation is less common. This is the standard for preparative HPLC purifications.[11][12]

Q3: What are common mobile phase systems for purifying 4H-pyrans?

A3: Mobile phase selection is key to achieving good separation.[13][14]

  • Normal-Phase: The most common solvent systems are mixtures of a non-polar solvent with a more polar one. Typical combinations include Hexanes/Ethyl Acetate and Dichloromethane/Methanol. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Reversed-Phase: The standard mobile phases are mixtures of water and an organic solvent, such as acetonitrile or methanol.[13] Often, a modifier like formic acid or trifluoroacetic acid (0.1%) is added to improve peak shape. For mass spectrometry-compatible methods, formic acid is preferred.[11]

Q4: My 4H-pyran derivative is poorly soluble. How should I load it onto the column?

A4: Solubility can be a significant challenge. Some poly-substituted pyran derivatives are known to be soluble in polar aprotic solvents like DMSO, DMF, or NMP, but these are unsuitable for direct injection in preparative chromatography.[15]

  • For Flash Chromatography (Normal-Phase): The ideal approach is "dry loading." Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone, ethyl acetate), add a small amount of silica gel (or the chosen stationary phase), and evaporate the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column. This technique prevents issues caused by using a strong solvent for injection, which would degrade the separation.

  • For Preparative HPLC (Reversed-Phase): Dissolving the sample in the mobile phase is ideal but not always possible. If a stronger solvent is needed, use the minimum volume possible. DMSO is often used, but large volumes can interfere with the separation and detection. Ensure the injection volume is a small fraction of the column volume to minimize these effects.

Q5: How can I detect 4H-pyran derivatives during chromatography?

A5: Most 4H-pyran derivatives contain conjugated systems and are UV-active, making UV-Visible spectroscopy the primary detection method.[16][17] Many dicyanomethylene-4H-pyran derivatives, for example, have maximum absorption peaks in the 440-450 nm range.[18] For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used. When developing a method, running a UV-Vis spectrum of the purified compound can help identify the optimal wavelength for detection, maximizing sensitivity.[19]

Part 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: Product Decomposition on the Column

  • Symptoms: You observe very low or no recovery of your target compound. TLC analysis of the collected fractions shows multiple new spots, often with different Rf values than your starting material.

  • Underlying Cause: The most likely culprit is the acidic nature of the silica gel stationary phase, which can catalyze the degradation of sensitive 4H-pyran structures.[5][6] Prolonged contact time on the column exacerbates this issue.

  • Solutions:

    • Assess Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking compared to a freshly spotted lane, your compound is likely unstable on silica.

    • Deactivate the Stationary Phase: Add a small amount of a base, such as triethylamine or pyridine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel.

    • Switch Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography if the compound's polarity allows.[5][20]

    • Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.[20]

Problem 2: Poor Separation or Co-elution of Impurities

  • Symptoms: In flash chromatography, your fractions contain a mixture of your desired product and impurities. In HPLC, the peaks for your product and impurities are overlapping significantly.

  • Underlying Cause: The selectivity of your chromatographic system is insufficient. Selectivity refers to the ability of the system to differentiate between the analytes and is influenced by the properties of the stationary phase and mobile phase.[21][22]

  • Solutions:

    • Optimize the Mobile Phase: This is the most powerful way to improve selectivity.

      • Normal-Phase: Test different solvent combinations. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. These solvents have different chemical properties and can alter the elution order of compounds.[21]

      • Reversed-Phase: Change the organic modifier. Switching from acetonitrile to methanol (or vice-versa) can dramatically alter selectivity because methanol is a protic solvent while acetonitrile is aprotic.[12]

    • Change the Stationary Phase: If optimizing the mobile phase is not enough, a different stationary phase may be required. In reversed-phase, switching from a C18 to a Phenyl-Hexyl or a polar-embedded column can provide alternative selectivity.[22]

Problem 3: Peak Tailing or Broadening

  • Symptoms: Chromatographic peaks are asymmetric (tailing) or excessively broad, which reduces resolution and makes accurate fraction collection difficult.

  • Underlying Cause: This is often due to secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with acidic silanols on silica), column overloading, or poor sample dissolution.

  • Solutions:

    • Add a Mobile Phase Modifier: For basic compounds on silica, adding a small amount of triethylamine can block the active sites causing tailing. For acidic compounds in reversed-phase, adding 0.1% formic or acetic acid can suppress ionization and improve peak shape.

    • Reduce Sample Load: Overloading the column is a common cause of peak broadening. As a rule of thumb for flash chromatography, the sample load should be 1-5% of the mass of the stationary phase, depending on the difficulty of the separation. For preparative HPLC, perform loading studies at the analytical scale to determine the maximum injectable mass.[23]

    • Ensure Proper Dissolution: Load the sample in the weakest possible solvent to ensure it forms a tight band at the top of the column. Using a strong solvent for loading will cause the band to spread, resulting in broad peaks.[24]

Problem 4: Compound Does Not Elute or Elutes at the Solvent Front

  • Symptoms: You either see no sign of your compound eluting from the column, or it all comes out in the very first fractions with no separation.

  • Underlying Cause: This is a classic sign of an incorrect mobile phase polarity.[5] Either the eluent is too weak to move the compound (it remains stuck at the origin) or it is too strong, causing all components to elute together immediately.

  • Solutions:

    • Re-evaluate TLC/Scouting Run: Perform TLC analysis with a wider range of solvent polarities. Start with a very non-polar eluent (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity (e.g., 80:20, 50:50, 100% EtOAc, then EtOAc/MeOH mixtures) until you find a system that gives your target compound an Rf of ~0.2-0.3.

    • Use a Gradient: For complex mixtures with components of widely varying polarities, a gradient elution is more effective than an isocratic (single solvent mixture) one. Start with a weak mobile phase and gradually increase its strength over the course of the run.[24]

    • Check for Irreversible Adsorption: In rare cases, a compound may bind irreversibly to the stationary phase. This can be another symptom of decomposition. Check for compound stability as described in Problem 1.[5]

Part 3: Experimental Protocols & Methodologies
Protocol 1: Rapid Method Development for Normal-Phase Flash Chromatography

This protocol uses TLC to quickly establish a robust method for flash chromatography.[21][24]

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent. Spot the mixture onto at least three separate TLC plates.

  • Solvent System Screening: Prepare three different solvent systems of varying polarity. For example:

    • System A (Low Polarity): 90:10 Hexane/Ethyl Acetate

    • System B (Medium Polarity): 70:30 Hexane/Ethyl Acetate

    • System C (High Polarity): 50:50 Hexane/Ethyl Acetate

  • Development: Place each TLC plate in a chamber containing one of the solvent systems and allow it to develop.

  • Analysis: Visualize the plates under a UV lamp and/or with a chemical stain. Identify the solvent system where your target compound has an Rf value between 0.2 and 0.35. The separation between your target spot and the nearest impurities should be maximized.

  • Method Translation: The optimal solvent system identified on TLC can be used directly as the isocratic mobile phase for your flash column. For complex separations, a gradient can be designed to run from a lower polarity (e.g., half the polarity of your optimal TLC system) up to the optimal polarity or slightly above.

Protocol 2: General Workflow for Preparative HPLC Purification

This workflow outlines the steps to scale a separation from an analytical method to a preparative purification.[12][25][26]

  • Analytical Method Development: Develop a separation method on an analytical HPLC system (e.g., using a 4.6 mm ID column). The goal is to achieve baseline resolution between the peak of interest and all impurities. Experiment with different mobile phase compositions (e.g., water/acetonitrile vs. water/methanol) and gradients.[12]

  • Loading Study: Once a good analytical separation is achieved, perform a loading study. Inject increasing amounts of your sample onto the analytical column until you see a loss of resolution. This helps determine the maximum capacity of the stationary phase.

  • Scale-Up Calculation: Use the conditions from the analytical method to calculate the parameters for the preparative column. The flow rate should be scaled proportionally to the cross-sectional area of the columns. The gradient time should be kept constant.

  • Purification Run: Equilibrate the preparative column with the starting mobile phase. Dissolve the crude sample in a minimal amount of a suitable solvent (preferably the mobile phase) and inject it onto the system.

  • Fraction Collection: Collect fractions based on the UV signal from the detector. It is often wise to collect the entire peak in multiple smaller fractions to isolate the purest parts.

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity before combining the pure fractions.

Part 4: Data Tables & Visualizations
Table 1: Properties of Common Chromatography Solvents
SolventPolarity IndexUV Cutoff (nm)Boiling Point (°C)Notes
n-Hexane0.119569Standard non-polar phase.
Dichloromethane3.123340Good solvent, but higher UV cutoff.
Ethyl Acetate4.425577Common polar modifier for normal-phase.
Acetone5.133056Stronger than ethyl acetate.
Acetonitrile5.819082Common reversed-phase organic modifier.[13]
Methanol5.120565Common reversed-phase organic modifier.[13]
Water10.2<190100Primary solvent for reversed-phase.

Visual Workflows (Graphviz)

troubleshooting_workflow start Purification Problem Observed q1 What is the primary symptom? start->q1 symptom1 Low Recovery / New Spots q1->symptom1 Decomposition symptom2 Poor Separation q1->symptom2 Co-elution symptom3 Peak Tailing q1->symptom3 Bad Peak Shape cause1 Compound is unstable on silica gel symptom1->cause1 cause2 Suboptimal mobile phase selectivity symptom2->cause2 cause3 Secondary interactions or overload symptom3->cause3 action1 Deactivate silica with base or switch to Alumina/RP-HPLC cause1->action1 action2 Screen different solvent systems (e.g., EtOAc -> MeOH based) or change RP modifier (ACN -> MeOH) cause2->action2 action3 Add modifier (acid/base) or reduce sample load cause3->action3

Caption: Troubleshooting decision tree for common chromatography issues.

purification_selection start Start: Crude 4H-Pyran Derivative q_stability Is compound stable on silica TLC? start->q_stability q_polarity Is compound polar enough for RP? q_stability->q_polarity No use_silica Use Normal-Phase Flash Chromatography (Silica Gel) q_stability->use_silica Yes use_deactivated Use Deactivated Silica or Neutral Alumina q_polarity->use_deactivated No use_rp Use Reversed-Phase HPLC q_polarity->use_rp Yes

Caption: Decision workflow for selecting a purification method.

References

Validation & Comparative

A Comparative Investigation into the Biological Activity of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: Senior Application Scientist

Introduction

The pyran ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a pyran derivative reported to possess antitumor and apoptosis-inducing capabilities with a favorable preliminary safety profile.[5] However, a detailed mechanistic understanding of its biological activity is currently lacking. This guide provides a comprehensive framework for validating and characterizing the biological activity of this compound, with a specific focus on its potential as an anticancer agent.

To provide a robust and objective assessment, we propose a direct comparative study against a well-established anticancer agent, Combretastatin A-4 (CA-4). CA-4 is a potent vascular disrupting agent (VDA) that exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to a shutdown of tumor blood flow and subsequent necrosis.[6][7][8][9] By comparing the effects of this compound with CA-4, we can elucidate its potential mechanism of action and benchmark its efficacy.

This guide will detail the necessary experimental protocols, from foundational cell viability assays to more complex mechanistic studies, enabling researchers to systematically evaluate this promising compound.

Comparative Framework: this compound vs. Combretastatin A-4

Our investigation is centered on a key hypothesis: Does this compound exert its anticancer effects through a mechanism similar to that of tubulin polymerization inhibitors like Combretastatin A-4? To address this, we will employ a multi-pronged experimental approach.

Core Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Foundational Cytotoxicity Assessment cluster_Phase2 Phase 2: Mechanistic Elucidation - Tubulin Interaction cluster_Phase3 Phase 3: Cellular Consequence Analysis P1_A Cell Viability Assay (MTT/XTT) P1_B Dose-Response Curve Generation P1_A->P1_B P1_C IC50 Determination P1_B->P1_C P2_A In Vitro Tubulin Polymerization Assay P1_C->P2_A Proceed if cytotoxic P2_B Immunofluorescence Microscopy of Microtubule Network P2_A->P2_B P3_A Cell Cycle Analysis (Flow Cytometry) P2_B->P3_A Confirm microtubule disruption P3_B Apoptosis Assay (Annexin V/PI Staining) P3_A->P3_B Compound This compound vs. Combretastatin A-4 (Positive Control) vs. Vehicle (Negative Control) Compound->P1_A Compound->P2_A Compound->P2_B Compound->P3_A Compound->P3_B

Caption: A streamlined workflow for the comparative biological validation of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial step is to quantify the cytotoxic potential of this compound against a panel of human cancer cell lines. This provides the fundamental data for dose selection in subsequent mechanistic studies.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HCT-116 - colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Combretastatin A-4 (as a positive control) in complete cell culture medium. The concentration range should be broad to capture the full dose-response (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate dose-response curves and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data and Interpretation
CompoundCell LineIC50 (µM)
This compoundHeLaExperimental Value
MCF-7Experimental Value
HCT-116Experimental Value
Combretastatin A-4HeLaLiterature Value (e.g., ~0.01-0.1)
MCF-7Literature Value (e.g., ~0.01-0.1)
HCT-116Literature Value (e.g., ~0.01-0.1)

A low micromolar or nanomolar IC50 value for this compound would indicate significant cytotoxic activity and warrant further investigation into its mechanism of action.

Phase 2: Mechanistic Elucidation - Tubulin Interaction

If this compound demonstrates potent cytotoxicity, the next logical step is to investigate its effect on tubulin polymerization, the primary mechanism of action for Combretastatin A-4.[10][11][12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reaction Setup: In a 96-well plate, combine a tubulin solution (e.g., from bovine brain) with a polymerization buffer (containing GTP).

  • Compound Addition: Add this compound, Combretastatin A-4 (positive control for inhibition), Paclitaxel (positive control for promotion), or vehicle control to the wells.

  • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.

Experimental Protocol: Immunofluorescence Microscopy of the Microtubule Network
  • Cell Culture and Treatment: Grow cells (e.g., HeLa) on glass coverslips. Treat the cells with the IC50 concentration of this compound, Combretastatin A-4, and a vehicle control for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Expected Data and Interpretation
CompoundIn Vitro Tubulin PolymerizationMicrotubule Network Morphology
This compoundInhibited / No EffectDisrupted / Normal
Combretastatin A-4InhibitedDisrupted, depolymerized microtubules
Vehicle ControlNormal PolymerizationIntact, filamentous network

Disruption of the microtubule network and inhibition of in vitro tubulin polymerization by this compound would strongly suggest a mechanism of action similar to that of Combretastatin A-4.

Tubulin_Polymerization cluster_Components Cellular Components cluster_Process Microtubule Dynamics cluster_Inhibitors Inhibitory Action Tubulin Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP GTP GTP->Polymerization Microtubule Microtubule Dynamic Instability Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin Microtubule->Depolymerization CA4 Combretastatin A-4 CA4->Polymerization Inhibits Test_Compound This compound (?) Test_Compound->Polymerization Hypothesized Inhibition

Caption: The hypothesized inhibitory effect of this compound on tubulin polymerization.

Phase 3: Cellular Consequence Analysis

Disruption of the microtubule network is known to interfere with mitosis, leading to cell cycle arrest and ultimately apoptosis.[12] Therefore, the final phase of this validation framework involves assessing these downstream cellular events.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Expected Data and Interpretation
CompoundCell Cycle ArrestApoptosis Induction
This compoundPhase of Arrest (e.g., G2/M)Increased Apoptotic Population
Combretastatin A-4G2/M ArrestIncreased Apoptotic Population
Vehicle ControlNormal DistributionBaseline Apoptosis

An accumulation of cells in the G2/M phase of the cell cycle, coupled with an increase in the apoptotic cell population, would be consistent with the cellular consequences of microtubule disruption.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the biological activity of this compound. By benchmarking its performance against a well-characterized tubulin inhibitor, Combretastatin A-4, researchers can gain critical insights into its potential as a novel anticancer agent.

Positive results from these studies would justify further investigations, including:

  • Binding Site Analysis: Competition binding assays to determine if the compound binds to the colchicine, vinca, or taxol binding site on tubulin.[13]

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and pharmacokinetic properties.[14]

The pyran scaffold holds significant promise in the development of new therapeutics.[3][4] The rigorous validation of this compound, as detailed in this guide, represents a crucial step in realizing this potential.

References

A Senior Application Scientist's Guide to the Antioxidant Activity of 4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, esteemed researchers, to a comprehensive exploration of the antioxidant potential harbored within the versatile scaffold of 4H-pyran. In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the 4H-pyran nucleus has emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities. This guide is crafted to provide an in-depth, objective comparison of the antioxidant activity of various 4H-pyran derivatives, substantiated by experimental data and elucidated through a discussion of their structure-activity relationships. Our goal is to equip you with the foundational knowledge and practical methodologies to advance your own research in this exciting field.

The Imperative for Potent Antioxidants and the Promise of 4H-Pyrans

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Antioxidants, molecules capable of scavenging free radicals, are therefore of paramount interest in drug discovery. The 4H-pyran ring system, a six-membered heterocycle containing an oxygen atom, is a common motif in a vast array of natural products and synthetic compounds that exhibit significant antioxidant properties.[1][2] The ease of synthesis and the potential for diverse functionalization make 4H-pyran derivatives an attractive class of compounds for the development of novel antioxidant agents.

Comparative Analysis of Antioxidant Activity: A Data-Driven Approach

To provide a clear and objective comparison, we have collated experimental data from various studies investigating the antioxidant activity of different classes of 4H-pyran derivatives. The most common in vitro assays employed for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant potency.

Polyfunctionalized 4H-Pyran and Pyrano[2,3-c]pyrazole Derivatives

A study by El-Sayed et al. (2022) provides a valuable dataset for comparing the antioxidant activity of a series of newly synthesized 4H-pyran and pyrano[2,3-c]pyrazole derivatives.[3] The results, as measured by the DPPH radical scavenging assay and a reducing power assay, are summarized below.

Compound IDStructureDPPH IC50 (mM)Reducing Power EC50 (mM)
4d 2-amino-4-(4-chlorophenyl)-6-phenyl-4H-pyran-3-carbonitrile--
4g 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile0.3290.072
4j 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile0.1940.074
4l 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile--
4m 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile--
BHT Butylated hydroxytoluene (Standard)0.2450.089

Data extracted from El-Sayed et al., 2022.[3] Note: IC50 and EC50 values were not reported for all compounds in the referenced study.

From this data, it is evident that certain substitutions on the 4H-pyran scaffold significantly influence antioxidant activity. For instance, compound 4j , bearing a 4-methoxyphenyl group, exhibited the most potent DPPH radical scavenging activity, with an IC50 value lower than the standard antioxidant, BHT.[3] This highlights the critical role of electron-donating groups in enhancing antioxidant capacity.

Tetrahydrobenzo[b]pyran Derivatives

The tetrahydrobenzo[b]pyran scaffold is another important class of 4H-pyran derivatives with demonstrated antioxidant potential. Studies have shown that these compounds can exhibit excellent anti-inflammatory and antioxidant activities.[4] The antioxidant efficacy of these derivatives is often attributed to the presence of phenolic hydroxyl groups and the overall electronic properties of the molecule.

Unraveling the Structure-Activity Relationship (SAR)

The antioxidant activity of 4H-pyran derivatives is intricately linked to their chemical structure. Several key structural features have been identified as crucial for potent radical scavenging:

  • Presence of Hydroxyl Groups: Phenolic hydroxyl groups are primary contributors to antioxidant activity. They can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The number and position of these hydroxyl groups are critical.

  • Electron-Donating Substituents: The presence of electron-donating groups (e.g., methoxy, amino) on the aromatic rings attached to the pyran core can increase the electron density of the molecule, facilitating the donation of an electron or hydrogen atom to a radical.

  • Planarity and Conjugation: A more planar structure with extended conjugation can enhance the stability of the resulting radical after the donation of a hydrogen atom, thus increasing the antioxidant activity.

  • The 4-Oxo Group: The presence of a carbonyl group at the C-4 position of the pyran ring, in conjunction with a double bond between C-2 and C-3, can improve radical scavenging capacity.

The following diagram illustrates the key structural features of 4H-pyran derivatives that influence their antioxidant activity.

SAR_4H_Pyran cluster_pyran Key Structural Features for Antioxidant Activity cluster_substituents Substituent Effects Pyran_Core 4H-Pyran Core O Electron_Donating Electron-Donating Groups (e.g., -OCH3, -NH2) Enhance Activity Pyran_Core:f1->Electron_Donating Substituents on Aromatic Rings Hydroxyl_Groups Phenolic -OH Groups Crucial for H-atom donation Pyran_Core->Hydroxyl_Groups Presence of -OH groups Planarity Planarity & Conjugation Stabilizes radical Pyran_Core->Planarity Overall Molecular Geometry

Caption: Key structural features of 4H-pyran derivatives influencing antioxidant activity.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, it is imperative to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the three most common assays used to evaluate the antioxidant activity of 4H-pyran derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Workflow for DPPH Assay:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) D Mix Test Compound/Standard with DPPH Solution A->D B Prepare Test Compound Solutions (various concentrations) B->D C Prepare Standard Antioxidant (e.g., Ascorbic Acid, Trolox) C->D E Incubate in the Dark (e.g., 30 minutes at room temp) D->E F Measure Absorbance (at ~517 nm) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: General workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle to prevent degradation.

    • Prepare a stock solution of the test 4H-pyran derivative in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a stock solution and serial dilutions of a standard antioxidant (e.g., ascorbic acid, Trolox).

  • Assay Procedure:

    • To a set of test tubes or wells of a microplate, add a specific volume (e.g., 1 mL) of the DPPH solution.

    • Add a small volume (e.g., 100 µL) of the different concentrations of the test compound or standard to the DPPH solution.

    • For the control, add the same volume of the solvent used to dissolve the test compound to the DPPH solution.

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a large volume (e.g., 1 mL) of the diluted ABTS•+ solution to a test tube or cuvette.

    • Add a small volume (e.g., 10 µL) of the test compound or standard solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume (e.g., 50 µL) of the test compound or standard solution to a test tube or microplate well.

    • Add a large volume (e.g., 950 µL) of the pre-warmed FRAP reagent.

    • Mix and incubate at 37°C for a specific time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using the ferrous sulfate solutions.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

Conclusion and Future Directions

This guide has provided a comparative overview of the antioxidant activity of various 4H-pyran derivatives, supported by experimental data and a discussion of their structure-activity relationships. The versatility of the 4H-pyran scaffold, coupled with the clear SAR trends, makes it a highly promising area for the development of novel and potent antioxidant agents.

Future research should focus on the synthesis and evaluation of a broader range of 4H-pyran derivatives, exploring diverse substitution patterns to further refine the SAR and optimize antioxidant activity. In addition to in vitro assays, in vivo studies are crucial to validate the therapeutic potential of these compounds and to investigate their pharmacokinetic and pharmacodynamic properties. The continued exploration of 4H-pyran derivatives holds significant promise for the discovery of new therapeutics to combat oxidative stress-related diseases.

References

A Comparative Guide to the Bioactivity of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid and Comenic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-expanding landscape of small molecule drug discovery, γ-pyrones have emerged as a promising scaffold, demonstrating a wide array of biological activities. Among these, 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA) and comenic acid stand out as intriguing candidates for therapeutic development. This guide provides a detailed, objective comparison of the bioactivities of these two compounds, supported by available experimental data, to aid researchers in their potential applications.

Introduction to the Contenders

This compound (MOPCA) , a derivative of kojic acid, is a synthetic compound that has garnered attention for its potential antimicrobial, anti-inflammatory, and antitumor properties[1]. Its structural features, including the methoxy and carboxylic acid groups on the γ-pyrone core, are thought to be key determinants of its biological function.

Comenic acid , a natural product often derived from the fermentation of sugars, is structurally similar to MOPCA but possesses a hydroxyl group at the 5-position instead of a methoxy group. It has been investigated for its antioxidant and neuroprotective effects[2][3].

This guide will delve into a side-by-side comparison of their known bioactivities, offering insights into their potential therapeutic niches.

Comparative Analysis of Bioactivities

While direct comparative studies between MOPCA and comenic acid are scarce, a thorough review of the existing literature allows for a preliminary assessment of their respective strengths across several key therapeutic areas.

BioactivityThis compound (MOPCA)Comenic AcidKey Experimental Insights
Anticancer Reported to inhibit cancer cell growth and induce apoptosis[1]. Specific IC50 values are not widely reported in publicly available literature, indicating a need for further quantitative studies.Moderate cytotoxicity against certain cancer cell lines has been observed. For instance, a derivative, Carbonarone A, showed an IC50 of 56.0 µg/mL against K562 cells.The anticancer potential of γ-pyrone derivatives is an active area of research. The specific substitutions on the pyrone ring appear to significantly influence cytotoxicity[4][5].
Antioxidant The antioxidant potential is not as extensively documented as that of comenic acid.Demonstrates notable antioxidant properties.The hydroxyl group in comenic acid is likely a key contributor to its radical scavenging activity, a common feature of phenolic compounds.
Anti-inflammatory Reported to possess anti-inflammatory properties[1]. A structurally related kojic acid derivative was shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.Limited specific data on anti-inflammatory mechanisms is available, though its antioxidant activity may contribute to anti-inflammatory effects.Inhibition of the NF-κB pathway is a significant mechanism for many anti-inflammatory compounds. Further investigation is needed to confirm if MOPCA acts through this pathway.
Antimicrobial Reported to have antimicrobial properties[1].Limited data is available on the antimicrobial activity of comenic acid itself.The antimicrobial activity of γ-pyrone derivatives is a known characteristic, with various derivatives showing a range of potencies against different microbial strains[6].
Neuroprotection Not a primary reported bioactivity.Demonstrates neurotrophic and neuroprotective effects, potentially through modulation of ion channels and specific signaling pathways[2].Comenic acid's role in neuropathic pain relief highlights a distinct potential therapeutic application not prominently associated with MOPCA.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their targeted development.

Comenic Acid: A Neuroprotective Signaling Cascade

Research into the analgesic effects of comenic acid in neuropathic pain has elucidated a specific signaling pathway. It is suggested to act as an agonist of opioid-like receptors, leading to the modulation of NaV1.8 channel voltage sensitivity in sensory neurons. This action is mediated through a downstream signaling cascade involving the Na,K-ATPase/Src complex, Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK1/2) pathway[2].

comenic_acid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid-like Receptor Opioid-like Receptor Na,K-ATPase/Src Na,K-ATPase/Src Opioid-like Receptor->Na,K-ATPase/Src triggers NaV1.8 Channel NaV1.8 Channel Na,K-ATPase/Src->NaV1.8 Channel modulates PKC PKC Na,K-ATPase/Src->PKC activates Pain Relief Pain Relief NaV1.8 Channel->Pain Relief ERK ERK1/2 PKC->ERK Neurite Growth Neurite Growth ERK->Neurite Growth Comenic Acid Comenic Acid Comenic Acid->Opioid-like Receptor activates

Caption: Signaling pathway of Comenic Acid in nociceptive neurons.

This compound (MOPCA): A Putative Anti-inflammatory Mechanism

While the precise signaling pathways for MOPCA are not as well-defined, its structural similarity to other anti-inflammatory γ-pyrones suggests a potential mechanism involving the inhibition of the NF-κB pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

mopca_pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of MOPCA MOPCA MOPCA->IKK inhibits (putative)

Caption: Putative anti-inflammatory mechanism of MOPCA via NF-κB inhibition.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key bioactivity assays.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of MOPCA or comenic acid (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

mtt_workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Protocol:

  • Sample Preparation: Prepare serial dilutions of MOPCA or comenic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

dpph_workflow A Prepare Sample Dilutions B Mix with DPPH Solution A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate Scavenging % and IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of MOPCA or comenic acid in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed[7].

mic_workflow A Serial Dilution of Compound B Inoculate with Microbe A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

Future Directions and Conclusion

This comparative guide highlights the distinct and overlapping bioactivities of this compound and comenic acid. While MOPCA shows promise as a potential anticancer and anti-inflammatory agent, comenic acid's strengths appear to lie in its antioxidant and neuroprotective properties.

The lack of direct comparative studies and quantitative data for MOPCA underscores a significant research gap. Future investigations should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC50 values of MOPCA and comenic acid against a panel of cancer cell lines, their MIC values against various pathogens, and their antioxidant capacity using standardized assays.

  • Head-to-Head Comparative Studies: Performing direct comparisons of their bioactivities under identical experimental conditions to provide a definitive assessment of their relative potencies.

  • Mechanistic Elucidation: Further exploring the signaling pathways modulated by both compounds to better understand their mechanisms of action and identify potential biomarkers for their activity.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Oxo-4H-pyran-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-oxo-4H-pyran-2-carboxylic acid scaffold represents a privileged starting point for the design of novel therapeutics. Its inherent structural features, including a metal-chelating pharmacophore, offer a versatile platform for developing potent and selective inhibitors of various enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their application as HIV-1 integrase inhibitors and anticancer agents. We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to support your research endeavors.

The 4-Oxo-4H-pyran-2-carboxylic Acid Core: A Foundation for Bioactivity

The 4-oxo-4H-pyran-2-carboxylic acid core is characterized by a pyran-4-one ring bearing a carboxylic acid at the 2-position. This arrangement creates a key β-keto acid motif, which is crucial for the biological activity of many of its derivatives. This motif can effectively chelate divalent metal ions, such as Mg2+ or Mn2+, which are often found in the active sites of enzymes like integrases and polymerases. This chelating ability is a cornerstone of the inhibitory mechanism for many compounds based on this scaffold.

Derivatives of this core structure have shown a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] Notably, a derivative of this scaffold, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a key intermediate in the synthesis of Dolutegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor.[3][4][5]

Comparative Analysis of Structure-Activity Relationships

The biological activity of 4-oxo-4H-pyran-2-carboxylic acid derivatives can be finely tuned by strategic modifications at various positions of the pyran ring (C3, C5, and C6) and the carboxylic acid group.

As HIV-1 Integrase Inhibitors

The HIV-1 integrase enzyme is a prime target for the development of antiretroviral drugs. The 4-oxo-4H-pyran-2-carboxylic acid scaffold has been extensively explored in this context. The key to their inhibitory activity lies in the ability of the 4-keto and 2-carboxylic acid groups to chelate the two Mg2+ ions in the integrase active site, thus blocking the strand transfer reaction.

Key SAR Insights:

  • The Metal-Chelating Pharmacophore is Essential: The 4-oxo and 2-carboxylic acid functionalities are critical for activity. Esterification or removal of the carboxylic acid group generally leads to a significant loss of potency.

  • Substitution at the 3-Position: Introducing a hydroxyl group at the C3 position can enhance binding affinity. This hydroxyl group, along with the 4-keto and 2-carboxyl groups, creates a coplanar triad of oxygen atoms that optimally coordinate with the metal ions in the integrase active site.[6]

  • Bulky Substituents at the 3-Position: As seen in the precursor to Dolutegravir, a benzyloxy group at the C3 position is well-tolerated and can be a key linker to other parts of the molecule that interact with the enzyme surface.[3][4]

  • Fused Ring Systems: While not direct substitutions on the core, fusing other rings to the pyran scaffold has proven to be a successful strategy. For instance, 4-oxo-4,10-dihydrobenzo[3][7]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives have shown potent anti-HIV-1 activity.[8] In these cases, the fused ring system helps to position the molecule optimally within the active site.

Table 1: Comparative Activity of 4-Oxo-4H-pyran and Related Derivatives as HIV-1 Integrase Inhibitors

Compound/Derivative ClassModificationTargetActivity (IC50/EC50)Reference
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamidesFused pyrazine ring systemHIV-1 Integrase (Strand Transfer)74 nM (for compound 17b)[6]
4-oxo-4,10-dihydrobenzo[3][7]imidazo[1,2-a]pyrimidine-3-carboxylic acidsFused benzo-imidazo-pyrimidine systemAnti-HIV-1 (Cell-based)0.8 µM (for compound 6k)[8]
As Anticancer Agents

The 4H-pyran scaffold is also a promising framework for the development of anticancer agents. These derivatives have been shown to target various cancer-related pathways, including cyclin-dependent kinases (CDKs).

Key SAR Insights:

  • Substitution at the 4-Position: The introduction of aryl groups at the C4 position of the 4H-pyran ring is a common strategy. The nature and substitution pattern of this aryl ring significantly influence the antiproliferative activity.

  • Substituents on the 4-Aryl Ring: Electron-withdrawing or electron-donating groups on the 4-aryl substituent can modulate activity. For example, in a series of 6-amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters, derivatives with a 2-carboxyphenyl or a 2-chloro-3-hydroxyphenyl group at the 4-position showed potent cytotoxicity against HCT-116 colorectal cancer cells.[2][7]

  • The Role of the Carboxylic Acid Group: In some anticancer derivatives, the carboxylic acid at the C2 position is esterified. This modification can improve cell permeability and bioavailability.

  • Targeting CDKs: Some 4H-pyran derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle. Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of CDK2.[7]

Table 2: Comparative Anticancer Activity of 4H-Pyran Derivatives against HCT-116 Cells

Compound4-Aryl SubstituentActivity (IC50 in µM)Reference
4d 2-Carboxyphenyl75.10[7]
4k 2-Chlorophenyl85.88[7]
4m 2,4-Dichlorophenyl89.33[7]
4l 4-Fluorophenyl93.35[7]

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for a key biological assay.

Synthesis of 4-Oxo-4H-pyran-2-carboxylic Acid from Chelidonic Acid

The parent compound can be synthesized from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) via a decarboxylation reaction.

Materials:

  • Chelidonic acid

  • High-boiling point solvent (e.g., quinoline)

  • Copper powder (catalyst)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add chelidonic acid and quinoline.

  • Add a catalytic amount of copper powder to the mixture.

  • Heat the mixture gently under reflux. The evolution of carbon dioxide will be observed.

  • Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product and neutralize the quinoline.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-oxo-4H-pyran-2-carboxylic acid can be purified by recrystallization.

HIV-1 Integrase Strand Transfer Assay Protocol

This protocol is a representative example of how to assess the inhibitory activity of 4-oxo-4H-pyran-2-carboxylic acid derivatives against HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (biotinylated oligonucleotide corresponding to the U5 LTR)

  • Target DNA (labeled with a detectable tag, e.g., digoxigenin)

  • Assay buffer (containing MgCl2 or MnCl2)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated microplates

  • Detection antibody (e.g., anti-digoxigenin-HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated microplate wells with the biotinylated donor DNA.

  • Wash the wells to remove unbound donor DNA.

  • Add the recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the labeled target DNA to initiate the strand transfer reaction.

  • Incubate the plate to allow the integration reaction to proceed.

  • Wash the wells to remove unreacted components.

  • Add the detection antibody (e.g., anti-digoxigenin-HRP) and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the HRP substrate and incubate until a color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_HIV_Integrase cluster_core 4-Oxo-4H-pyran-2-carboxylic Acid Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyran-4-one Ring + C2-Carboxylic Acid Activity HIV-1 Integrase Inhibition Core->Activity Essential for Metal Chelation C3_OH C3: Hydroxyl Group C3_OH->Activity Enhances Binding C3_OBn C3: Benzyloxy Group C3_OBn->Activity Provides Linker Point Fused_Ring Fused Heterocycles Fused_Ring->Activity Optimizes Positioning

Caption: SAR of 4-Oxo-4H-pyran-2-carboxylic Acids as HIV-1 Integrase Inhibitors.

SAR_Anticancer cluster_core 4H-Pyran Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 4H-Pyran Scaffold Activity Anticancer Activity (e.g., CDK2 Inhibition) Core->Activity Core Pharmacophore C4_Aryl C4: Substituted Aryl Group C4_Aryl->Activity Modulates Potency C2_Ester C2: Carboxylic Acid Ester C2_Ester->Activity Improves Bioavailability

Caption: SAR of 4H-Pyran Derivatives as Anticancer Agents.

Conclusion and Future Directions

The 4-oxo-4H-pyran-2-carboxylic acid scaffold is a remarkably versatile platform for the design of potent enzyme inhibitors. The key to its success lies in the inherent metal-chelating properties of the 4-oxo-2-carboxylic acid moiety. As demonstrated in this guide, strategic modifications to this core structure can lead to highly potent and selective inhibitors for diverse therapeutic targets, including HIV-1 integrase and cancer-related kinases.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wide range of substituents at the C3, C5, and C6 positions is needed to build a more complete understanding of the SAR for various biological targets.

  • Exploring new therapeutic targets: The metal-chelating properties of this scaffold could be exploited to target other metalloenzymes implicated in disease.

  • Improving pharmacokinetic properties: Further optimization of the scaffold is required to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the promising 4-oxo-4H-pyran-2-carboxylic acid scaffold.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4H-Pyran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this process is the transition from promising in vitro results to demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the performance of 4H-pyran compounds in these two distinct experimental paradigms. The 4H-pyran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules with potential applications in oncology.[1][2] By dissecting the experimental data and methodologies, this guide aims to provide a clear, objective analysis to inform the strategic advancement of this promising class of compounds.

The Promise of 4H-Pyrans: Potent In Vitro Anticancer Activity

In vitro studies have consistently highlighted the potential of 4H-pyran derivatives as potent anticancer agents.[3][4] These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of colorectal, breast, and lung cancer.[5] A notable study by El-Sayed et al. (2022) synthesized and evaluated a series of novel 4H-pyran derivatives, identifying compounds 4d and 4k as particularly promising agents against the HCT-116 human colorectal carcinoma cell line.[6]

Mechanism of Action: Targeting the Cell Cycle Machinery

The anticancer activity of many 4H-pyran derivatives has been attributed to their ability to inhibit cyclin-dependent kinase 2 (CDK2).[6] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[7] Specifically, the Cyclin E-CDK2 complex is instrumental in the transition from the G1 to the S phase of the cell cycle.[8][9] By inhibiting CDK2, 4H-pyran compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[6]

Furthermore, inhibition of CDK2 by these compounds has been shown to trigger apoptosis, or programmed cell death.[6][10] This is a critical attribute for an anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis is often mediated through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[3]

Below is a diagram illustrating the proposed mechanism of action for anticancer 4H-pyran derivatives.

CDK2_Pathway Pyran 4H-Pyran Compound CDK2 Cyclin E / CDK2 Complex Pyran->CDK2 Apoptosis Apoptosis Pyran->Apoptosis Induces Rb Rb Phosphorylation CDK2->Rb Promotes E2F E2F Release Rb->E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase

Caption: CDK2 Inhibition Pathway of 4H-Pyran Compounds.

Quantitative In Vitro Efficacy

The potency of a compound in vitro is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. The following table summarizes the in vitro cytotoxicity data for select 4H-pyran derivatives against the HCT-116 colorectal cancer cell line.

CompoundTarget Cell LineIC50 (µM)Reference
4d HCT-11675.1[6]
4k HCT-11685.88[6]

The Hurdle of In Vivo Translation: A Case Study Approach

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and overall anti-tumor efficacy in a complex biological system.[11]

Data directly linking the promising in vitro results of 4H-pyran compounds like 4d and 4k to in vivo studies is not yet extensively published. However, studies on structurally related pyran derivatives provide valuable insights into this transition. A study on a series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives, which share a fused pyran ring system, demonstrated a successful translation from in vitro potency to in vivo anti-tumor activity.[12][13]

Case Study: Pyrano[2,3-c]-pyrazole Derivative 4p

Compound 4p from this series exhibited potent in vitro activity against the HepG2 human hepatocellular carcinoma cell line.[12] This promising in vitro profile prompted its evaluation in an in vivo xenograft model.

CompoundTarget Cell Line (In Vitro)IC50 (µM)Animal Model (In Vivo)Tumor TypeTumor Growth Inhibition (%)Reference
4p HepG22.28HepG2 Xenograft (BALB/c nude mice)Hepatocellular CarcinomaSignificant[12][13]

This case study underscores the potential of the broader pyran scaffold to yield compounds with tangible in vivo anticancer effects. The successful translation of compound 4p 's efficacy from cell culture to a living model provides a roadmap for the preclinical development of other promising pyran derivatives, including the 4H-pyrans 4d and 4k .

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. The following sections provide step-by-step methodologies for the key in vitro and in vivo experiments discussed in this guide.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT-116) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 90%.[11]

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4H-pyran test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis A Seed Cells in 96-well Plate B 24h Incubation (Attachment) A->B C Add 4H-Pyran Compounds B->C D 48-72h Incubation (Treatment) C->D E Add MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: General workflow for the MTT cytotoxicity assay.

In Vivo Efficacy Assessment: The HCT-116 Xenograft Model

To evaluate the anti-tumor activity of promising 4H-pyran compounds in vivo, a subcutaneous xenograft model using HCT-116 cells is a well-established and relevant choice.[15][16]

Protocol:

  • Cell Preparation and Inoculation:

    • Culture HCT-116 cells to an exponential growth phase.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 million cells/mL.[15]

    • Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).[15][16]

  • Tumor Growth and Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors typically form within 7-10 days.[15]

    • Measure the tumor dimensions twice weekly using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice weekly as an indicator of general health and potential toxicity.[17]

  • Treatment Administration:

    • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare the 4H-pyran compound in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage).

    • Administer the compound at a predetermined dose and schedule (e.g., daily for 14-21 days). The control group should receive the vehicle alone.[2]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Further Analysis (Optional):

    • Tumor tissues can be processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting for markers of apoptosis or cell proliferation like Ki-67) to further investigate the compound's mechanism of action in vivo.[17]

Conclusion and Future Directions

The 4H-pyran scaffold represents a promising starting point for the development of novel anticancer therapeutics. The compelling in vitro data for compounds such as 4d and 4k , particularly their mechanism of action via CDK2 inhibition, provides a strong rationale for their advancement into preclinical in vivo models. The success of related pyran structures in xenograft studies further bolsters this potential.

The critical next step for this class of compounds is to systematically bridge the gap between the benchtop and the whole-animal model. By employing rigorous and well-validated protocols, such as those detailed in this guide, researchers can effectively evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead 4H-pyran candidates. This crucial data will be instrumental in determining which of these promising molecules have the potential to translate into effective therapies for cancer patients.

References

A Researcher's Guide to the Spectroscopic Differentiation of Pyran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, pyran and its isomers are of significant interest due to their prevalence in natural products and their wide-ranging biological activities.[1] Differentiating between pyran isomers, such as the positional isomers 2H-pyran and 4H-pyran, or their saturated analogues dihydropyran and tetrahydropyran, is critical for understanding their structure-activity relationships. This guide provides an in-depth spectroscopic comparison, grounded in experimental data and established principles, to facilitate the unambiguous identification of pyran isomers.

The Structural Nuances of Pyran Isomers

Pyran is a six-membered heterocyclic, non-aromatic ring containing one oxygen atom and two double bonds.[2] The position of the saturated carbon atom defines its two primary isomers: 2H-pyran and 4H-pyran.[2] Their partially and fully saturated derivatives, dihydropyran and tetrahydropyran, respectively, add further complexity to structural analysis. The subtle differences in bond arrangements and electronic environments between these isomers give rise to distinct spectroscopic signatures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3]

Distinguishing Features in ¹H NMR:

The ¹H NMR spectra of pyran isomers are highly diagnostic. Key differentiating features include:

  • Chemical Shifts: The electronic environment of each proton dictates its chemical shift. Protons adjacent to the oxygen atom are deshielded and appear at a lower field (higher ppm). Protons on sp² hybridized carbons (alkenes) will have significantly different chemical shifts compared to those on sp³ hybridized carbons.

  • Coupling Constants (J-coupling): The splitting pattern of signals reveals the number of neighboring protons and their geometric relationship. Vicinal coupling constants (³J) are particularly useful in determining dihedral angles and confirming connectivity.

  • Signal Multiplicity: The number of distinct proton environments directly corresponds to the number of signals in the spectrum, offering a first-pass indication of the molecule's symmetry.

Comparative ¹H NMR Data for Pyran Isomers:
IsomerKey Proton EnvironmentsExpected Chemical Shift (ppm)Expected Multiplicity
2H-Pyran H2 (on saturated C)~4.5 - 5.0Triplet
Olefinic Protons~5.5 - 7.0Complex Multiplets
4H-Pyran H4 (on saturated C)~2.5 - 3.0Triplet
Olefinic Protons~5.0 - 6.5Complex Multiplets
Tetrahydropyran H2, H6 (adjacent to O)~3.5 - 4.0Multiplet
H3, H4, H5~1.5 - 1.8Multiplet
Differentiating with ¹³C NMR:

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of carbons are highly sensitive to their hybridization and proximity to electronegative atoms.

  • sp² vs. sp³ Carbons: Olefinic carbons in 2H- and 4H-pyran will resonate at a much lower field (100-150 ppm) compared to the saturated carbons in tetrahydropyran (20-80 ppm).

  • Carbons Adjacent to Oxygen: Carbons bonded to the ring oxygen (C2 and C6 in tetrahydropyran) are deshielded and appear at a lower field (~60-70 ppm) than other saturated carbons.

Experimental Protocol for NMR Spectroscopy:
  • Sample Preparation: Dissolve 5-10 mg of the pyran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 8-16 scans are typically sufficient.

      • Relaxation Delay: A 1-2 second delay is standard.

  • ¹³C NMR Acquisition:

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

      • Relaxation Delay: A 2-second relaxation delay is commonly used.[4]

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and identify chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Isomers

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] While isomers may share the same functional groups, their unique bond arrangements lead to distinct "fingerprint" regions in the IR spectrum.[6]

Key Vibrational Modes for Pyran Isomer Differentiation:
  • C=C Stretching: The presence of double bonds in 2H- and 4H-pyran will give rise to characteristic C=C stretching vibrations in the region of 1600-1680 cm⁻¹. The intensity and exact position of these bands can differ based on the substitution pattern and conjugation.

  • C-O-C Stretching: All pyran isomers will exhibit C-O-C stretching bands, typically in the 1050-1250 cm⁻¹ region. The pattern and intensity of these absorptions can vary between isomers.

  • =C-H Stretching: Olefinic C-H bonds in 2H- and 4H-pyran will show stretching vibrations above 3000 cm⁻¹, while saturated C-H stretches in all isomers will appear just below 3000 cm⁻¹.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure, making it a powerful tool for distinguishing between isomers.

Comparative IR Data for Pyran Isomers:
IsomerC=C Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
2H-Pyran ~1640~1100-1250>3000<3000
4H-Pyran ~1660~1100-1250>3000<3000
Tetrahydropyran Absent~1090Absent<3000
Experimental Protocol for IR Spectroscopy:
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan Range: Typically 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹ is usually sufficient.

      • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectrum to known databases or the spectra of other isomers. Pay close attention to the fingerprint region for subtle differences.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can be highly informative for distinguishing between isomers.[7]

Differentiating Isomers by Fragmentation:

Different pyran isomers, upon ionization, will fragment in distinct ways depending on the stability of the resulting carbocations and radical cations.

  • Retro-Diels-Alder (RDA) Reaction: This is a common fragmentation pathway for unsaturated cyclic systems like 2H- and 4H-pyran.[8] The specific RDA fragmentation will depend on the location of the double bonds, leading to different fragment ions.

  • Loss of Substituents: For substituted pyrans, the elimination of substituents from different positions can lead to characteristic fragment ions.[8]

  • Ring Opening and Rearrangement: Isomerization can occur in the gas phase, leading to complex fragmentation patterns that may still be unique to the starting isomer.[9][10]

Experimental Protocol for Mass Spectrometry:
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion.[8]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to deduce structural information and differentiate between isomers.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[11] This technique is particularly useful for conjugated systems.

Application to Pyran Isomers:
  • Conjugated Systems: 2H- and 4H-pyran, with their conjugated double bonds, will exhibit absorption maxima (λ_max) in the UV region. The position of λ_max is sensitive to the extent of conjugation; isomers with more effective conjugation will absorb at longer wavelengths.[12]

  • Saturated Systems: Tetrahydropyran, lacking a chromophore, will not show significant absorption in the typical UV-Vis range (200-800 nm).

  • Solvent Effects: The polarity of the solvent can influence the position of λ_max, providing additional information about the nature of the electronic transition.

Experimental Protocol for UV-Vis Spectroscopy:
  • Sample Preparation: Prepare a dilute solution of the pyran isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of 0.2-0.8.

  • Data Acquisition:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Procedure: Record a baseline spectrum with the solvent-filled cuvette. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). Compare these values between isomers.

Integrated Spectroscopic Analysis Workflow

For the most confident identification of a pyran isomer, an integrated approach is essential. The following workflow illustrates a logical sequence for analysis.

Spectroscopic_Workflow Unknown Unknown Pyran Isomer MS Mass Spectrometry Unknown->MS Molecular Weight & Fragmentation IR IR Spectroscopy Unknown->IR Functional Groups UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis Conjugation Information NMR NMR Spectroscopy MS->NMR Confirm Molecular Formula IR->NMR Confirm Functional Groups Structure Structure Elucidation NMR->Structure Definitive Structure UV_Vis->NMR

References

A Comparative Analysis of the Biological Activities of 5-Methoxy vs. 5-Hydroxy Pyran-2-Carboxylic Acid Derivatives: A Methodological and Structural Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyran ring is a foundational scaffold in numerous biologically active natural and synthetic compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Minor structural modifications to this core, such as the alteration of functional groups at key positions, can dramatically influence biological efficacy and target specificity. This guide provides a comparative framework for evaluating the biological activities of two closely related pyran derivatives: 5-methoxypyran-2-carboxylic acid and 5-hydroxypyran-2-carboxylic acid. By examining the subtle yet critical difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the C5 position, this document outlines the experimental methodologies and theoretical considerations necessary to elucidate their structure-activity relationships (SAR). We will explore potential differences in antimicrobial and cytotoxic activities, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Significance of the C5-Substituent in Pyran Scaffolds

The 4H-pyran ring system is a privileged structure in medicinal chemistry, known to be a constituent of compounds with a broad spectrum of biological activities.[2] The electronic and steric properties of substituents on the pyran ring play a crucial role in dictating the molecule's interaction with biological targets. The comparison between a 5-methoxy and a 5-hydroxy substituent offers a classic case study in SAR.

  • 5-Hydroxypyran-2-carboxylic acid: The hydroxyl group is a hydrogen bond donor and acceptor, potentially forming key interactions within the binding pocket of a target protein. Its slight acidity and potential for metabolic modification (e.g., glucuronidation) are also key considerations.

  • 5-Methoxypyran-2-carboxylic acid: The replacement of the hydroxyl proton with a methyl group eliminates its hydrogen bond donating ability, increases lipophilicity, and alters the steric profile. This seemingly minor change can lead to significant differences in target affinity, cell permeability, and metabolic stability.

This guide will delineate the experimental pathways to quantify these differences, focusing on two common areas of investigation for novel heterocyclic compounds: antimicrobial efficacy and cytotoxicity against cancer cell lines.

Comparative Biological Evaluation: A Two-Pronged Approach

To comprehensively compare the two derivatives, a logical workflow involves screening for both antimicrobial and cytotoxic effects. This dual approach provides a broader understanding of the compounds' therapeutic potential and potential liabilities.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation Start 5-Methoxy & 5-Hydroxy Pyran-2-Carboxylic Acid Antimicrobial Antimicrobial Activity (MIC Assay) Start->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity MIC_Data Compare MIC Values Antimicrobial->MIC_Data IC50_Data Compare IC50 Values Cytotoxicity->IC50_Data SAR Structure-Activity Relationship (SAR) Analysis MIC_Data->SAR IC50_Data->SAR

Figure 1: General workflow for the comparative biological evaluation of pyran derivatives.

Antimicrobial Activity Assessment

Many pyran derivatives have demonstrated notable antimicrobial properties.[1][2][4][5][6] A standard method to quantify and compare this activity is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]

Hypothetical Data Presentation

The results of an MIC assay are typically presented in a tabular format for clear comparison.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
5-hydroxypyran-2-carboxylic acid64128
5-methoxypyran-2-carboxylic acid32>256
Gentamicin (Control)12

Table 1: Hypothetical MIC values for the test compounds against representative bacterial strains.

Interpretation of Hypothetical Data: In this hypothetical scenario, the methoxy derivative shows improved activity against the Gram-positive S. aureus but is less effective against the Gram-negative E. coli. This could suggest that the increased lipophilicity of the methoxy group aids in penetrating the peptidoglycan layer of Gram-positive bacteria, while the loss of the hydrogen-bonding hydroxyl group may be detrimental for activity against Gram-negative species, possibly due to interactions with the outer membrane or specific periplasmic targets.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing antimicrobial susceptibility.[7][9][10]

1. Preparation of Materials:

  • Compounds: Prepare stock solutions of 5-hydroxy and 5-methoxy pyran-2-carboxylic acid (e.g., 10 mg/mL in DMSO).
  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
  • Bacterial Inoculum: Culture bacteria overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9] Adjust the turbidity to a 0.5 McFarland standard.[9]
  • Plate: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.
  • Add 100 µL of the compound stock solution to the first column of wells, creating an initial 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[9] Discard the final 100 µL from the last dilution column.
  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[9]
  • Include a positive control (bacteria and broth, no compound) and a negative/sterility control (broth only).

3. Incubation and Reading:

  • Incubate the plate at 37°C for 18-24 hours.[8]
  • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[8][11]

Cytotoxicity Evaluation in Cancer Cell Lines

Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill or inhibit the growth of cancer cells.[12][13][14] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16]

Hypothetical Data Presentation

Cytotoxicity is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%.[12][13]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
5-hydroxypyran-2-carboxylic acid45.2 ± 3.178.5 ± 5.6
5-methoxypyran-2-carboxylic acid15.8 ± 1.925.1 ± 2.4
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.2

Table 2: Hypothetical IC₅₀ values for the test compounds against human cancer cell lines. Data presented as mean ± SD.

Interpretation of Hypothetical Data: The hypothetical data suggests that the 5-methoxy derivative is significantly more potent against both cancer cell lines. This enhanced cytotoxicity could be attributed to its increased lipophilicity, leading to better cell membrane permeability and higher intracellular accumulation. The methoxy group might also fit more favorably into a hydrophobic pocket of an intracellular target that is not accessible to the more polar hydroxyl analog.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC₅₀ value of a novel compound.[15][16]

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).
  • Trypsinize and count the cells. Seed them into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture media.
  • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]

3. MTT Assay and Measurement:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparison of a hydroxyl and a methoxy group provides valuable SAR insights.[17][18][19][20]

SAR compound1 5-Hydroxy Derivative -OH Group H-bond Donor/Acceptor More Polar Potential for Metabolism activity Biological Activity (e.g., Target Binding) compound1:f2->activity Interaction A compound2 5-Methoxy Derivative -OCH3 Group H-bond Acceptor Only More Lipophilic Sterically Larger compound2:f2->activity Interaction B

Figure 2: Key structural differences influencing biological activity.

  • If the Hydroxy derivative is more active: This suggests that hydrogen bonding, particularly the donating ability of the -OH proton, is critical for target engagement. The target's binding site likely contains an acceptor residue (e.g., a carbonyl oxygen or nitrogen atom) that forms a key interaction with the compound.

  • If the Methoxy derivative is more active: This points towards the importance of lipophilicity and hydrophobic interactions. The activity may be driven by better membrane passage or by binding to a hydrophobic pocket in the target protein. The larger size of the methoxy group might also provide a better steric fit.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative biological evaluation of 5-methoxypyran-2-carboxylic acid and 5-hydroxypyran-2-carboxylic acid. By systematically assessing their antimicrobial and cytotoxic activities, researchers can derive critical structure-activity relationship data. The observed differences in potency will guide future optimization efforts. For instance, if the methoxy group proves beneficial, further exploration of larger alkoxy groups could be warranted. Conversely, if the hydroxyl group is key, investigating other hydrogen-bonding moieties could lead to improved compounds. These initial screens are the first step in a comprehensive drug discovery cascade, paving the way for more in-depth mechanistic studies, target identification, and preclinical development.

References

A Senior Application Scientist's Guide to Alternatives for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The γ-pyrone motif, a privileged structure in medicinal chemistry, is at the heart of numerous bioactive natural products and synthetic compounds.[1][2][3] 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, a derivative of comenic acid, is a valuable building block in this class. However, a comprehensive understanding of its synthetic alternatives is essential for optimizing synthetic routes and exploring diverse chemical space. This guide provides an in-depth comparison of this compound with its primary alternatives—kojic acid, maltol, and allomaltol—supported by experimental data and detailed protocols.

The γ-Pyrone Scaffold: A Foundation for Bioactivity

The 4-pyrone ring system is a key pharmacophore responsible for a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][4][5] The arrangement of the carbonyl group and the enol-like hydroxyl group (or its ether derivative) facilitates metal chelation, a property often linked to their biological mechanism of action.[4][6] The choice of substituents on this core scaffold allows for the fine-tuning of these properties and the development of targeted therapeutics.

In Focus: this compound

This compound, the methyl ether of comenic acid, offers a unique combination of functional groups: a carboxylic acid for amide coupling and other derivatizations, and a methoxy group that modifies the electronic properties of the pyrone ring compared to its hydroxylated counterpart. Its synthesis typically originates from the more readily available kojic acid.[7]

The Primary Alternatives: A Comparative Overview

The most viable alternatives to this compound are kojic acid, maltol, and allomaltol. The choice between these building blocks depends on the desired substitution pattern, the intended synthetic transformations, and the commercial availability of the starting materials.

dot

Caption: Structural relationship of the primary γ-pyrone building blocks.

Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

Kojic acid is a readily available and inexpensive starting material produced by fermentation.[8] Its two hydroxyl groups—one phenolic and one primary alcohol—offer multiple sites for derivatization.[9][10] This versatility makes it a cornerstone for the synthesis of a vast library of pyranone-containing compounds.[4][11]

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

Maltol, found in nature and also synthetically accessible, features a phenolic hydroxyl group and a methyl group.[1][12] The methyl group can be functionalized, for instance, through bromination, to allow for further elaboration of the scaffold.[6] Maltol and its derivatives have shown promising biological activities, including antineoplastic properties.[6][13]

Allomaltol (5-Hydroxy-2-methyl-4H-pyran-4-one)

Allomaltol is a structural isomer of maltol and shares many of its chemical properties. It serves as a valuable building block for the synthesis of various heterocyclic systems and has been employed in the development of novel bioactive compounds.[14][15]

Performance Comparison in Synthesis

A direct quantitative comparison of these scaffolds in identical reactions is scarce in the literature. However, a qualitative and semi-quantitative analysis can be constructed by examining their reactivity in key synthetic transformations.

Table 1: Comparison of Key Properties and Reactivity
FeatureThis compoundKojic AcidMaltolAllomaltol
Key Functional Groups Carboxylic acid, MethoxyPhenolic OH, Primary OHPhenolic OH, MethylPhenolic OH, Methyl
Synthetic Accessibility Multi-step from kojic acid[7]Readily available, fermentation derived[8]Commercially available, can be synthesized[1][12]Synthetically accessible[14]
Derivatization Potential High (amide coupling, esterification)Very high (derivatization of two OH groups)[9]High (derivatization of OH, functionalization of methyl group)[6]High (similar to maltol)[14]
Reactivity in Cycloadditions Dienophile/Diene characterCan act as a diene[11][16]Can act as a diene[17]Can act as a diene[15]
Chelating Ability ModerateStrong[4]Strong[6]Strong[15]

Experimental Data and Protocols

The following section provides detailed experimental protocols for the synthesis and derivatization of these γ-pyrone scaffolds, extracted from peer-reviewed literature and patents.

Protocol 1: Synthesis of this compound from Kojic Acid Methyl Ether

This protocol is adapted from a patented procedure.[7]

dot

Workflow1 cluster_0 Oxidation A Kojic Acid Methyl Ether in Water B Add 5% Pd/C A->B C Sparge with Air at 60-80°C B->C D Maintain pH 5-6 with Na2CO3 C->D E Filter Catalyst D->E F Precipitate Product at 5°C E->F

Caption: Workflow for the synthesis of the target compound.

Materials:

  • Kojic acid 5-methyl ether (100 g)

  • Water (3 liters)

  • 5% Palladium on carbon (30 g)

  • Dilute aqueous sodium carbonate

Procedure:

  • Charge a 5-liter reactor with kojic acid 5-methyl ether, water, and 5% palladium on carbon.

  • Sparge air vigorously into the dispersion at 60-80°C for 24 hours.

  • Maintain the pH of the mixture at 5-6 throughout the oxidation by the periodic addition of dilute aqueous sodium carbonate.

  • After 24 hours, cool the reaction mixture to approximately 50°C and remove the palladium catalyst by filtration.

  • Cool the filtrate to about 5°C for 24 hours to precipitate the product.

  • Separate the precipitated this compound by filtration, wash with cold acetone, and dry.

  • Expected Yield: 94 g (white powder).[7]

Protocol 2: Derivatization of Maltol - Synthesis of a Sulfonate Ester

This protocol is based on the work of Li et al. and demonstrates the derivatization of the hydroxyl group of maltol.[13]

dot

Workflow2 cluster_1 Sulfonylation G Maltol in Dichloromethane H Add Triethylamine G->H I Add Sulfonyl Chloride at 0°C H->I J Stir at Room Temperature I->J K Aqueous Workup J->K L Purify by Column Chromatography K->L

Caption: Workflow for the derivatization of maltol.

Materials:

  • Maltol (1.0 mmol)

  • Dichloromethane (10 mL)

  • Triethylamine (1.5 mmol)

  • Appropriate sulfonyl chloride (1.1 mmol)

Procedure:

  • Dissolve maltol in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the sulfonyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonate ester.

  • Reported Yields: Vary depending on the sulfonyl chloride used, typically in the range of 70-90%.[13]

Protocol 3: Synthesis of a Kojic Acid Dipalmitate Derivative

This procedure for the esterification of both hydroxyl groups of kojic acid is adapted from a patented method.[18]

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Workflow3 cluster_2 Esterification M Kojic Acid & Palmitic Acid in Dichloromethane N Add DCC and DMAP M->N O Stir for 24 hours N->O P Filter Solid Byproducts O->P Q Wash and Purify P->Q

Caption: Workflow for the synthesis of kojic acid dipalmitate.

Materials:

  • Kojic acid (10 mmol, 1.42 g)

  • Palmitic acid (20 mmol, 5.12 g)

  • Dichloromethane (150 mL)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (20 mmol, 4.12 g)

  • 4-Dimethylaminopyridine (DMAP) (0.82 mmol, 0.1 g)

Procedure:

  • To a 500 mL flask, add dichloromethane, kojic acid, and palmitic acid. Stir the mixture for 30 minutes.

  • Add DCC and DMAP to the mixture.

  • Stir the reaction for 24 hours at room temperature.

  • After the reaction, separate the solid byproducts (dicyclohexylurea) by filtration through a celite filter.

  • Wash the solid three times with 50 mL of dichloromethane.

  • Combine the filtrates and wash sequentially with aqueous HCl and then water.

  • Dry the organic layer, concentrate, and purify the crude product to obtain kojic dipalmitate.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions in the synthesis and derivatization of these pyrones is dictated by their inherent chemical properties.

  • Protection of Hydroxyl Groups: In many synthetic sequences involving maltol and kojic acid, the phenolic hydroxyl group is often protected to prevent unwanted side reactions. Silyl ethers are a common choice for this purpose due to their ease of formation and cleavage under mild conditions.[6]

  • Activation of Methyl Groups: The methyl group of maltol and allomaltol can be activated for further functionalization, typically through radical bromination using N-bromosuccinimide (NBS). This allows for the introduction of a leaving group that can be displaced by nucleophiles.[6]

  • Esterification and Amide Coupling: The carboxylic acid of this compound can be readily converted to esters or amides using standard coupling reagents like DCC/DMAP or by conversion to the acid chloride followed by reaction with an alcohol or amine.

Conclusion and Recommendations

This compound is a valuable, albeit less accessible, building block for the synthesis of complex molecules. For many applications, particularly in the early stages of drug discovery and for the generation of compound libraries, the more readily available and economically viable alternatives—kojic acid, maltol, and allomaltol—offer significant advantages.

  • For maximum synthetic versatility and access to diverse substitution patterns, kojic acid is the preferred starting material. Its two distinct hydroxyl groups provide a rich platform for derivatization.

  • Maltol and allomaltol are excellent choices when a methyl group at either the 2- or 6-position is desired. The functionalization of this methyl group opens up further synthetic possibilities.

  • This compound should be considered when the specific electronic properties of the methoxy group are required, or when direct access to a carboxylic acid at the 2-position is paramount and the synthetic effort to obtain it from kojic acid is justified.

Ultimately, the optimal choice of a γ-pyrone building block will depend on the specific synthetic goals, the desired biological activity, and practical considerations such as cost and availability. This guide provides the foundational knowledge and practical protocols to make an informed decision in this critical aspect of synthetic design.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 1199-60-6). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The principles outlined are grounded in established laboratory safety standards and are designed to empower researchers with the knowledge to manage this chemical waste responsibly.

Hazard Identification and Risk Assessment

Key potential hazards include skin, eye, and respiratory irritation.[2] It is crucial to prevent the formation and inhalation of dust.[1]

Table 1: Hazard Profile and Safety Recommendations

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Acute Toxicity May cause skin, eye, and respiratory system irritation upon contact or inhalation.[2][3]Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[1]
Physical State Solid, powder.Avoid dust formation.[4]
Incompatibilities Strong oxidizing agents, strong bases.[3][5]Segregate from incompatible materials during storage and disposal.
Environmental Discharge into the environment should be avoided. Do not dispose of down the drain.[1][6]Collect for disposal by a licensed hazardous waste contractor.

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any form—pure substance, solution, or waste—all personnel must be equipped with the appropriate PPE.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection : Use chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Skin and Body Protection : Wear a lab coat and closed-toe shoes. Ensure all exposed skin is covered.[4]

  • Respiratory Protection : All handling of the solid material or solutions that could generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a dust respirator may be required.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department.[7][8] Never dispose of this chemical or its containers in the regular trash or down the sewer.[6][8]

Step 1: Waste Container Selection and Labeling
  • Select a Compatible Container : Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.[9] The container must have a secure, tight-fitting lid.[10]

  • Label the Container : As soon as you designate a container for waste, label it clearly.[8] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[11]

    • An accurate list of all constituents and their approximate concentrations.[11]

    • The date accumulation started (the first day waste was added).[12]

Step 2: Waste Accumulation and Storage
  • Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents.[3][13]

  • Use Secondary Containment : All liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[10][12]

  • Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[10][12] Open funnels should not be left in the container.[13]

  • Designate a Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation in a designated SAA.[14] This area must be under the control of laboratory personnel.

Step 3: Arranging for Professional Disposal
  • Monitor Fill Level : Fill the container no further than the shoulder to leave adequate headspace and prevent spills. Do not overfill.[12]

  • Request Pickup : Once the container is full, or if you are generating waste infrequently, schedule a pickup from your institution's EHS office.[8] Submit a chemical waste collection request form as per your institution's procedures.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound container Select Compatible Waste Container (e.g., HDPE) start->container label_tag Affix Hazardous Waste Label (Full Chemical Name & Constituents) container->label_tag collect Add Waste to Container in Fume Hood label_tag->collect close Keep Container Tightly Closed collect->close saa Store in Designated Satellite Accumulation Area (SAA) close->saa containment Use Secondary Containment for Liquids saa->containment segregate Segregate from Incompatibles (Bases, Oxidizers) containment->segregate full Container is Full? segregate->full full->close No ehs Request Waste Pickup from EHS Department full->ehs Yes end_proc Licensed Contractor Disposes of Waste ehs->end_proc

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Ventilate : Alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Contain the Spill : For a solid spill, carefully sweep the material to collect it into an airtight container, taking care not to create dust.[4] For a liquid spill, cover with a non-combustible, inert absorbent material like sand or vermiculite.[7]

  • Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.[1][7]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose of Cleanup Materials : All contaminated items (gloves, absorbent materials, etc.) must be disposed of as hazardous waste.[10]

First Aid and Exposure
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Minimization

Responsible chemical management includes minimizing waste generation. Consider the following strategies:

  • Purchase and use only the amount of material necessary for your experiment.

  • Avoid preparing excess stock solutions.

  • Ensure the chemical has not expired before use to prevent the disposal of unused product.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a compliant and environmentally responsible manner. Always consult your institution's specific EHS guidelines, as local regulations may vary.[14]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyranone and carboxylic acid derivatives.[1][2][3][4][5] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Anticipated Hazard Profile

Based on the functional groups present (a carboxylic acid and a pyranone ring system), this compound is anticipated to present several hazards. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[3][5][6][7] As a solid, it may form combustible dust concentrations in the air, and inhalation should be avoided.[5][6]

Key Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[3][5]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[3][5][6][7]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[3][5][6]

  • Harmful if Swallowed: Ingestion may be harmful.[3][6][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a robust barrier against potential exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedures being performed.

PPE Specification Summary

The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment & SpecificationsRationale for Selection
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][5][6]Protects against accidental splashes and airborne dust particles. The acidic nature of the compound necessitates full splash protection.
A face shield should be worn over goggles when there is a significant risk of splashing or dust generation (e.g., handling bulk quantities).[6][8]Provides a secondary layer of protection for the entire face from splashes and particulates.
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][8] Gloves must be inspected for defects before use and changed immediately if contamination occurs.[4][6]Nitrile gloves offer good resistance to a variety of chemicals, including acids and organic compounds.[9] They provide a necessary barrier to prevent skin irritation.
A fully buttoned, chemical-resistant lab coat.[6]Protects skin and personal clothing from contamination.
Fully enclosed shoes made of a chemical-resistant material.[6]Prevents exposure from spills that may reach the floor.
Respiratory Protection All handling of the solid compound that may generate dust must occur in a certified chemical fume hood.[1][6]Engineering controls are the primary defense against respiratory exposure. A fume hood effectively contains and removes dust and potential vapors.
If engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level dust or a full-face respirator with appropriate cartridges for higher exposure potential) is required.[4][6][8]Provides personal respiratory protection in situations where dust cannot be adequately contained by engineering controls.
Glove Selection and Integrity

The choice of glove material is critical. While nitrile is a good general-purpose choice, its performance can be affected by various factors.[9]

  • Principle of Causality: Disposable nitrile gloves are suitable for incidental splash protection but are not intended for prolonged, direct chemical exposure.[10] The pyranone structure may have different solvent properties than a simple carboxylic acid. Therefore, if using solvents to make solutions, the chemical resistance of the glove to that solvent is paramount. Always consult a glove manufacturer's chemical resistance chart.[10][11]

  • Self-Validating Protocol: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration.[12] Upon any suspected contact, immediately remove and dispose of the gloves properly, then wash your hands thoroughly. This practice minimizes the risk of unnoticed exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is fundamental to laboratory safety.

Step-by-Step Safe Handling Procedure
  • Preparation:

    • Designate a specific work area, preferably inside a chemical fume hood.[6]

    • Verify that the fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[5]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before handling the chemical.[6]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, starting with the lab coat, followed by eye protection, and finally gloves.

  • Manipulation:

    • Handle the solid compound carefully to minimize dust formation.[4][13][14]

    • When weighing, use a spatula to transfer small amounts. If transferring larger quantities, do so slowly and carefully.

    • If creating a solution, add the solid to the solvent slowly. Always add acid to water, not the reverse, if applicable.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and then wash it with soap and water.[1]

    • Securely close the primary container of the chemical.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.[6]

    • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan

Proper disposal is mandated by environmental regulations and is a critical part of the chemical lifecycle.[15]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste. Do not empty into drains or mix with general waste.[1][5]

  • Solutions: Waste solutions should be placed in a labeled, compatible hazardous waste container. Due to the carboxylic acid functional group, the waste will likely be acidic. It should not be mixed with incompatible waste streams (e.g., bases or oxidizers).

  • Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[1][16] This may involve dissolving the material in a combustible solvent for incineration in a licensed facility.[1]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow start Start: Plan to handle This compound risk_assessment Conduct Procedure-Specific Risk Assessment start->risk_assessment is_solid Handling solid? risk_assessment->is_solid is_small_scale Small scale? (<1g, non-aerosolizing) is_solid->is_small_scale Yes is_solution Handling solution? is_solid->is_solution No is_large_scale Large scale or dust-generating procedure? is_small_scale->is_large_scale No ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_small_scale->ppe_base Yes ppe_hood Work in Fume Hood is_large_scale->ppe_hood Yes is_splash_risk Significant splash risk? is_solution->is_splash_risk Yes is_splash_risk->ppe_base No ppe_faceshield Add Face Shield is_splash_risk->ppe_faceshield Yes end Proceed with Experiment ppe_base->end ppe_respirator Add Respirator (N95) ppe_hood->ppe_respirator ppe_respirator->ppe_base ppe_faceshield->ppe_base

Caption: PPE selection workflow based on procedural risk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.